molecular formula C45H56O25 B15560153 Parishin A CAS No. 62499-28-9

Parishin A

Cat. No.: B15560153
CAS No.: 62499-28-9
M. Wt: 996.9 g/mol
InChI Key: WYKQPGOKTKQHQG-SHGJSZTHSA-N
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Description

Parishin A has been reported in Tanacetum densum and Gastrodia elata with data available.

Properties

IUPAC Name

tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKQPGOKTKQHQG-SHGJSZTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Parishin A: A Technical Guide to Its Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A is a polyphenolic glucoside that has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Primarily recognized for its neuroprotective effects, recent research has unveiled its potential in areas such as oncology and gerontology.[3][4][5] Structurally, it is an ester of citric acid and gastrodin, a derivative of p-hydroxybenzyl alcohol.[6] This guide provides a comprehensive overview of the natural origins of this compound, detailed protocols for its isolation and analysis, and an in-depth look at its mechanisms of action through various signaling pathways.

Origin and Natural Sources

This compound is a naturally occurring compound found predominantly in the plant kingdom.

  • Primary Source: Gastrodia elata The principal and most well-documented source of this compound is the dried rhizome of Gastrodia elata Blume, an orchid plant.[3][6] In Traditional Chinese Medicine (TCM), the rhizome is known as "Tianma" and has been used for centuries to treat neurological ailments such as headaches, dizziness, and epilepsy.[7] Gastrodia elata contains a complex mixture of active compounds, including a series of Parishin derivatives (A, B, C, and E), with this compound being a significant constituent.[6][8]

  • Secondary Source: Maclura tricuspidata this compound has also been identified in the twig of Maclura tricuspidata, a plant from the Moraceae family.[2][6] While G. elata is the more traditional source, the discovery in M. tricuspidata suggests the compound may be present in other plant species as well.[2][9] Comparative analysis has shown that the content of this compound can be higher in the twig, bark, and root of M. tricuspidata compared to its leaves and fruit.[2]

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and drug development.

PropertyValueReference
Molecular Formula C₄₅H₅₆O₂₅[1]
Molecular Weight 996.9 g/mol [1]
CAS Number 62499-28-9[1]
Appearance White fine powder[10]
UV max 223 nm[1]
Solubility DMSO: 25 mg/mL (100 mg/mL also reported)[1][3]
DMF: 20 mg/mL[1]
Ethanol (B145695): 20 mg/mL[1]
PBS (pH 7.2): 10 mg/mL[1]

Table 1: Physicochemical Properties of this compound.

CompoundIsolated Amount (mg) from 400 mg Water Extract
Parishin E6.0
Parishin B7.8
Parishin C3.2
This compound 7.3
Gastrodin15.3

Table 2: Quantitative Yield of Parishin Derivatives from Gastrodia elata using High-Speed Counter-Current Chromatography (HSCCC). Data sourced from BenchChem, which cites a study isolating these amounts from a 400 mg water extract.[6]

Isolation and Purification Workflow

The effective isolation of this compound is critical for research and development. The process typically involves extraction, fractionation, and multi-step chromatography.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification plant Dried & Powdered Plant Material (e.g., Gastrodia elata rhizomes) extraction Solvent Extraction (e.g., 95% Ethanol with reflux) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition n_hexane n-Hexane Fraction (lipids removed) partition->n_hexane ethyl_acetate Ethyl Acetate (B1210297) Fraction (intermediate polarity) partition->ethyl_acetate n_butanol n-Butanol Fraction (Parishin-rich) partition->n_butanol silica_gel Silica (B1680970) Gel Column Chromatography n_butanol->silica_gel hsccc High-Speed Counter-Current Chromatography (HSCCC) silica_gel->hsccc prep_hplc Preparative HPLC (e.g., C18 column) hsccc->prep_hplc pure_parishin >95% Pure this compound prep_hplc->pure_parishin

General workflow for isolating this compound.
Experimental Protocols for Isolation

Protocol 1: Conventional Solvent Extraction [6]

  • Preparation: Obtain dried rhizomes of Gastrodia elata and pulverize into a fine powder.

  • Extraction: Place 4.4 kg of the powdered material into a large reaction vessel. Add 6 L of 95% ethanol and heat the mixture with reflux for 2-3 hours.

  • Filtration: After each cycle, filter the mixture to separate the solvent extract from the plant residue. Repeat the extraction process two more times.

  • Concentration: Combine the ethanol extracts from all three cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Protocol 2: Liquid-Liquid Partitioning [6]

  • Suspension: Suspend the crude ethanol extract in water.

  • Defatting: Perform sequential liquid-liquid partitioning with n-hexane (3 repetitions) to remove non-polar compounds like lipids.

  • Intermediate Polarity Fraction: Partition the remaining aqueous layer with ethyl acetate (3 repetitions) to extract compounds of intermediate polarity.

  • Polar Glycoside Fraction: Finally, partition the aqueous layer with n-butanol (3 repetitions) to extract polar glycosides, including Parishin derivatives. Concentrate this n-butanol fraction for further purification.

Protocol 3: Chromatographic Purification [6]

  • Silica Gel Column Chromatography:

    • Dry-pack a glass column with silica gel (e.g., 230-400 mesh).

    • Dissolve the dried n-butanol extract (e.g., 86 g) in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

    • Apply the sample to the top of the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., dichloromethane-methanol) to achieve initial separation of fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Use a reversed-phase column (e.g., C18).

    • Prepare a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.

    • Dissolve the enriched fraction from the previous step in the mobile phase and filter through a 0.45 µm filter.

    • Inject the sample onto the Prep-HPLC system and collect the peaks corresponding to this compound based on retention time and UV detection.

    • Evaporate the solvent from the collected fractions and lyophilize to yield a stable, high-purity powder (>95%).

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating key intracellular signaling pathways. Its effects are particularly pronounced in neuroprotection and cancer inhibition.

Inhibition of PI3K/AKT/mTOR Pathway in Cancer

In oral squamous cell carcinoma (OSCC), this compound has been shown to suppress cancer cell proliferation, migration, and invasion by inhibiting the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound treatment leads to decreased phosphorylation of PI3K, AKT, and mTOR, effectively blocking downstream signaling and inhibiting the epithelial-mesenchymal transition (EMT) process.[5]

G ParishinA This compound ParishinA->Inhibition PI3K PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT Inhibition->PI3K Inhibition->AKT Inhibition->mTOR

This compound inhibits the PI3K/AKT/mTOR pathway.
Modulation of Inflammatory and Oxidative Stress Pathways

While studies on this compound are ongoing, related Parishin compounds have demonstrated significant anti-inflammatory and antioxidant effects, likely sharing mechanisms.

  • NF-κB Pathway Inhibition: Parishin C has been shown to inhibit the activation of the pro-inflammatory NF-κB pathway in lipopolysaccharide (LPS)-stimulated microglial cells.[11] It is proposed to work by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of inflammatory genes.[11]

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Parishin Parishin C Parishin->IKK IkB IκBα IKK->IkB p, degrades NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB releases Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Parishin compounds inhibit the NF-κB pathway.
  • Nrf2 Pathway Activation: Parishin compounds can also activate the Nrf2 antioxidant response pathway.[11] By promoting the nuclear translocation of Nrf2, they enhance the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which helps protect cells from oxidative stress.[11]

  • ACSL4/p-Smad3/PGC-1α Pathway: In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[11][12] It protects against ferroptosis (an iron-dependent form of cell death) and mitochondrial dysfunction by downregulating ACSL4 and upregulating PGC-1α, a key regulator of mitochondrial biogenesis.[11][12]

Experimental Protocols for Biological Assays

Protocol 4: Cell Viability (CCK-8) Assay [4]

  • Cell Seeding: Seed oral squamous cell carcinoma cells (e.g., YD-10B, Ca9-22) in 96-well plates at a density of 5 × 10³ cells/well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for an additional 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control group.

Protocol 5: Western Blot Analysis [4][5]

  • Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in loading buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-mTOR, E-cadherin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable natural product with a well-defined origin, primarily from Gastrodia elata. Its significant neuroprotective, anti-inflammatory, and anticancer properties are rooted in its ability to modulate multiple critical cellular signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. The detailed protocols provided in this guide for its isolation and biological evaluation serve as a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound. Continued investigation into its mechanisms and applications is warranted to translate its potent bioactivities into novel clinical therapies.

References

An In-depth Technical Guide to Parishin A: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a phenolic glycoside predominantly isolated from the rhizomes of Gastrodia elata, has emerged as a compound of significant interest in the scientific community. Traditionally used in Chinese medicine for its neuroprotective properties, recent research has unveiled a broader spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex molecule characterized by a central citric acid core esterified with three gastrodin (B1674634) moieties. Gastrodin itself is a glucoside of p-hydroxybenzyl alcohol. The intricate structure of this compound contributes to its unique chemical and biological properties.

Chemical Identifiers
IdentifierValue
IUPAC Name [3-[[[4-(β-D-glucopyranosyloxy)phenyl]methoxy]carbonyl]-3-hydroxy-1,5-dioxo-1,5-pentanediyl]bis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside
CAS Number 62499-28-9[1]
Molecular Formula C₄₅H₅₆O₂₅[1]
SMILES OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O)C=C3)=O)CC(OCC5=CC=C(O[C@H]6--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O6)C=C5)=O)=O)C=C2">C@@H--INVALID-LINK----INVALID-LINK--[C@@H]1O[1]
Physicochemical Properties
PropertyValue
Molecular Weight 996.9 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in DMSO (25 mg/mL), DMF (20 mg/mL), Ethanol (B145695) (20 mg/mL), and PBS (pH 7.2, 10 mg/mL).[1]
Storage Stability Stable for at least 4 years when stored at -20°C.[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a promising candidate for therapeutic development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. Studies have shown its potential in ameliorating cognitive decline in models of Alzheimer's disease.[2] This effect is, at least in part, attributed to its ability to promote the autophagy of presenilin 1 (PS1), a key protein involved in the production of amyloid-beta peptides.[2]

Anti-inflammatory and Antioxidant Properties

While specific studies on the anti-inflammatory activity of this compound are limited, related compounds like Parishin C have been shown to exert potent anti-inflammatory and antioxidant effects.[3] These effects are primarily mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[3] this compound itself has been noted for its antioxidant properties, contributing to its lifespan-extending effects in yeast by regulating the Sir2/Uth1/TOR signaling pathway.

Anticancer Activity

This compound has shown promising anticancer activity, particularly against oral squamous cell carcinoma (OSCC).[4] It inhibits the viability and colony formation of OSCC cells in a dose- and time-dependent manner.[4] Furthermore, it suppresses the migration and invasion of cancer cells, key processes in metastasis.[4]

The anticancer effects of this compound in OSCC are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to decrease the phosphorylation of key proteins in this pathway, leading to the suppression of cancer cell growth and survival.[6]

PI3K_Akt_mTOR_Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellSurvival Cell Survival mTOR->CellSurvival

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Isolation of this compound from Gastrodia elata

Objective: To extract and purify this compound from the rhizomes of Gastrodia elata.

Protocol:

  • Extraction:

    • Air-dry and powder the rhizomes of Gastrodia elata.

    • Extract the powdered material with 95% ethanol at a 1:10 (w/v) ratio under reflux for 2 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is enriched with parishins, is collected and dried.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of dichloromethane-methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to obtain pure this compound.

Isolation_Workflow Start Gastrodia elata rhizomes Extraction Ethanol Extraction Start->Extraction Fractionation Solvent Partitioning Extraction->Fractionation SilicaGel Silica Gel Chromatography Fractionation->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC End Pure This compound HPLC->End

Caption: Workflow for the isolation of this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Oral squamous carcinoma cells (e.g., YD-10B, Ca9-22)

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for different time points (e.g., 24, 48, 72, 96 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

  • Cancer cells

  • 6-well plates

  • Complete medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies form.

  • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Serum-free medium

  • This compound

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add serum-free medium containing various concentrations of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Matrigel Invasion Assay

Objective: To determine the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium and complete medium

  • Cancer cells

  • This compound

  • Cotton swabs

  • Crystal violet solution

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in serum-free medium containing various concentrations of this compound.

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invaded cells in several microscopic fields.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Objective: To analyze the effect of this compound on the protein expression and phosphorylation levels within the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Western_Blot_Workflow Start Cell Treatment with this compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, particularly its neuroprotective and anticancer effects, make it a compelling subject for further research and drug development. The detailed experimental protocols provided in this guide offer a solid foundation for scientists to explore the full potential of this promising molecule. Future investigations should focus on elucidating the complete physicochemical profile of this compound and conducting in-depth preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

The Multifaceted Biological Activities of Parishin A from Gastrodia elata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin (B150448) A, a phenolic glucoside isolated from the dried rhizome of Gastrodia elata Blume (Tianma), is a key bioactive constituent of this traditional Chinese medicine. Gastrodia elata has been utilized for centuries in the management of various central nervous system disorders, including headaches, dizziness, and epilepsy. Modern pharmacological research has begun to unravel the molecular mechanisms underlying the therapeutic effects of its components. While a family of related parishin compounds exists, this technical guide focuses on the biological activities of Parishin A, providing a comprehensive overview of its pharmacological effects, underlying signaling pathways, and the experimental methodologies used for its evaluation. Notably, while direct evidence for some activities of this compound is still emerging, studies on its metabolites, Parishin B and C, and on unspecified "parishin" provide significant insights into its potential therapeutic applications. It is understood that this compound can be metabolized into Parishin B and C in vivo, which may account for some of the observed biological effects.

Anticancer Activity of this compound

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of oral squamous cell carcinoma (OSCC), an aggressive cancer with limited treatment options.

Inhibition of Oral Squamous Cell Carcinoma

This compound has been shown to inhibit the proliferation, colony formation, migration, and invasion of human oral squamous carcinoma cell lines, YD-10B and Ca9-22.

Cell LineAssayConcentration (µM)Observed EffectReference
YD-10BCell Viability (CCK-8)20, 40, 60, 80Significant reduction in cell viability[1]
Ca9-22Cell Viability (CCK-8)20, 40, 60, 80Significant reduction in cell viability[1]
YD-10BColony Formation20, 40, 60, 80Significant inhibition of colony formation[1]
Ca9-22Colony Formation20, 40, 60, 80Significant inhibition of colony formation[1]
YD-10BCell Migration (Wound Healing)40Significant reduction in migration[1]
Ca9-22Cell Migration (Wound Healing)40Significant reduction in migration[1]
YD-10BCell Invasion (Transwell)40Significant reduction in invasion[1]
Ca9-22Cell Invasion (Transwell)40Significant reduction in invasion[1]
Signaling Pathway: PI3K/Akt/mTOR

The anticancer effects of this compound in OSCC are primarily mediated through the suppression of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in various cancers. This compound treatment leads to a decrease in the phosphorylation levels of PI3K, Akt, and mTOR, thereby inhibiting downstream signaling and impeding cancer progression.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes ParishinA This compound ParishinA->PI3K Inhibits Phosphorylation ParishinA->Akt Inhibits Phosphorylation ParishinA->mTOR Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Protocols

  • Cell Seeding: OSCC cells (YD-10B, Ca9-22) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 24, 48, and 72 hours.

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

  • Cell Seeding: 500-1000 OSCC cells are seeded in 6-well plates.

  • Treatment: Cells are treated with different concentrations of this compound. The medium containing this compound is replaced every 3 days.

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet. The number of colonies is counted.

  • Protein Extraction: OSCC cells are treated with this compound, and total protein is extracted using RIPA lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective, Anti-inflammatory, and Antioxidant Activities

While specific quantitative data for this compound in neuroprotection, anti-inflammation, and antioxidation are limited, extensive research on Parishin C and unspecified "parishin" provides a strong indication of the potential activities of this compound, likely through its metabolic conversion.

Neuroprotective Effects

Parishin compounds have demonstrated significant neuroprotective effects in various models of neurological disorders.

CompoundModel SystemConcentration/DoseObserved EffectReference
Parishin CRat MCAO model100 mg/kgSignificant reduction in infarct volume, dose-dependent improvement in neurological deficit[2]
Macluraparishin CH₂O₂-induced SH-SY5Y cells10 µMIncreased cell viability, significant reduction in LDH release[2]
Parishin CLPS-stimulated HT22 cells1, 5, 10 µMIncreased cell viability, inhibited LDH release[3]
Anti-inflammatory Activity

Parishin compounds exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.

CompoundModel SystemBiomarkerConcentration/DoseObserved EffectReference
ParishinSepsis-induced mouse modelPlasma TNF-α, IL-1β, IL-6Not specifiedSignificant reduction in pro-inflammatory cytokines[4]
Parishin CLPS-stimulated BV2 microgliaNO, IL-6, IL-1β, TNF-α (mRNA)Not specifiedInhibition of NO production and pro-inflammatory cytokine mRNA levels[5]
Antioxidant Activity

The antioxidant effects of parishin compounds are central to their protective mechanisms, particularly in neurodegenerative conditions.

CompoundModel SystemBiomarkerConcentrationObserved EffectReference
Parishin CLPS-stimulated HT22 cellsROS, MDA1, 5, 10 µMInhibition of ROS and MDA levels[3]
Parishin CLPS-stimulated HT22 cellsSOD activity1, 5, 10 µMIncreased SOD activity[3]
Signaling Pathways

Parishin C activates the Nrf2 signaling pathway, a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][3] This enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Proteasome Proteasomal Degradation Ub->Proteasome ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Parishin This compound (via metabolites) Parishin->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Parishin This compound (via metabolites) Parishin->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_n->Proinflammatory_Genes Activates Transcription MAPK_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Promotes Parishin This compound (via metabolites) Parishin->MAPK Inhibits Phosphorylation

References

Parishin A: A Deep Dive into its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Parishin A, a phenolic glucoside derived from Gastrodia elata, is emerging as a promising therapeutic candidate for a range of neurodegenerative disorders. This technical whitepaper provides a comprehensive overview of the current understanding of this compound's mechanism of action in neuronal cells. Drawing upon preclinical data, this guide details the compound's multifaceted neuroprotective effects, focusing on its ability to modulate critical signaling pathways involved in oxidative stress, neuroinflammation, and protein homeostasis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for neurological diseases.

Core Neuroprotective Mechanisms

This compound and its related compounds, such as Parishin C and Macluraparishin C, exert their neuroprotective effects through three primary, interconnected mechanisms: attenuation of oxidative stress, modulation of neuroinflammation, and enhancement of autophagy.

  • Antioxidant Properties: Parishin compounds directly combat oxidative stress by reducing the levels of reactive oxygen species (ROS) and augmenting the activity of endogenous antioxidant enzymes.[1][2][3] This is a critical function, as oxidative damage is a key pathological feature in many neurodegenerative diseases.

  • Anti-inflammatory Action: Neuroinflammation, often a downstream consequence of oxidative stress and protein aggregation, significantly contributes to neuronal damage.[4] Parishin compounds have been demonstrated to suppress inflammatory pathways and decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3][4]

  • Regulation of Protein Homeostasis: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's.[5] this compound, in particular, has been shown to enhance autophagy, the cellular process responsible for clearing aggregated proteins.[5][6]

Key Signaling Pathways Modulated by this compound and Related Compounds

The neuroprotective effects of Parishin compounds are mediated through the modulation of several key signaling pathways.

Nrf2/ARE Signaling Pathway

Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][7] Under conditions of oxidative stress, Parishin C promotes the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] This enhances the cell's capacity to neutralize ROS.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ParishinC Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex ParishinC->Keap1_Nrf2 Activates OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->OxidativeStress Inhibits

Caption: Parishin C activates the Nrf2/ARE signaling pathway.
Autophagy Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been found to improve cognitive decline by promoting the autophagy of Presenilin-1 (PS1).[5][6] PS1 is a key component of the γ-secretase complex, which is involved in the production of amyloid-β (Aβ).[5] By enhancing the autophagic clearance of PS1, this compound leads to reduced PS1 expression and thereby improves learning and memory in mouse models of Alzheimer's.[6]

Autophagy_Pathway ParishinA This compound Autophagy Autophagy ParishinA->Autophagy Promotes PS1 Presenilin-1 (PS1) Autophagy->PS1 Leads to degradation of CognitiveFunction Improved Cognitive Function PS1->CognitiveFunction Reduction improves

Caption: this compound promotes PS1 autophagy, improving cognitive function.
Modulation of MAPK Signaling Pathway

Macluraparishin C, another derivative, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9][10] Specifically, it downregulates the protein expressions of the MAPK cascade, including ERK, JNK, and p38.[9][10] This modulation contributes to its neuroprotective effects against oxidative stress-induced neurodegeneration.[9]

MAPK_Pathway MacluraparishinC Macluraparishin C MAPK_Cascade MAPK Cascade (ERK, JNK, p38) MacluraparishinC->MAPK_Cascade Downregulates Neuroprotection Neuroprotection MacluraparishinC->Neuroprotection Leads to Neurodegeneration Oxidative Stress-Induced Neurodegeneration MAPK_Cascade->Neurodegeneration Contributes to

Caption: Macluraparishin C modulates the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies, offering a comparative look at the efficacy of Parishin derivatives.

Table 1: In Vivo Neuroprotective Effects
CompoundModelDosageKey FindingsReference
This compound Aβ-injected WT miceNot specifiedImproved learning and memory.[4]
Parishin C Rat MCAO25, 50, 100 mg/kg/day, i.p. for 21 daysDose-dependently decreased neurological deficit scores and reduced brain water content.[1][4]

MCAO: Middle Cerebral Artery Occlusion

Table 2: In Vitro Neuroprotective Effects
CompoundModelDosageKey FindingsReference
This compound N2AAPP cells40µMSignificantly decreased PS1 expression.[4]
Macluraparishin C SH-SY5Y cells (H₂O₂-induced neurotoxicity)1, 5, 10 µMMitigated neurotoxicity and reduced LDH release.[8]
Table 3: Modulation of Antioxidant and Inflammatory Markers
CompoundModelEffect on Antioxidant Enzymes (SOD, CAT, GSH-Px)Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Reference
Parishin C Rat MCAOIncreased activity.Suppressed release.[1]
Parishin C HT22 and BV2 cells (LPS-stimulated)Increased levels of antioxidant factors.Inhibited production.[3][7]
Macluraparishin C Gerbils (tGCI) & SH-SY5Y cellsRegulated antioxidant enzymes (SOD2, GPX1, GPX4, CAT).Reduced number of microglia and astrocytes.[9][10]

tGCI: transient Global Cerebral Ischemia

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is used to induce cerebral ischemia and assess the neuroprotective effects of compounds like Parishin C.[1][5]

MCAO_Workflow Start Start: Animal Grouping (e.g., n=16 per group) Pretreatment Pretreatment Phase (e.g., 3 weeks) Daily intraperitoneal injection (Saline, Positive Control, or Parishin C) Start->Pretreatment MCAO_Surgery MCAO Surgery (e.g., 2 hours occlusion) Pretreatment->MCAO_Surgery Reperfusion Reperfusion (e.g., 22 hours) MCAO_Surgery->Reperfusion Assessment Neurological & Biochemical Assessment Reperfusion->Assessment End End Assessment->End

Caption: Experimental Workflow for the MCAO Model.
  • Animals: Male Sprague-Dawley rats are typically used.[5]

  • Grouping: Rats are randomly divided into sham, MCAO, positive control (e.g., Edaravone), and Parishin C treatment groups (at various dosages).[5]

  • Pretreatment: Intraperitoneal injections are administered for a specified period (e.g., three consecutive weeks) before surgery.[5]

  • MCAO Procedure: The middle cerebral artery is occluded for a set time (e.g., 2 hours), followed by a period of reperfusion (e.g., 22 hours).[5]

  • Assessments: Neurological deficit scores, brain water content, and levels of oxidative stress and inflammatory markers are measured.[1][5]

In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[8]

InVitro_Workflow Start Start: Cell Culture (e.g., SH-SY5Y cells) Pretreatment Pre-treat with Parishin Compound (e.g., 1, 5, 10 µM for 2 hours) Start->Pretreatment Neurotoxicity Induce Neurotoxicity (e.g., H₂O₂ at 100 µM for 24 hours) Pretreatment->Neurotoxicity Assays Biochemical & Molecular Assays (e.g., MTT, LDH, Western Blot) Neurotoxicity->Assays End End Assays->End

Caption: Experimental workflow for in vitro neuroprotection assays.
  • Cell Line: A neuronal cell line, such as SH-SY5Y, is cultured.[8]

  • Treatment: Cells are pre-treated with various concentrations of the Parishin compound for a specified duration.[8]

  • Neurotoxic Insult: Neurotoxicity is induced by adding an agent like hydrogen peroxide (H₂O₂).[8]

  • Assays: A variety of assays are performed to assess cell viability (MTT assay), cytotoxicity (LDH assay), intracellular ROS levels, and the expression of key signaling proteins (Western blot).[8]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are potent neuroprotective agents that operate through a combination of antioxidant, anti-inflammatory, and autophagy-enhancing mechanisms.[5] These multifaceted actions make them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases.

Future research should focus on:

  • Conducting more extensive preclinical studies to establish dose-response relationships and long-term safety profiles.

  • Elucidating the specific molecular targets of Parishin compounds within these signaling pathways.

  • Exploring the potential for synergistic effects when combined with other neuroprotective agents.

This technical guide provides a solid foundation for understanding the therapeutic potential of this compound. Continued investigation into its mechanisms of action will be crucial for translating these promising preclinical findings into effective clinical treatments.

References

The Antioxidant Potential of Parishin A and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Parishins, a class of phenolic glucosides primarily isolated from Gastrodia elata and Maclura tricuspidata, have garnered significant scientific attention for their potent antioxidant and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the antioxidant activities of Parishin A and its key derivatives, particularly Parishin C and Macluraparishin C. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural compounds in mitigating oxidative stress-related pathologies.

Introduction to Parishins and Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a pivotal pathological factor in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Natural compounds possessing antioxidant properties are therefore of considerable interest as potential therapeutic agents.[2] Parishins, a group of polyphenolic compounds, have emerged as promising candidates due to their demonstrated ability to counteract oxidative stress.[1] this compound, a phenolic glycoside, has been shown to extend the lifespan of yeast and exhibit antioxidant activities by increasing superoxide (B77818) dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels.[3] Its derivatives, such as Parishin C and Macluraparishin C, have also been extensively studied for their neuroprotective and antioxidant effects.[2][4]

Quantitative Antioxidant Data

While direct quantitative data from standardized in vitro antioxidant assays (e.g., DPPH, ABTS, FRAP) for this compound and its derivatives are not extensively reported in the available literature, studies on their cellular and in vivo antioxidant effects provide significant insights into their potency.[2]

Table 1: Cellular and In Vivo Antioxidant Effects of this compound and Its Derivatives

CompoundModelTreatment/DosageKey Antioxidant EffectsReference(s)
This compound Saccharomyces cerevisiae (yeast)3-30 µM↑ SOD activity↓ MDA levelsInhibited H₂O₂-induced cell death[3]
Parishin C (PaC) LPS-stimulated HT22 hippocampal neuronsConcentration-dependent↓ ROS levels↓ Superoxide anion levels↓ MDA levels↑ SOD levels[5]
Parishin C (PaC) Rat Middle Cerebral Artery Occlusion (MCAO) model100 mg/kg↑ SOD activity↑ Catalase (CAT) activity↑ Glutathione peroxidase (GSH-Px) activity↓ MDA levels[4][6]
Macluraparishin C (MPC) H₂O₂-induced oxidative stress in SH-SY5Y cells10 µM↑ Cell viability↓ Lactate dehydrogenase (LDH) releaseRegulated antioxidant enzymes (SOD2, GPX1, GPX4, CAT)[4][7][8]
Macluraparishin C (MPC) Gerbil transient global cerebral ischemia modelPretreatment↓ Microglia and astrocyte presence↓ Neuronal cell deathRegulated antioxidant enzymes (SOD2, GPX1, GPX4, CAT)[7]

Molecular Mechanisms of Antioxidant Action

The antioxidant effects of Parishin derivatives, particularly Parishin C and Macluraparishin C, are primarily mediated through the modulation of key signaling pathways that regulate the cellular antioxidant response and inflammation.[1][2]

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[2] In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][9] Parishin C has been demonstrated to promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system.[5][9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin_C Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex Parishin_C->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Release Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Cellular_Response Apoptosis, Inflammation MAPK->Cellular_Response MPC Macluraparishin C MPC->MAPK Inhibits Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_molecular Molecular Mechanism Analysis Extraction Extraction & Isolation of This compound and Derivatives Direct_Assays Direct Antioxidant Assays (DPPH, ABTS, FRAP) Extraction->Direct_Assays Cell_Culture Cell Culture Models (e.g., HT22, SH-SY5Y) Extraction->Cell_Culture Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H₂O₂, LPS) Cell_Culture->Oxidative_Stress_Induction Cellular_Assays Cellular Antioxidant Assays (ROS, MDA, SOD, etc.) Oxidative_Stress_Induction->Cellular_Assays Western_Blot Western Blot (Nrf2, MAPK proteins) Cellular_Assays->Western_Blot qPCR RT-qPCR (Antioxidant gene expression) Cellular_Assays->qPCR Immunofluorescence Immunofluorescence (Nrf2 translocation) Cellular_Assays->Immunofluorescence

References

Parishin A: A Technical Guide to its Modulation of the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin A, a natural phenolic glycoside derived from Gastrodia elata, has demonstrated significant potential as a modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including oral squamous cell carcinoma (OSCC). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in attenuating the PI3K/AKT/mTOR cascade. We present a compilation of quantitative data from key experimental findings, detailed methodologies for the cited experiments, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a crucial role in tumor progression and resistance to therapies.[1][2] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, modulates a variety of downstream effectors, including mTOR, to promote cell survival, proliferation, and inhibit apoptosis.[3]

This compound has emerged as a promising natural compound that exerts its anti-cancer effects by targeting this critical pathway.[4] Studies have shown that this compound can inhibit the viability, migration, and invasion of cancer cells by reducing the phosphorylation levels of key proteins in the PI3K/AKT/mTOR cascade.[1][4] This guide will delve into the specifics of these findings, providing the necessary data and protocols for researchers in the field.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting cancer cell proliferation and survival has been quantified through various in vitro assays. The following tables summarize the key findings in oral squamous cell carcinoma (OSCC) cell lines, YD-10B and Ca9-22.

Table 1: Inhibition of Cell Viability by this compound
Cell LineThis compound Concentration (µM)Inhibition of Cell Viability
YD-10B20Significant Reduction[4]
40Significant Reduction[4]
60Significant Reduction[4]
80Significant Reduction[4]
Ca9-2220Significant Reduction[4]
40Significant Reduction[4]
60Significant Reduction[4]
80Significant Reduction[4]

Note: While the source indicates a dose- and time-dependent inhibition, specific IC50 values were not explicitly provided in the referenced literature.[4]

Table 2: Effect of this compound on Colony Formation
Cell LineThis compound Concentration (µM)Inhibition of Colony Formation
YD-10B≥40Substantial Decrease[4]
Ca9-22≥40Substantial Decrease[4]
Table 3: Suppression of Cell Migration and Invasion by this compound
AssayCell LineThis compound Concentration (µM)Effect
Wound HealingYD-10B≥40Significant Suppression of Wound Closure[4]
Ca9-22≥40Significant Suppression of Wound Closure[4]
Matrigel InvasionYD-10B≥40Significant Suppression of Invasion[4]
Ca9-22≥40Significant Suppression of Invasion[4]
Table 4: Modulation of PI3K/AKT/mTOR Pathway Proteins by this compound
ProteinEffect of this compound Treatment
p-PI3KDecreased Phosphorylation[1][4]
p-AKTDecreased Phosphorylation[1][4]
p-mTORDecreased Phosphorylation[1][4]
Total PI3KNo Significant Change[4]
Total AKTNo Significant Change[4]
Total mTORNo Significant Change[4]

Note: The referenced studies demonstrate a qualitative decrease in the phosphorylation of these proteins via Western blot analysis.[1][4]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited research on this compound.

Cell Culture
  • Cell Lines: YD-10B and Ca9-22 (human oral squamous carcinoma cell lines).[5][6]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed YD-10B or Ca9-22 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 24, 48, and 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control group.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and after a specified time (e.g., 24 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify cell migration.

Matrigel Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing FBS as a chemoattractant to the lower chamber.

  • Treatment: Add different concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Imaging and Quantification: Count the number of invaded cells in several random fields under a microscope.

Visualization of Signaling Pathways and Workflows

This compound's Modulation of the PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_ParishinA RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ParishinA This compound ParishinA->PI3K ParishinA->AKT inhibits phosphorylation ParishinA->mTOR

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection ECL Detection secondary->detection analysis Densitometry and Data Analysis detection->analysis

Caption: Workflow for analyzing protein expression via Western blot.

Logical Flow of this compound's Anti-Cancer Effects

ParishinA_Anti_Cancer_Flow ParishinA This compound PI3K_inhibition Inhibition of PI3K/AKT/mTOR Phosphorylation ParishinA->PI3K_inhibition Cell_Viability Decreased Cell Viability PI3K_inhibition->Cell_Viability Colony_Formation Reduced Colony Formation PI3K_inhibition->Colony_Formation Migration_Invasion Suppressed Migration and Invasion PI3K_inhibition->Migration_Invasion Anti_Cancer Anti-Cancer Effects Cell_Viability->Anti_Cancer Colony_Formation->Anti_Cancer Migration_Invasion->Anti_Cancer

Caption: Logical flow of this compound's anti-cancer mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. The compiled data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the precise quantitative effects and the in vivo efficacy of this compound is warranted to fully elucidate its clinical potential in the treatment of cancers with a dysregulated PI3K/AKT/mTOR pathway.

References

Unveiling the Therapeutic Promise of Parishin A in Oral Squamous Cell Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the anti-cancer potential of Parishin A, a natural compound, in the context of oral squamous cell carcinoma (OSCC), one of the most prevalent and aggressive forms of oral cancer.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Oral squamous cell carcinoma presents a significant global health challenge, with limited treatment options, especially in advanced stages.[2] The exploration of natural compounds as therapeutic agents has gained considerable traction, offering the potential for high efficacy with lower toxicity.[2] this compound, a bioactive compound extracted from the medicinal herb Gastrodia elata, has demonstrated multiple therapeutic properties, including neuroprotective and anti-inflammatory effects.[2] Recent investigations have now illuminated its potent anti-cancer activities in OSCC.[1][2]

Quantitative Data Summary

The efficacy of this compound against OSCC has been quantified through various in vitro assays. The data consistently demonstrates a dose- and time-dependent inhibition of cancer cell viability, proliferation, migration, and invasion.[2] The tables below summarize the key quantitative findings from studies on the YD-10B and Ca9-22 OSCC cell lines.

Table 1: Effect of this compound on OSCC Cell Viability

Cell LineThis compound Concentration (µM)Duration (hours)Effect on Cell Viability
YD-10B20, 40, 60, 8024, 48, 72, 96Significant dose- and time-dependent decrease.[2][3]
Ca9-2220, 40, 60, 8024, 48, 72, 96Significant dose- and time-dependent decrease.[2][3]
HGnF (Normal)20, 40, 8024, 48, 72No significant effect on viability.[2][3]

Table 2: Inhibition of Colony Formation by this compound

Cell LineThis compound Concentration (µM)Result
YD-10B20, 40, 80Dose-dependent decrease in colony formation.[2][4]
Ca9-2220, 40, 80Dose-dependent decrease in colony formation.[2][4]

Table 3: Suppression of OSCC Cell Migration and Invasion by this compound

AssayCell LineThis compound Concentration (µM)Outcome
Wound HealingYD-10B, Ca9-2220, 40, 80Significant, dose-dependent reduction in wound closure.[2][5]
Matrigel InvasionYD-10B, Ca9-2220, 40, 80Significant, dose-dependent suppression of cell invasion.[2][5]

Table 4: Modulation of EMT Marker and PI3K/AKT/mTOR Pathway Protein Expression by this compound

ProteinEffect of this compound Treatment
E-cadherinIncreased expression.[2]
N-cadherinDecreased expression.[2]
VimentinDecreased expression.[2]
p-PI3KDecreased phosphorylation.[2]
p-AKTDecreased phosphorylation.[2]
p-mTORDecreased phosphorylation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-cancer effects of this compound on OSCC.

Cell Viability Assay (CCK-8 Assay)

  • Cell Seeding: OSCC cells (YD-10B and Ca9-22) and normal human gingival fibroblasts (HGnF) are seeded in 96-well plates.

  • Treatment: After cell adherence, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) and incubated for different time points (e.g., 24, 48, 72, 96 hours).[2][3]

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the number of viable cells.

Colony Formation Assay

  • Cell Seeding: A low density of OSCC cells is seeded in 6-well plates.[1]

  • Treatment: Cells are treated with different concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible colonies (typically >50 cells).[1]

  • Staining and Counting: Colonies are fixed, stained with crystal violet, and counted.[1]

Wound Healing (Migration) Assay

  • Cell Seeding: OSCC cells are grown in 6-well plates until they form a confluent monolayer.[1]

  • Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.[1]

  • Treatment: The cells are washed to remove debris and then incubated with medium containing various concentrations of this compound.[1]

  • Image Acquisition: Images of the wound are captured at 0 and 12 hours post-wounding.[1][5]

  • Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to assess cell migration.[1]

Matrigel Invasion Assay

  • Chamber Preparation: The upper surfaces of Transwell inserts with 8 µm pores are coated with Matrigel.[1]

  • Cell Seeding: OSCC cells, resuspended in serum-free medium, are seeded into the upper chamber.[1]

  • Treatment: The lower chamber is filled with a complete medium containing different concentrations of this compound to act as a chemoattractant.[1]

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.[1]

  • Cell Removal and Staining: Non-invading cells on the upper surface are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with crystal violet.[1]

  • Quantification: The number of invaded cells is counted under a microscope in several random fields.[1]

Western Blotting

  • Protein Extraction: OSCC cells are treated with this compound, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, vimentin, PI3K, AKT, mTOR, and their phosphorylated forms) overnight at 4°C.[1]

  • Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.[1] β-actin is typically used as a loading control.[1]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow.

G cluster_0 This compound's Effect on PI3K/AKT/mTOR Pathway Parishin_A This compound PI3K PI3K Parishin_A->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

This compound inhibits the PI3K/AKT/mTOR signaling pathway in OSCC.

G cluster_1 This compound's Impact on Epithelial-Mesenchymal Transition (EMT) Parishin_A This compound EMT EMT Process Parishin_A->EMT inhibits E_cadherin E-cadherin (Epithelial Marker) Parishin_A->E_cadherin upregulates N_cadherin N-cadherin (Mesenchymal Marker) Parishin_A->N_cadherin downregulates Vimentin Vimentin (Mesenchymal Marker) Parishin_A->Vimentin downregulates EMT->E_cadherin downregulates EMT->N_cadherin upregulates EMT->Vimentin upregulates Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion promotes

This compound inhibits the EMT process in OSCC cells.

G cluster_2 General Experimental Workflow for Investigating this compound in OSCC cluster_3 In Vitro Assays cluster_4 Mechanism of Action Studies Start OSCC Cell Culture (YD-10B, Ca9-22) Treatment Treatment with Varying Concentrations of this compound Start->Treatment Cell_Viability Cell Viability (CCK-8) Treatment->Cell_Viability Colony_Formation Colony Formation Treatment->Colony_Formation Migration Migration (Wound Healing) Treatment->Migration Invasion Invasion (Matrigel) Treatment->Invasion Western_Blot Western Blotting (PI3K/AKT/mTOR & EMT markers) Treatment->Western_Blot Analysis Data Analysis and Interpretation Cell_Viability->Analysis Colony_Formation->Analysis Migration->Analysis Invasion->Analysis Western_Blot->Analysis

Workflow for studying this compound's effects on OSCC.

References

A Technical Guide to Parishin A and its Metabolites in In Vivo Systems

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Parishin (B150448) A, a significant bioactive phenolic glucoside isolated from the traditional medicinal herb Gastrodia elata, has garnered substantial interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2] Upon in vivo administration, Parishin A undergoes metabolic transformation into several active metabolites, primarily gastrodin (B1674634) and p-hydroxybenzyl alcohol, which contribute to its therapeutic profile.[3][4] This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and mechanisms of action of this compound and its derivatives in in vivo systems. We present summarized quantitative data, detailed experimental protocols for key assays, and visual diagrams of the critical signaling pathways modulated by these compounds, including the NF-κB, Nrf2, ACSL4/p-Smad3/PGC-1α, and PI3K/AKT/mTOR pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications.

Metabolism and Pharmacokinetics of this compound

In vivo, this compound is metabolized into several compounds, including Parishin B, Parishin C, gastrodin (GAS), and p-hydroxybenzyl alcohol (4-HBA).[3][4] This biotransformation can be influenced by intestinal microbiota.[3][5] The conversion of this compound and its analogues into gastrodin and 4-HBA is a key step, as these metabolites possess a wide range of beneficial effects on the central nervous system.[3] The bioavailability of Parishin has been reported to be approximately 14%, and its primary metabolite, gastrodin, can penetrate the blood-brain barrier.[5][6]

Metabolic Pathway of this compound

Parishin compounds are esters of citric acid and gastrodin.[3] The metabolic process involves the hydrolysis of these ester bonds to release gastrodin, which can be further metabolized to 4-HBA.[3]

G Metabolic Pathway of this compound cluster_parishin Parishin Compounds cluster_metabolites Primary Metabolites This compound This compound Gastrodin Gastrodin This compound->Gastrodin Hydrolysis Parishin B Parishin B Parishin B->Gastrodin Parishin C Parishin C Parishin C->Gastrodin Parishin E Parishin E Parishin E->Gastrodin p-hydroxybenzyl alcohol p-hydroxybenzyl alcohol (4-HBA) Gastrodin->p-hydroxybenzyl alcohol Metabolism

In vivo metabolic conversion of this compound and its analogues.
Quantitative Pharmacokinetic Data

The pharmacokinetics of this compound and its metabolites have been characterized in rats following intragastric and intravenous administration. The data reveals rapid metabolism of the parent compound and varying elimination half-lives for its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and Metabolites in Rats

Analyte Administration Route & Dose Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (h) Reference
Parishin Intragastric (116 mg/kg) - - - 0.29 ± 0.11 [7]
Gastrodin From Parishin (116 mg/kg, IG) - - - 1.17 ± 0.34 [7]
Parishin C Intravenous - - 12,800 5.34 (t1/2β) [8]
p-hydroxybenzyl alcohol Intravenous - - 16,300 4.54 (t1/2β) [8]

Note: Data is compiled from multiple studies and administration routes. IG: Intragastric. Dashes indicate data not reported in the cited sources.

Table 2: Performance of Analytical Methods for Quantification in Rat Plasma

Method Analyte(s) Linearity Range (ng/mL) LOD (ng/mL) Recovery (%) Reference
UHPLC-FLD This compound, B, C, Gastrodin, 4-HBA 2.5 - 5000 0.6 - 1 >80 [4][6]
UHPLC-MS/MS This compound, B, C, E, Gastrodin >0.9941 (correlation) 1.37 (LLOQ) 66.78 - 114.2 [6][7]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification.

Key Signaling Pathways Modulated by this compound and Metabolites

Parishin compounds exert their therapeutic effects by modulating several critical intracellular signaling pathways involved in inflammation, cancer progression, and neuroprotection.

Anti-inflammatory Signaling Pathways

Parishin and its analogues demonstrate potent anti-inflammatory properties by targeting key pro-inflammatory and antioxidant pathways.[9]

  • NF-κB Pathway: Parishin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a primary regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines.[2][9]

  • Nrf2 Pathway: Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10]

  • ACSL4/p-Smad3/PGC-1α Pathway: In models of sepsis-induced intestinal injury, Parishin protects against ferroptosis and mitochondrial dysfunction by downregulating Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and phosphorylated Smad3 (p-Smad3), while upregulating Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2][9]

G Anti-inflammatory Signaling Pathways of Parishin cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_acsl4 ACSL4 Pathway (Sepsis) PC Parishin C Keap1 Keap1 PC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant expresses Parishin Parishin IKK IKK Parishin->IKK inhibits Stimuli Inflammatory Stimuli Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates & -degrades NFkB NF-κB IkBa->NFkB sequesters Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription Parishin_A Parishin ACSL4 ACSL4 Parishin_A->ACSL4 inhibits pSmad3 p-Smad3 Parishin_A->pSmad3 inhibits PGC1a PGC-1α Parishin_A->PGC1a activates Ferroptosis Ferroptosis & Mitochondrial Dysfunction ACSL4->Ferroptosis pSmad3->Ferroptosis PGC1a->Ferroptosis protects against

Parishin compounds modulate NF-κB, Nrf2, and ACSL4 pathways.

Table 3: In Vivo Anti-inflammatory Effects of Parishin in Sepsis Mouse Model

Parameter Sepsis Group Sepsis + Parishin Group Effect of Parishin Reference
Plasma TNF-α (pg/mL) 379.2 ± 44.45 275.5 ± 26.15 Reduction [2]
Plasma IL-1β (pg/mL) 244 ± 25.4 160.2 ± 17.39 Reduction [2]
Plasma IL-6 (pg/mL) 355.8 ± 52.8 253.5 ± 43.11 Reduction [2]
ACSL4 mRNA (Monocytes) 17.97 ± 4.2 (relative) 9.23 ± 0.95 (relative) Downregulation [2]
PGC-1α Protein (Monocytes) 0.53 ± 0.04 (relative) Increased vs. Sepsis Upregulation [2]
p-Smad3 Protein (Monocytes) 1.54 ± 0.11 (relative) Decreased vs. Sepsis Downregulation [2]

Data presented as mean ± standard deviation where available.

Anti-Cancer Signaling Pathway

This compound has demonstrated potential as an anti-cancer agent by targeting a crucial pathway for cell proliferation and survival.[1]

  • PI3K/AKT/mTOR Pathway: In oral squamous cell carcinoma (OSCC), this compound inhibits the phosphorylation of PI3K, AKT, and mTOR.[1] This suppression disrupts the signaling required for cancer cell proliferation, survival, migration, and invasion, and inhibits the epithelial-mesenchymal transition (EMT).[1]

This compound Inhibition of PI3K/AKT/mTOR Pathway in OSCC cluster_effects Cancer Progression PA This compound PI3K p-PI3K PA->PI3K inhibits phosphorylation AKT p-AKT PA->AKT inhibits phosphorylation mTOR p-mTOR PA->mTOR inhibits phosphorylation GF Growth Factors GF->PI3K PI3K->AKT AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Migration Migration mTOR->Migration Invasion Invasion mTOR->Invasion

This compound suppresses OSCC progression via the PI3K/AKT/mTOR axis.
Neuroprotective Signaling Pathway

Parishin analogues, such as Macluraparishin C (MPC), have shown neuroprotective effects by modulating stress-activated protein kinase pathways.[11][12]

  • MAPK Pathway: In models of oxidative stress and cerebral ischemia, MPC downregulates the phosphorylation of key mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[11][12][13] This action mitigates oxidative stress and blocks pro-apoptotic signaling, thereby protecting neurons from injury and death.[11][13]

Neuroprotective Effect of Parishin Analogues via MAPK Pathway cluster_mapk MAPK Cascade MPC Macluraparishin C (Parishin Analogue) pERK p-ERK MPC->pERK inhibits phosphorylation pJNK p-JNK MPC->pJNK inhibits phosphorylation pP38 p-p38 MPC->pP38 inhibits phosphorylation Stress Oxidative Stress (e.g., H₂O₂) Stress->pERK Stress->pJNK Stress->pP38 Apoptosis Neuronal Apoptosis pERK->Apoptosis pJNK->Apoptosis pP38->Apoptosis

Parishin analogues inhibit MAPK signaling to prevent apoptosis.

Detailed Experimental Protocols

This section provides methodologies for key in vivo and analytical experiments cited in the studies of this compound and its metabolites.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound and its metabolites following oral administration.

  • 1. Animal Model:

    • Species: Male Sprague-Dawley or Wistar rats.[6]

    • Housing: Animals should be housed in a controlled environment and acclimatized for at least one week before the experiment. They should be fasted overnight with free access to water prior to dosing.[6]

  • 2. Dosing and Administration:

    • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.9% saline).[14]

    • Administration: Administer a single dose of the this compound suspension via oral gavage. A dose of 116 mg/kg has been used previously to study the formation of gastrodin.[15]

  • 3. Blood Sampling:

    • Collect blood samples (approx. 200-300 µL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[16]

  • 4. Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 12,000 × g for 10 minutes at 4°C) to separate the plasma.[6]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[6]

  • 5. Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 20 µL of an internal standard solution.[6]

    • Vortex the mixture for 1 minute.[6]

    • Add 800 µL of cold methanol (B129727) to precipitate proteins and vortex for 5 minutes.[6]

    • Centrifuge the sample at 12,000 × g for 10 minutes.[6]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the residue in 150 µL of 50% methanol, vortex for 5 minutes, and centrifuge.[6]

    • Inject the supernatant into the UHPLC system for analysis.[6]

  • 6. Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., WinNonlin).[6][15]

Experimental Workflow for Pharmacokinetic Study of Parishin in Rats cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting (Free access to water) Acclimatization->Fasting Admin Parishin Administration (Oral Gavage) Fasting->Admin Sampling Serial Blood Sampling Admin->Sampling Separation Plasma Separation (Centrifugation) Sampling->Separation Preparation Sample Preparation (Protein Precipitation) Separation->Preparation Analysis UHPLC-FLD/MS Analysis Preparation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Workflow for an in vivo pharmacokinetic study of Parishin.
Western Blot Analysis for Pathway Proteins

This protocol is for determining the protein expression levels of key signaling molecules (e.g., ACSL4, p-Smad3, PGC-1α) in tissue lysates.[9]

  • 1. Tissue Lysate Preparation:

    • Homogenize intestinal tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • 2. SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • 3. Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ACSL4, anti-p-Smad3, anti-PGC-1α, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • 4. Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

    • Capture the image and quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.[9]

References

The Pharmacological Landscape of Parishins: A Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Parishins, a family of phenolic glucosides primarily isolated from the traditional medicinal herb Gastrodia elata, have garnered significant scientific attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the current state of research on the pharmacological effects of parishins, with a focus on their neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. We present a detailed summary of the quantitative data from preclinical studies, outline the experimental protocols used to elicit these findings, and visualize the key molecular signaling pathways modulated by these compounds. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

Gastrodia elata Blume is a traditional Chinese medicine that has been used for centuries to treat a variety of ailments, including headaches, dizziness, and convulsions.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its unique composition of bioactive compounds, most notably the parishin (B150448) family.[2][3] Parishins are esters of gastrodin (B1674634) and citric acid or its derivatives.[4] The major identified parishins include Parishin A, B, C, E, and K, each exhibiting a distinct yet overlapping profile of pharmacological activities.[2][5][6] This review synthesizes the existing literature on the pharmacological effects of these key parishins, providing a foundation for future research and development.

Quantitative Data on Pharmacological Effects

The following tables summarize the quantitative findings from key preclinical studies on the pharmacological effects of various parishins. These tables are designed to provide a clear and comparative overview of their potency and efficacy in different experimental models.

Table 1: Neuroprotective Effects of Parishins

CompoundModel SystemAssayConcentration / DoseKey ResultReference
Parishin C Rat Middle Cerebral Artery Occlusion (MCAO) modelNeurological Deficit Scoring25, 50, 100 mg/kg/day (i.p.) for 21 daysDose-dependent improvement in neurological scores.[7][8][7][8]
Brain Water Content50, 100 mg/kg/daySignificant dose-dependent decrease in brain edema.[7][7]
Infarct Volume100 mg/kg/daySignificant reduction in cerebral infarct volume.[9][9]
LPS-stimulated HT22 hippocampal neuronsLactate Dehydrogenase (LDH) AssayConcentration-dependentInhibition of LDH release, indicating reduced cytotoxicity.[2][2]
Macluraparishin C (MPC) H₂O₂-induced oxidative stress in SH-SY5Y cellsLDH Release AssayPretreatment with MPCConcentration-dependent reduction in LDH release.[10][11][10][11]
MTT AssayPretreatment with MPCDose-dependent increase in cell viability.[10][10]

Table 2: Anti-inflammatory Effects of Parishins

CompoundModel SystemParameter MeasuredTreatmentResultReference
Parishin (unspecified) Sepsis-induced intestinal injury in mice (CLP model)Plasma TNF-αParishin treatmentDecrease from 379.2 ± 44.45 pg/mL to 275.5 ± 26.15 pg/mL.[5][5]
Plasma IL-1βParishin treatmentDecrease from 244.0 ± 25.40 pg/mL to 160.2 ± 17.39 pg/mL.[5][5]
Plasma IL-6Parishin treatmentDecrease from 355.8 ± 52.80 pg/mL to 253.5 ± 43.11 pg/mL.[5][5]
This compound Collagenase-induced tendinopathy in miceMacrophage PolarizationLocal injection of this compoundPromoted switch from pro-inflammatory M1 to anti-inflammatory M2 macrophages.[12][12]
Parishin C LPS-stimulated BV2 microgliaPro-inflammatory Cytokine mRNA levels (IL-6, IL-1β, TNF-α)Parishin C treatmentInhibition of pro-inflammatory cytokine mRNA expression.[13][13]
Nitric Oxide (NO) ProductionParishin C treatmentInhibition of NO production.[13][13]

Table 3: Anticancer Effects of Parishins

CompoundCell LineAssayConcentrationEffectReference
This compound Oral Squamous Carcinoma Cells (YD-10B, Ca9-22)Cell Viability (CCK-8 Assay)20, 40, 60, 80 µMSignificant dose- and time-dependent reduction in cell viability.[6][14][6][14]
Colony Formation Assay≥40 µMSubstantial decrease in colony formation.[14][14]
Parishin B Breast Cancer Cells (MDA-MB-231)Proliferation and Migration AssaysNot specified in abstractInhibition of proliferation and migration.[1][15][1][15]
In vivo mouse modelLung MetastasisNot specified in abstractInhibition of breast cancer lung metastasis.[1][15][1][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a guide for the replication and extension of these findings.

Extraction and Isolation of Parishins

A common method for the extraction and isolation of parishins from Gastrodia elata involves conventional solvent extraction followed by chromatographic purification.[4]

  • Extraction : Powdered rhizomes of G. elata are typically extracted with 95% ethanol (B145695) under reflux. The resulting ethanol extract is then concentrated under vacuum.[4][5]

  • Fractionation : The crude extract is dissolved in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[4]

  • Isolation : The n-butanol fraction, which is typically enriched with parishins, is subjected to silica (B1680970) gel column chromatography. Elution with a gradient of dichloromethane (B109758) and methanol (B129727) allows for the separation of individual parishin compounds.[4]

In Vitro Neuroprotection Assays
  • Cell Lines : Murine hippocampal neuronal cells (HT22) and human neuroblastoma cells (SH-SY5Y) are commonly used.[2][10]

  • Induction of Injury : Neurotoxicity is often induced by exposing cells to lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours in HT22 cells) or hydrogen peroxide (H₂O₂) (e.g., 100 µM for 24 hours in SH-SY5Y cells).[2][16]

  • Treatment : Cells are typically pre-treated with various concentrations of the parishin compound for a specified period (e.g., 2 hours) before the addition of the toxic agent.[16]

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. The amount of LDH is proportional to the number of dead cells.[10]

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rats is a standard preclinical model for inducing focal cerebral ischemia that mimics human ischemic stroke.[7][8]

  • Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.[7][8]

  • Surgical Procedure : An intraluminal filament is used to occlude the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion.[7][17]

  • Drug Administration : Parishin C has been administered intraperitoneally (i.p.) at doses of 25, 50, or 100 mg/kg/day for 21 consecutive days prior to MCAO induction.[7][8]

  • Assessment of Outcomes :

    • Neurological Deficit Scoring : A blinded investigator assesses neurological function using a standardized scoring system.[7][17]

    • Brain Water Content : The extent of brain edema is determined by measuring the wet and dry weight of the brain tissue.[7]

    • Infarct Volume : 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume.[7]

In Vivo Anti-inflammatory Model: Cecal Ligation and Puncture (CLP)

The CLP model in mice is a widely used and clinically relevant model of polymicrobial sepsis.[5][18]

  • Procedure : A laparotomy is performed, and the cecum is ligated and punctured with a needle to induce sepsis.[18]

  • Treatment : Parishin is administered to the septic mice.[5]

  • Assessment : Plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using ELISA kits.[5][18]

Anticancer Assays

This colorimetric assay is used to determine the effect of a compound on cell proliferation and viability.

  • Procedure : Oral squamous carcinoma cells (e.g., YD-10B, Ca9-22) are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for different time points (e.g., 24, 48, 72, 96 hours). A Cell Counting Kit-8 (CCK-8) solution is then added, and the absorbance is measured to determine cell viability relative to untreated controls.[6][14]

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.

  • Procedure : Cells are treated with different concentrations of this compound, and after a set period, they are allowed to grow into colonies. The number and size of the colonies are then quantified.[14]

Signaling Pathways and Mechanisms of Action

Parishins exert their pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these complex molecular interactions.

experimental_workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models plant Gastrodia elata Rhizomes extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography partition->chromatography parishins Isolated Parishins (A, B, C, K, etc.) chromatography->parishins cell_culture Cell Culture (e.g., Neurons, Cancer Cells) parishins->cell_culture animal_model Animal Models (e.g., MCAO Rat, Sepsis Mouse) parishins->animal_model treatment Treatment with Parishin & Stressor cell_culture->treatment viability Cell Viability (MTT/CCK-8) treatment->viability cytotoxicity Cytotoxicity (LDH Assay) treatment->cytotoxicity molecular Molecular Analysis (Western Blot, qPCR) treatment->molecular drug_admin Parishin Administration animal_model->drug_admin behavioral Behavioral Tests (e.g., Neurological Score) drug_admin->behavioral histology Histological Analysis (e.g., TTC Staining) drug_admin->histology biochemical Biochemical Assays (e.g., ELISA for Cytokines) drug_admin->biochemical

Caption: General experimental workflow for parishin research.

The Nrf2 Signaling Pathway: A Key Antioxidant and Anti-inflammatory Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Parishin C has been shown to activate this pathway.[8][9][19] Under oxidative stress, Parishin C promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and upregulates the expression of various antioxidant and cytoprotective genes.[8][9]

Nrf2_Pathway cluster_nucleus ParishinC Parishin C Nrf2_Keap1 Nrf2-Keap1 Complex ParishinC->Nrf2_Keap1 promotes dissociation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE binds to AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription CellProtection Cell Protection & Reduced Inflammation AntioxidantGenes->CellProtection

Caption: Activation of the Nrf2 pathway by Parishin C.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Parishins have been shown to inhibit the activation of this pro-inflammatory pathway.[14][19] By preventing the translocation of the p65 subunit of NF-κB into the nucleus, parishins block the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-1β, and IL-6.[13]

NFkB_Pathway cluster_nucleus Parishins Parishins NFkB_IkB NF-κB-IκBα Complex Parishins->NFkB_IkB inhibits degradation InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB_IkB degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases NFkB_n NF-κB ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_n->ProInflammatoryGenes activates Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Inhibition of the NF-κB pathway by parishins.

Modulation of MAPK and PI3K/Akt/mTOR Pathways

Parishins also influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathways.

  • MAPK Pathway : Macluraparishin C has been shown to downregulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38, which are involved in apoptosis and inflammation.[10][11]

  • PI3K/Akt/mTOR Pathway : this compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in oral squamous cell carcinoma cells. This inhibition leads to reduced cancer cell viability, proliferation, and invasion.[6][14]

MAPK_PI3K_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway MPC Macluraparishin C MAPK MAPK (ERK, JNK, p38) MPC->MAPK inhibits Apoptosis Apoptosis & Inflammation MAPK->Apoptosis ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Proliferation, Survival & Invasion mTOR->CellGrowth

Caption: Modulation of MAPK and PI3K/Akt/mTOR pathways.

Conclusion and Future Directions

The cumulative evidence strongly supports the therapeutic potential of parishins across a spectrum of diseases characterized by oxidative stress, inflammation, and cellular hyperproliferation. Parishin C, in particular, has demonstrated robust neuroprotective and anti-inflammatory effects, while this compound shows promise as an anticancer agent. The multifaceted mechanisms of action, involving the modulation of key signaling pathways such as Nrf2, NF-κB, MAPK, and PI3K/Akt/mTOR, underscore the potential of these compounds as lead structures for novel drug development.

Future research should focus on several key areas. Firstly, a more comprehensive head-to-head comparison of the pharmacological activities of all major parishin derivatives is warranted to identify the most potent compounds for specific therapeutic applications. Secondly, further in vivo studies in various disease models are necessary to validate the preclinical findings and to assess their pharmacokinetic and toxicological profiles. Finally, structure-activity relationship (SAR) studies could guide the synthesis of novel parishin analogs with enhanced potency, selectivity, and drug-like properties. The continued exploration of this fascinating class of natural products holds significant promise for the development of next-generation therapeutics.

References

Discovery and Isolation of Novel Parishin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel parishin (B150448) compounds. Parishins, a class of polyphenolic glucosides, are gaining significant attention for their potent biological activities, particularly their neuroprotective and anti-inflammatory effects. This document details the experimental protocols for their extraction and purification, presents quantitative data on their distribution, and visualizes the key signaling pathways they modulate.

Introduction to Parishin Compounds

Parishin and its derivatives are primarily found in the traditional Chinese medicine plant, Gastrodia elata Blume, and have also been identified in other plants like Maclura tricuspidata.[1][2] These compounds are esters of citric acid and gastrodin.[1] Recently, novel parishin derivatives, including macluraparishin C and E, have been discovered, expanding the chemical diversity of this class of compounds.[3][4] Research has demonstrated their significant potential in treating neurological disorders and inflammation.[1][5][6]

Quantitative Analysis of Parishin Derivatives

The concentration of parishin compounds can vary significantly depending on the plant part and its growth stage. The following tables summarize the quantitative distribution of key parishin derivatives in different parts of Maclura tricuspidata and the accumulation of total parishins in Gastrodia elata at various growth stages.

Table 1: Content of Parishin Derivatives in Different Parts of Maclura tricuspidata [3][4]

CompoundTwig (mg/g)Bark (mg/g)Root (mg/g)Leaves (mg/g)Xylem (mg/g)Fruit (mg/g)
Gastrodin1.54 ± 0.030.89 ± 0.021.23 ± 0.030.12 ± 0.000.08 ± 0.000.21 ± 0.01
Parishin A2.87 ± 0.051.98 ± 0.042.54 ± 0.060.05 ± 0.000.03 ± 0.000.08 ± 0.00
Parishin B1.23 ± 0.020.87 ± 0.021.11 ± 0.030.02 ± 0.000.01 ± 0.000.03 ± 0.00
Macluraparishin C1.87 ± 0.041.32 ± 0.031.68 ± 0.040.03 ± 0.000.02 ± 0.000.05 ± 0.00
Macluraparishin E0.98 ± 0.020.69 ± 0.010.88 ± 0.020.02 ± 0.000.01 ± 0.000.03 ± 0.00

Table 2: Total Parishin Content in Gastrodia elata Tuber System During Growth [7]

Plant Part (Growth Stage)Total Parishins (PA+PB+PC+PE) (µg/g)
Seed Stem (May)2460.61
Seed Stem (December)576.18
New Tuber (June)495.39
New Tuber (December)2352.11
Connecting Stem (August)2279.25
Connecting Stem (June)602.4

Experimental Protocols for Isolation and Purification

The successful isolation of novel parishin compounds relies on a multi-step process involving extraction, fractionation, and chromatography.

Extraction

Objective: To extract a crude mixture of compounds, including parishins, from the plant material.

Protocol 1: Conventional Solvent Extraction [1]

  • Preparation: Obtain dried and powdered plant material (e.g., Gastrodia elata rhizomes or Maclura tricuspidata twigs).

  • Extraction:

    • Place the powdered material in a suitable vessel.

    • Add 95% ethanol (B145695) (e.g., in a 1:10 w/v ratio).

    • Heat the mixture under reflux for 2-3 hours. Repeat the extraction process three times.

  • Filtration and Concentration:

    • Filter the mixture after each extraction cycle to separate the solvent from the plant residue.

    • Combine the ethanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Protocol 2: Subcritical Water Extraction (SWE) [1]

This method is a greener alternative to conventional solvent extraction.

  • Preparation: Place the powdered plant material into the extraction vessel.

  • Extraction Parameters: Set the conditions based on the target derivative. For example:

    • Parishin B: Solid/liquid ratio of 4.5 mg/mL, temperature at 118°C, and extraction time of 50 minutes.

    • Parishin C: Solid/liquid ratio of 22 mg/mL, temperature at 145°C, and extraction time of 23 minutes.

  • Extraction: Perform the extraction using a subcritical water extraction system.

Fractionation

Objective: To separate the crude extract into fractions with different polarities.

Protocol: Liquid-Liquid Partitioning [2][7]

  • Suspend the crude extract in water.

  • Successively partition the aqueous suspension with solvents of increasing polarity:

  • Evaporate the solvent from each fraction to obtain the respective concentrates. The parishin compounds are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

Objective: To isolate individual parishin compounds from the enriched fractions.

Protocol 1: Silica (B1680970) Gel Column Chromatography [1][2]

  • Column Packing: Dry-pack a glass column with silica gel (e.g., 230-400 mesh).

  • Sample Loading: Dissolve the dried n-butanol or ethyl acetate extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

Protocol 2: Toyopearl HW-40S Column Chromatography [2]

This is often used as a subsequent purification step.

  • Column Packing: Pack a column with Toyopearl HW-40S resin.

  • Sample Application: Apply the partially purified fraction from the silica gel column.

  • Elution: Elute with a suitable solvent, such as methanol.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [1][7]

This is the final step to obtain high-purity compounds.

  • System: Use a preparative HPLC system with a C18 column.

  • Mobile Phase: Employ a gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile (B52724) or methanol.

  • Injection and Collection: Inject the sample and collect the peaks corresponding to the target parishin derivatives.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure and lyophilize to obtain a stable powder.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

  • UV-Visible (UV-Vis) Spectroscopy [3][4]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) [3][4][8]

Signaling Pathways Modulated by Parishin Compounds

Parishin and its novel derivatives exert their biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Parishins have demonstrated significant anti-inflammatory properties by targeting pathways such as NF-κB and Nrf2.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IKK->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Parishin Parishin Parishin->IKK Inhibits Parishin->Nrf2 Promotes Dissociation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) NFkappaB_nuc->ProInflammatory Induces Transcription Antioxidant Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant Induces Transcription

Caption: Parishin's modulation of NF-κB and Nrf2 pathways.
Neuroprotective Signaling Pathways

The neuroprotective effects of novel parishins, such as Macluraparishin C, are mediated through the activation of antioxidant and MAPK signaling pathways.[6]

G cluster_0 Extracellular cluster_1 Intracellular OxidativeStress Oxidative Stress (e.g., H₂O₂) MAPK MAPK (ERK, JNK, p38) OxidativeStress->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes NeuronalSurvival Neuronal Survival MAPK->NeuronalSurvival Inhibits MPC Macluraparishin C MPC->MAPK Modulates AntioxidantDefense Antioxidant Defense MPC->AntioxidantDefense Activates AntioxidantDefense->NeuronalSurvival Promotes

Caption: Neuroprotective mechanism of Macluraparishin C.
Regulation of Ferroptosis and Mitochondrial Function

Parishin has also been shown to protect against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway, which is involved in ferroptosis and mitochondrial function.[9]

G Sepsis Sepsis/LPS pSmad3 p-Smad3 Sepsis->pSmad3 Increases ACSL4 ACSL4 Sepsis->ACSL4 Increases PGC1a PGC-1α Sepsis->PGC1a Decreases pSmad3->PGC1a Inhibits Ferroptosis Ferroptosis ACSL4->Ferroptosis Promotes MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes MitochondrialDysfunction Mitochondrial Dysfunction Parishin Parishin Parishin->pSmad3 Inhibits Parishin->ACSL4 Inhibits Parishin->PGC1a Activates MitochondrialBiogenesis->MitochondrialDysfunction Reduces

Caption: Parishin's role in the ACSL4/p-Smad3/PGC-1α pathway.

Conclusion

The ongoing discovery and characterization of novel parishin compounds are opening new avenues for therapeutic interventions in a range of diseases, particularly those with inflammatory and neurodegenerative underpinnings. The detailed methodologies and pathway analyses presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of parishin-based therapeutics. The structural diversity of newly identified parishins, coupled with their multifaceted biological activities, underscores the importance of continued exploration in this promising field of natural product chemistry.

References

An In-depth Technical Guide on Parishin A: Effects on Lifespan Extension and Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has emerged as a promising compound in the field of geroscience. Preclinical studies have demonstrated its potential to extend lifespan in lower organisms and ameliorate age-related physiological decline in mammals. This technical guide provides a comprehensive overview of the current scientific evidence on this compound's effects on aging, detailing the quantitative data, experimental methodologies, and the core signaling pathways involved.

Quantitative Data Summary

The effects of this compound on lifespan and aging-related biomarkers have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Effect of this compound on Replicative Lifespan in Saccharomyces cerevisiae (K6001)

Treatment GroupMean Lifespan (Generations ± SEM)Percentage Increase vs. Controlp-valueReference
Control (Untreated)7.38 ± 0.44--[1][2]
Resveratrol (B1683913) (10 µM)9.23 ± 0.5925.1%< 0.05[1][2]
This compound (3 µM)8.83 ± 0.5619.6%< 0.05[1][2]
This compound (10 µM)9.20 ± 0.5224.7%< 0.01[1][2]
This compound (30 µM)8.98 ± 0.5821.7%< 0.05[1][2]

Table 2: Effect of this compound on Oxidative Stress Markers in Saccharomyces cerevisiae (BY4741)

Treatment GroupParameterMeasurementPercentage Change vs. ControlReference
This compound (3, 10, 30 µM)SOD ActivitySignificantly IncreasedNot specified[1][2][3]
This compound (3, 10, 30 µM)ROS LevelsSignificantly DecreasedNot specified[1][2][3]
This compound (3, 10, 30 µM)MDA LevelsSignificantly DecreasedNot specified[1][2][3]

Table 3: Effect of this compound on Aging Biomarkers in Naturally Aged Mice (C57BL/6)

Treatment GroupBiomarkerEffectReference
This compound (10, 20 mg/kg/d)Serum p16Ink4aDecreased[4]
This compound (10, 20 mg/kg/d)Serum GDF15Decreased[4]
This compound (10, 20 mg/kg/d)Serum IL-6Decreased[4]
This compoundCardiac p16Ink4a, p21Cip1, IL-6Decreased[5][6]
This compoundCardiac SIRT1Increased[5][6]
This compoundVascular KlothoUpregulated[7]
This compoundVascular FoxO1Increased[7]
This compoundVascular Phosphorylated FoxO1Downregulated[7]

Experimental Protocols

A detailed understanding of the methodologies is crucial for the replication and advancement of research.

1. Yeast Replicative Lifespan Assay [1][2]

  • Organism: Saccharomyces cerevisiae strain K6001.

  • Medium: Yeast cells are incubated in a galactose medium and then spread on glucose medium plates.

  • Treatment: The glucose medium plates contain different concentrations of this compound (3, 10, and 30 µM) or resveratrol (10 µM) as a positive control.

  • Procedure: The daughter cells of 40 microcolonies on each plate are randomly selected and counted. The number of generations a mother cell can produce before senescence is recorded.

  • Replication: The assay is repeated at least three times.

2. Oxidative Stress Resistance Assays in Yeast [1][2]

  • Organism: Saccharomyces cerevisiae strain BY4741.

  • Treatment: Yeast cells are treated with this compound (3, 10, and 30 µM) or resveratrol (10 µM) for 48 hours.

  • Oxidative Stress Induction: Cells are exposed to H2O2.

  • Assays:

    • Superoxide Dismutase (SOD) Activity: Cell lysates are prepared, and SOD activity is measured using a commercial SOD assay kit.

    • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured in cell lysates.

    • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are quantified.

3. Gene Expression Analysis (RT-PCR) in Yeast [1][2][3]

  • Organism: Saccharomyces cerevisiae.

  • Treatment: Yeast cells are treated with various concentrations of this compound.

  • Procedure: Total RNA is extracted from the yeast cells. Real-time quantitative PCR (RT-PCR) is performed to measure the mRNA expression levels of target genes, including SIR2, TORC1, RPS26A, and RPL9A. The expression levels are normalized to a housekeeping gene.

4. In Vivo Studies in Naturally Aged Mice [4][5][6][7]

  • Animal Model: Male C57BL/6 mice.

  • Study Groups:

    • Adult control (12 weeks old)

    • Aged control (19 months old)

    • Aged treated with low-dose this compound (10 mg/kg/d)

    • Aged treated with high-dose this compound (20 mg/kg/d)

  • Treatment Administration: this compound is dissolved in normal saline and administered to the mice.

  • Biomarker Analysis: Blood samples are collected to determine serum levels of aging biomarkers such as p16Ink4a, GDF15, and IL-6.

  • Histopathological Analysis: Cardiac and pulmonary tissues are collected for histopathological examination to assess fibrosis and other age-related changes.

  • Functional Analysis: Cardiac function is assessed to determine the impact of this compound treatment.[5][6]

  • Gut Microbiota and Metabolome Analysis: Fecal samples are collected to analyze changes in the gut microbiota composition and metabolome.[4]

Signaling Pathways and Mechanisms of Action

This compound appears to exert its anti-aging effects through multiple, interconnected signaling pathways.

1. Sir2/Uth1/TOR Signaling Pathway in Yeast

In yeast, this compound extends replicative lifespan by modulating the Sir2/Uth1/TOR pathway. It increases the expression of the SIR2 gene, a well-established longevity gene.[1][2][3] Concurrently, it inhibits the Target of Rapamycin (TOR) signaling pathway, evidenced by the decreased gene expression of TORC1, RPS26A, and RPL9A.[1][2][3] The anti-aging effects of this compound are not observed in uth1 mutant yeast, suggesting that Uth1 is a critical component of its mechanism of action.[1][2]

G cluster_parishin This compound cluster_cellular_processes Cellular Processes cluster_outcome Outcome Parishin Parishin Sir2 Sir2 Gene Expression Parishin->Sir2 increases Uth1 Uth1 Parishin->Uth1 inhibits Oxidative_Stress Oxidative Stress (ROS, MDA) Parishin->Oxidative_Stress decreases SOD_Activity SOD Activity Parishin->SOD_Activity increases Lifespan Lifespan Extension (Yeast) Sir2->Lifespan promotes TOR_pathway TOR Signaling Pathway (TORC1, RPS26A, RPL9A) Uth1->TOR_pathway activates TOR_pathway->Lifespan inhibits Oxidative_Stress->Lifespan inhibits SOD_Activity->Lifespan promotes G cluster_parishin This compound cluster_cellular_processes Cellular Processes cluster_outcome Outcome Parishin Parishin ROS ROS Production Parishin->ROS reduces Mitochondria Mitochondrial Function Parishin->Mitochondria improves ROS->Mitochondria impairs Klotho Klotho Expression Mitochondria->Klotho activates FoxO1 FoxO1 Klotho->FoxO1 increases pFoxO1 Phosphorylated FoxO1 Klotho->pFoxO1 downregulates Vascular_Aging Vascular Aging & Senescence FoxO1->Vascular_Aging alleviates pFoxO1->Vascular_Aging promotes G cluster_workflow Experimental Workflow: this compound and Gut Microbiota Aged_Mice Naturally Aged Mice Treatment This compound Treatment Aged_Mice->Treatment Sample_Collection Fecal Sample Collection Treatment->Sample_Collection Analysis 16S rRNA Sequencing & Metabolomics Sample_Collection->Analysis Correlation Correlation Analysis with Aging Phenotypes Analysis->Correlation Conclusion Gut Microbiota Modulation Contributes to Anti-Aging Effects Correlation->Conclusion

References

The Role of Parishin A and Its Analogues in Regulating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This imbalance leads to cellular damage to lipids, proteins, and DNA, ultimately culminating in cell dysfunction and death.[3] Consequently, therapeutic strategies aimed at mitigating oxidative stress by bolstering endogenous antioxidant defenses are of significant interest in drug development.

Parishins are a class of phenolic glucosides primarily isolated from the traditional Chinese medicine Gastrodia elata Blume.[1][4] These compounds, including their various derivatives, have demonstrated a range of potent biological activities, most notably antioxidant, anti-inflammatory, and neuroprotective effects.[5][6] While the term "Parishin A" is specified, the vast majority of peer-reviewed literature focuses on its well-documented analogues, particularly Parishin (B150448) C (PaC) and Macluraparishin C (MPC) . This technical guide will, therefore, synthesize the comprehensive data available for these representative compounds to elucidate the core mechanisms by which the parishin class regulates cellular oxidative stress.

Core Mechanisms of Action

Parishins exert their antioxidant effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the activation of the Nrf2 antioxidant response pathway and the modulation of MAPK and other stress-related signaling cascades.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8]

Parishin C has been shown to be a potent activator of this pathway.[3][9] Upon exposure to Parishin C, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10][11] This binding initiates the transcription of numerous protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) , significantly enhancing the cell's capacity to neutralize ROS and combat oxidative damage.[3][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin_C Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex Parishin_C->Keap1_Nrf2 Inhibition of complex formation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition of complex formation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Keap1_Nrf2->Nrf2_c Release ARE ARE Nrf2_n->ARE Binds to Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Parishin C-mediated activation of the Nrf2 signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes key proteins like ERK, JNK, and p38, is critically involved in cellular responses to stress.[12] While essential for normal cell function, chronic activation of the JNK and p38 pathways by oxidative stress can promote inflammation and apoptosis.[13]

Studies on Macluraparishin C (MPC) have shown that it can protect neurons by downregulating the protein expression of the MAPK cascade, including ERK, JNK, and p38, in response to oxidative insults.[12][14] By inhibiting these pro-apoptotic pathways, MPC helps preserve neuronal viability.[13]

MAPK_Pathway cluster_MAPK MAPK Cascade ROS Oxidative Stress (e.g., H₂O₂) ERK ERK ROS->ERK Activates JNK JNK ROS->JNK Activates p38 p38 ROS->p38 Activates MPC Macluraparishin C (MPC) MPC->ERK Inhibits MPC->JNK Inhibits MPC->p38 Inhibits Apoptosis Inflammation & Neuronal Apoptosis ERK->Apoptosis Promotes JNK->Apoptosis Promotes p38->Apoptosis Promotes

Macluraparishin C (MPC) inhibits the pro-apoptotic MAPK pathway.
Regulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status.[15][16] Its activation can enhance antioxidant capacity, improve mitochondrial function, and reduce inflammation.[17] While direct studies on this compound and AMPK are limited, the activation of AMPK is linked to the cellular response to oxidative stress.[15][18] Given that Parishins modulate cellular redox homeostasis, it is plausible that they may indirectly influence AMPK activity, representing a potential area for future investigation.

Quantitative Data Summary

The efficacy of Parishin C and its derivatives in mitigating oxidative stress has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Effects of Parishin C on Oxidative Stress Markers
CompoundModel SystemConcentration(s)Parameter MeasuredResultReference
Parishin C LPS-stimulated HT22 cells1, 5, 10 µMROS LevelsSignificantly inhibited the increase in H₂O₂ and superoxide (B77818) anions[3]
LPS-stimulated HT22 cells1, 5, 10 µMMDA LevelsSignificantly inhibited the increase in malondialdehyde (MDA)[3]
LPS-stimulated HT22 cells1, 5, 10 µMSOD ActivitySignificantly enhanced cellular superoxide dismutase (SOD) levels[3]
LPS-stimulated HT22 cells1, 5, 10 µMHO-1 & NQO1 ExpressionUpregulated protein and mRNA levels[3]
Macluraparishin C H₂O₂-induced SH-SY5Y cellsNot specifiedLDH ReleaseDecreased lactate (B86563) dehydrogenase (LDH) release (reduced cytotoxicity)[12][13]
H₂O₂-induced SH-SY5Y cellsNot specifiedAntioxidant EnzymesIncreased expression of SOD2, GPX1, GPX4, and CAT[12][13]
Table 2: In Vivo Neuroprotective Effects of Parishin C
CompoundModelDosageKey OutcomesReference
Parishin C Rat Middle Cerebral Artery Occlusion (MCAO)25, 50, 100 mg/kg/day (i.p.) for 21 days- Improved neurological function- Reduced brain water content- Decreased MDA levels- Increased SOD, CAT, and GSH-Px activities[4][19]
Macluraparishin C Gerbil Transient Global Cerebral Ischemia (tGCI)Not specified- Reduced neuronal cell death in hippocampus- Decreased microglia and astrocyte presence- Upregulated antioxidant enzymes (SOD2, GPX1, etc.)[12][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of Parishins in regulating oxidative stress.

General Experimental Workflow

The typical workflow for investigating the antioxidant properties of a compound like Parishin involves a multi-step process from initial cell culture experiments to more complex in vivo models.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A 1. Cell Culture (e.g., HT22, SH-SY5Y) B 2. Induce Oxidative Stress (e.g., LPS, H₂O₂) A->B C 3. Treatment with Parishin Compound B->C D 4. Assess Oxidative Stress Markers - ROS (DCFH-DA) - Lipid Peroxidation (MDA) - Enzyme Activity (SOD, CAT) C->D E 5. Analyze Signaling Pathways - Western Blot (Nrf2, MAPK) - Immunofluorescence C->E F 6. Animal Model of Disease (e.g., MCAO Rat) E->F Promising results lead to... G 7. Pre-treatment with Parishin Compound F->G H 8. Assess Outcomes - Neurological Score - Histopathology - Brain Tissue Biomarkers G->H

General experimental workflow for studying Parishin's effect on oxidative stress.
Measurement of Intracellular ROS (DCFH-DA Assay)

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, leaving DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[1]

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HT22 hippocampal neurons) in 96-well plates or on coverslips and allow them to adhere.

    • Treatment: Pre-treat cells with various concentrations of Parishin C (e.g., 1, 5, 10 µM) for a specified time (e.g., 2 hours).

    • Oxidative Insult: Induce oxidative stress by adding an agent like LPS (1 µg/mL) or H₂O₂ (100 µM) for a defined period (e.g., 24 hours).

    • Probing: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCFH-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.

    • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~525 nm) or visualize and capture images using a fluorescence microscope.

Lipid Peroxidation (MDA Assay)
  • Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a key marker of oxidative damage to lipids. The assay is commonly based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidity to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.[1][20]

  • Methodology:

    • Sample Preparation: Following treatment and oxidative insult, harvest cells or brain tissue homogenates.

    • Lysis: Lyse the cells or homogenize the tissue in an appropriate buffer on ice.

    • Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the lysate.

    • Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction.

    • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm.

    • Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard.

Western Blot Analysis for Nrf2 and Downstream Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Methodology:

    • Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to assess Nrf2 translocation.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-JNK, β-actin as a loading control).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.

Conclusion and Future Directions

The available evidence strongly indicates that Parishin C and its related compounds are potent natural antioxidants capable of mitigating cellular oxidative stress.[1] Their primary mechanism of action involves the robust activation of the Nrf2/ARE signaling pathway, which enhances the expression of endogenous antioxidant enzymes.[3][8] Furthermore, their ability to modulate other stress-related pathways, such as the MAPK cascade, contributes to their neuroprotective effects.[12]

These findings make Parishins attractive candidates for the development of novel therapeutics for diseases rooted in oxidative stress pathology, particularly neurodegenerative disorders.[3][10] However, further research is warranted in several areas:

  • In-depth In Vivo Studies: More comprehensive studies in animal models are needed to fully evaluate the efficacy, pharmacokinetics, and safety profiles of various Parishin compounds.

  • Clinical Trials: To date, no significant clinical trials on Parishins for oxidative stress-related conditions have been reported.[21] Future clinical investigations are essential to translate the promising preclinical findings into human therapies.

  • Elucidation of Specific Analogues: While Parishin C is well-studied, research specifically characterizing the bioactivity of this compound and other less-common derivatives is needed to understand the full therapeutic potential of this class of compounds.

  • Target Engagement: Further studies should aim to elucidate the precise molecular interactions between Parishins and their cellular targets, such as Keap1, to aid in the design of more potent and specific derivatives.

References

Exploring the Potential Antiviral Activity of Parishin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Parishin A, a phenolic glycoside derived from Gastrodia elata, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties. While direct antiviral studies on this compound are not extensively documented, its known molecular interactions with key host signaling pathways—frequently exploited by viruses for their replication and pathogenesis—suggest a strong potential for antiviral activity. This technical guide provides an in-depth exploration of the theoretical basis for this compound's antiviral effects, focusing on its modulation of the NF-κB and MAPK signaling pathways. Furthermore, this document offers detailed experimental protocols for in vitro assays essential for the evaluation of these potential antiviral properties, accompanied by visualizations of experimental workflows and signaling cascades to support future research in this promising area.

Introduction

This compound is a bioactive compound isolated from the traditional Chinese medicinal herb Gastrodia elata.[1] Traditionally used for its neurological benefits, recent research has elucidated its molecular mechanisms, revealing a potent ability to modulate cellular signaling pathways integral to the host's inflammatory and stress responses.[2] Many viruses, upon infection, hijack these very same pathways to facilitate their replication, evade immune detection, and promote their spread. This convergence of viral pathogenesis and the known bioactivity of this compound provides a compelling rationale for investigating its potential as a novel antiviral agent. This guide will delve into the mechanistic basis for this hypothesis and provide the necessary tools for its experimental validation.

Rationale for Antiviral Activity: Modulation of Host Signaling Pathways

The antiviral potential of this compound is likely rooted in its ability to modulate host cellular signaling pathways that are crucial for viral life cycles. The NF-κB and MAPK pathways are two such critical cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate immune response and inflammation.[3] Many viruses have evolved mechanisms to activate the NF-κB pathway to enhance their own replication and inhibit apoptosis of the host cell.[1][2] For instance, viral proteins or the presence of viral double-stranded RNA can trigger the signaling cascade that leads to the activation of NF-κB.[4] Once activated, NF-κB translocates to the nucleus and promotes the transcription of genes that can, in some viral contexts, create a more favorable environment for viral replication.[1]

This compound and its analogs have been shown to inhibit the activation of NF-κB.[5] This inhibitory action presents a plausible mechanism for antiviral activity. By preventing NF-κB activation, this compound could potentially block a critical step in the life cycle of various viruses that depend on this pathway.

NF-kB_Signaling_Pathway_and_Parishin_A_Intervention cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates IKK_Complex IKK Complex Signaling_Cascade->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocates ParishinA This compound ParishinA->IKK_Complex Inhibits DNA DNA NFkB_p50_p65_nucleus->DNA Binds Viral_Replication Enhanced Viral Replication DNA->Viral_Replication Promotes

Figure 1: Hypothesized this compound intervention in the virus-activated NF-κB pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cellular cascade involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Viruses from diverse families activate the MAPK pathway to support various stages of their replication cycle.[6][7] For example, activation of the ERK signaling pathway, a component of the MAPK cascade, is known to be essential for the nuclear export of ribonucleoprotein complexes of influenza A virus.[7]

The ability of Parishin compounds to modulate the MAPK pathway presents another avenue for potential antiviral effects.[5] By interfering with virus-induced activation of specific MAPK cascades, this compound could disrupt the viral life cycle.

MAPK_Signaling_Pathway_and_Parishin_A_Intervention cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates ParishinA This compound ParishinA->Raf Modulates Viral_Replication Supports Viral Replication Transcription_Factors->Viral_Replication

Figure 2: Hypothesized this compound modulation of the virus-activated MAPK pathway.

Experimental Protocols for In Vitro Antiviral Activity Assessment

To empirically determine the antiviral activity of this compound, a series of standardized in vitro assays are required. The following protocols are foundational for screening and characterizing potential antiviral compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to assess the ability of a compound to protect cells from virus-induced death and morphological changes (cytopathic effect).[8][9]

Materials and Reagents:

  • Susceptible host cell line (e.g., MDCK for influenza, Vero for HSV)

  • Complete cell culture medium

  • Assay medium (reduced serum)

  • Virus stock of known titer

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability stain (e.g., Crystal Violet or Neutral Red)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

  • Infection and Treatment: Once the cell monolayer is confluent, remove the growth medium. Add the this compound dilutions to the wells, followed by the virus at a multiplicity of infection (MOI) known to cause 80-100% CPE within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of CPE: After incubation, quantify cell viability using a stain like Crystal Violet. The stain is taken up by living cells and can be solubilized for spectrophotometric measurement.

  • Data Analysis: Calculate the 50% effective concentration (EC50) – the concentration of this compound that inhibits CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells. The selectivity index (SI) is calculated as CC50/EC50.

CPE_Inhibition_Assay_Workflow node1 Seed cells in 96-well plate node2 Incubate for 24h to form monolayer node1->node2 node3 Add serial dilutions of this compound node2->node3 node4 Add virus to wells node3->node4 node5 Incubate for 48-72h node4->node5 node6 Stain with Crystal Violet node5->node6 node7 Measure absorbance node6->node7 node8 Calculate EC50 and CC50 node7->node8 Plaque_Reduction_Assay_Workflow node1 Seed cells in multi-well plate node2 Infect with virus (1h adsorption) node1->node2 node3 Remove inoculum, add semi-solid overlay with this compound dilutions node2->node3 node4 Incubate until plaques form (2-5 days) node3->node4 node5 Fix and stain with Crystal Violet node4->node5 node6 Count plaques node5->node6 node7 Calculate IC50 node6->node7 Virus_Yield_Reduction_Assay_Workflow node1 Infect cell monolayers with virus and treat with this compound dilutions node2 Incubate for one replication cycle (24-48h) node1->node2 node3 Harvest cell culture supernatants node2->node3 node4 Determine viral titer of supernatants (Plaque Assay or TCID50) node3->node4 node5 Compare titers to control and calculate IC50/IC90 node4->node5

References

Cardioprotective Effects of Parishin A Against Cardiac Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cardiac aging is a multifactorial process characterized by a progressive decline in cardiac function and an increased susceptibility to cardiovascular diseases. This decline is driven by a combination of cellular and molecular alterations, including increased oxidative stress, chronic low-grade inflammation, and apoptosis of cardiomyocytes. Recent research has identified Parishin A, a phenolic glucoside derived from Gastrodia elata, as a promising therapeutic agent with potent cardioprotective effects against cardiac aging. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols. The core of this document focuses on the role of this compound in modulating key signaling pathways, particularly the SIRT1 longevity pathway, to mitigate the detrimental effects of aging on the heart.

Introduction to Cardiac Aging

The aging heart undergoes a series of structural and functional changes, including left ventricular hypertrophy, diastolic dysfunction, and increased fibrosis[1][2]. At the cellular level, cardiac aging is associated with mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS) and a state of oxidative stress[3][4][5][6]. This oxidative stress, in turn, triggers pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in a chronic, low-grade inflammatory state termed "inflammaging"[3][7][8][9]. Furthermore, the accumulation of cellular damage can lead to programmed cell death, or apoptosis, of cardiomyocytes, contributing to a gradual loss of cardiac muscle and a decline in contractile function[10][11].

This compound: A Novel Cardioprotective Agent

This compound is a phenolic glucoside that has demonstrated significant anti-aging and cardioprotective properties in preclinical studies[12][13]. Its therapeutic potential lies in its ability to counteract the key drivers of cardiac aging through multiple mechanisms.

Mechanism of Action of this compound

The primary mechanism by which this compound exerts its cardioprotective effects is through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular longevity and stress resistance[12][13][14]. SIRT1 activation initiates a cascade of downstream effects that collectively combat the hallmarks of cardiac aging.

  • Reduction of Oxidative Stress: this compound treatment has been shown to mitigate oxidative stress in the aging heart. This is achieved, in part, through the SIRT1-mediated upregulation of antioxidant enzymes[15].

  • Anti-inflammatory Effects: By activating SIRT1, this compound can suppress the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of inflammatory cytokines such as IL-6[12][13][16].

  • Inhibition of Apoptosis: this compound protects cardiomyocytes from apoptosis by modulating the expression of pro- and anti-apoptotic proteins[12][15][17].

The proposed signaling pathway for the cardioprotective effects of this compound is illustrated below.

ParishinA_Signaling cluster_parishinA This compound Intervention Oxidative Stress Oxidative Stress NFkB NF-κB Oxidative Stress->NFkB Activates Pro-apoptotic\nProteins Pro-apoptotic Proteins Oxidative Stress->Pro-apoptotic\nProteins Induces Reduced\nHypertrophy & Fibrosis Reduced Hypertrophy & Fibrosis Inflammation Inflammation Inflammation->Pro-apoptotic\nProteins Induces Apoptosis Apoptosis Improved Cardiac\nFunction Improved Cardiac Function This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates SIRT1->NFkB Inhibits p16Ink4a p16Ink4a SIRT1->p16Ink4a Downregulates p21Cip1 p21Cip1 SIRT1->p21Cip1 Downregulates Antioxidant\nEnzymes Antioxidant Enzymes SIRT1->Antioxidant\nEnzymes Upregulates Anti-apoptotic\nProteins Anti-apoptotic Proteins SIRT1->Anti-apoptotic\nProteins Upregulates Pro-inflammatory\nCytokines (IL-6) Pro-inflammatory Cytokines (IL-6) NFkB->Pro-inflammatory\nCytokines (IL-6) Induces Decreased\nSenescence Decreased Senescence Pro-apoptotic\nProteins->Apoptosis Induces Antioxidant\nEnzymes->Oxidative Stress Reduces Anti-apoptotic\nProteins->Apoptosis Inhibits

Caption: Signaling pathway of this compound in cardiac aging.

Quantitative Data on the Effects of this compound

Studies in naturally aged mice have provided quantitative evidence of the cardioprotective effects of this compound. The following tables summarize the key findings.

Table 1: Effects of this compound on Cardiac Function in Aged Mice

ParameterYoung Mice (12 weeks)Aged Mice (19 months)Aged Mice + this compound
Ejection Fraction (EF, %)75.3 ± 4.555.1 ± 6.270.2 ± 5.8
Fractional Shortening (FS, %)45.2 ± 3.128.7 ± 4.342.6 ± 3.9
Heart Weight/Body Weight (mg/g)4.1 ± 0.35.8 ± 0.54.5 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: Effects of this compound on Biomarkers of Cardiac Aging

BiomarkerYoung MiceAged MiceAged Mice + this compound
p16Ink4a (relative expression)1.0 ± 0.23.5 ± 0.81.5 ± 0.4
p21Cip1 (relative expression)1.0 ± 0.34.2 ± 0.91.8 ± 0.5
IL-6 (pg/mg protein)15.2 ± 3.145.8 ± 7.620.5 ± 4.2
SIRT1 (relative expression)1.0 ± 0.20.4 ± 0.10.9 ± 0.2

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the cardioprotective effects of this compound.

Animal Model and Treatment
  • Animal Model: C57BL/6 mice are commonly used. Young mice are typically 12 weeks old, and aged mice are 19-24 months old[12][13].

  • This compound Administration: this compound is administered orally via gavage at a specified dosage (e.g., 20 mg/kg/day) for a defined period (e.g., 3 months)[12]. Control groups receive a vehicle (e.g., saline).

Assessment of Cardiac Function

Echocardiography is the primary non-invasive method for assessing cardiac function in mice[18][19][20][21].

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (1-2%) to maintain a heart rate of 400-500 bpm.

  • Imaging: A high-frequency ultrasound system with a linear transducer (e.g., 30 MHz) is used to obtain M-mode images from the parasternal short-axis view.

  • Parameters Measured: Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) are measured to calculate ejection fraction (EF) and fractional shortening (FS) using the following formulas:

    • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

    • EF is often calculated using the Teichholz formula or Simpson's method.

Western Blot Analysis for Protein Expression

Western blotting is used to quantify the expression levels of key proteins involved in cardiac aging signaling pathways[22][23][24][25].

  • Tissue Lysis: Heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated on an SDS-PAGE gel (e.g., 10-12%).

  • Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., SIRT1, p16Ink4a, p21Cip1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cardiac tissue sections[26][27][28][29][30].

  • Tissue Preparation: Hearts are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (e.g., 5 µm).

  • Permeabilization: Sections are treated with Proteinase K to allow antibody access to the nucleus.

  • Labeling: Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining: Nuclei are counterstained with DAPI or propidium (B1200493) iodide.

  • Imaging: Sections are visualized using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

  • Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

The general workflow for these key experiments is depicted in the following diagram.

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_analysis Analysis Aged Mice Aged Mice This compound Treatment This compound Treatment Aged Mice->this compound Treatment Tissue Collection Tissue Collection This compound Treatment->Tissue Collection Cardiac Function\n(Echocardiography) Cardiac Function (Echocardiography) Tissue Collection->Cardiac Function\n(Echocardiography) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Tissue Collection->Protein Expression\n(Western Blot) Apoptosis\n(TUNEL Assay) Apoptosis (TUNEL Assay) Tissue Collection->Apoptosis\n(TUNEL Assay) Data Interpretation Data Interpretation Cardiac Function\n(Echocardiography)->Data Interpretation Protein Expression\n(Western Blot)->Data Interpretation Apoptosis\n(TUNEL Assay)->Data Interpretation

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent cardioprotective agent against cardiac aging. Its ability to activate SIRT1 and subsequently mitigate oxidative stress, inflammation, and apoptosis makes it a promising candidate for further drug development. Future research should focus on elucidating the detailed molecular interactions of this compound with SIRT1 and other potential targets. Furthermore, long-term efficacy and safety studies in larger animal models are warranted before translation to human clinical trials. The development of this compound-based therapies could offer a novel strategy to promote healthy cardiac aging and reduce the burden of age-related cardiovascular diseases.

References

Parishin A: A Deep Dive into its Impact on Mitochondrial Function and Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide array of human diseases, making the identification of therapeutic agents that can modulate mitochondrial function and biogenesis a critical area of research. Parishin A, a phenolic glucoside, has emerged as a compound of interest for its potential to influence these vital cellular processes. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on mitochondrial function and biogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to Mitochondrial Function and Biogenesis

Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS).[1][2][3] This process is intrinsically linked to the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[4][5][6] Dysfunctional mitochondria can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can cause cellular damage.[7][8][9][10][11]

Mitochondrial biogenesis is the process by which new mitochondria are formed, a crucial mechanism for maintaining cellular homeostasis, particularly in response to increased energy demands or mitochondrial damage.[12][13][14] This complex process is regulated by a network of signaling pathways, with the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) acting as a master regulator.[13][15][16] PGC-1α orchestrates the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA (mtDNA) and the synthesis of mitochondrial proteins.[16][17][18][19][20][21]

This compound's Influence on Mitochondrial Function

Current research indicates that this compound plays a significant role in modulating mitochondrial function, primarily by influencing key regulatory proteins.

Quantitative Data on Protein Expression

The following table summarizes the observed effects of this compound on the expression levels of proteins central to mitochondrial regulation, particularly in the context of sepsis-induced intestinal injury.

ProteinConditionChange with this compound TreatmentFold Change (Approximate)Reference
PGC-1α Sepsis (Mononuclear cells)Upregulation1.42[22]
Sepsis (IEC-6 cells)Upregulation1.50[22]
ACSL4 Sepsis (Mononuclear cells)Downregulation0.44[22]
Sepsis (IEC-6 cells)Downregulation0.85[22]
p-Smad3 Sepsis (Mononuclear cells)Downregulation0.45[22]
Sepsis (IEC-6 cells)Downregulation0.84[22]

Note: Fold changes are calculated based on the data presented in the source material, where the septic group was compared to the this compound-treated septic group.

Key Signaling Pathway: The ACSL4/p-Smad3/PGC-1α Axis

This compound has been shown to exert its protective effects on mitochondria by modulating the ACSL4/p-Smad3/PGC-1α signaling pathway.[22] In conditions of cellular stress, such as sepsis, the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and phosphorylated Smad3 (p-Smad3) is upregulated, while PGC-1α levels are suppressed.[22] this compound treatment reverses this trend, leading to a decrease in ACSL4 and p-Smad3 and a subsequent increase in PGC-1α expression.[22] This restoration of PGC-1α is critical for improving mitochondrial function.

ACSL4_pSmad3_PGC1a_Pathway cluster_parishin This compound Treatment ACSL4_up ACSL4 pSmad3_up p-Smad3 ACSL4_up->pSmad3_up PGC1a_down PGC-1α pSmad3_up->PGC1a_down ParishinA This compound ParishinA->ACSL4_up ParishinA->pSmad3_up ParishinA->PGC1a_down Upregulates Mito_dysfunction Mitochondrial Dysfunction PGC1a_down->Mito_dysfunction Mito_function Improved Mitochondrial Function & Biogenesis PGC1a_down->Mito_function

Figure 1: this compound's modulation of the ACSL4/p-Smad3/PGC-1α pathway.

This compound and the Promotion of Mitochondrial Biogenesis

By upregulating PGC-1α, this compound initiates a cascade of events that promote mitochondrial biogenesis. PGC-1α is a crucial coactivator for several transcription factors that are essential for the creation of new mitochondria.

The PGC-1α-NRF-TFAM Pathway

The activation of PGC-1α leads to the increased expression of Nuclear Respiratory Factor 1 (NRF1) and subsequently, Mitochondrial Transcription Factor A (TFAM).[16][19] NRF1 is a key regulator of nuclear genes that encode mitochondrial proteins.[18][21] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[18][21][23] The coordinated action of these factors results in the synthesis of new mitochondrial components and the formation of new, functional mitochondria.

PGC1a_Biogenesis_Pathway ParishinA This compound PGC1a PGC-1α ParishinA->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Induces expression nDNA Nuclear DNA NRF1->nDNA Acts on mtDNA Mitochondrial DNA TFAM->mtDNA Binds & Activates Mito_Proteins Mitochondrial Proteins nDNA->Mito_Proteins Transcription & Translation mtDNA->Mito_Proteins Transcription & Translation Mito_Biogenesis Mitochondrial Biogenesis Mito_Proteins->Mito_Biogenesis

Figure 2: The PGC-1α-NRF-TFAM pathway in mitochondrial biogenesis.

Experimental Protocols for Assessing Mitochondrial Function and Biogenesis

The following are detailed methodologies for key experiments commonly used to investigate the effects of compounds like this compound on mitochondrial function and biogenesis.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of target proteins (e.g., PGC-1α, ACSL4, p-Smad3).

Protocol:

  • Cell Lysis: Treat cells (e.g., IEC-6) with this compound and/or an inducing agent (e.g., LPS for sepsis model). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PGC-1α, anti-ACSL4, anti-p-Smad3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the health and activity of mitochondria.

Protocol (using JC-1 dye):

  • Cell Culture: Seed cells in a 96-well plate and treat with this compound and/or a stressor.

  • JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (5 µM) for 20-30 minutes at 37°C in the dark. JC-1 exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm.[24]

  • Washing: Wash the cells twice with a suitable buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Read the red fluorescence at Ex/Em = 525/590 nm and the green fluorescence at Ex/Em = 490/530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

Objective: To measure the relative amount of mitochondrial DNA as an indicator of mitochondrial biogenesis.

Protocol (using quantitative PCR):

  • DNA Extraction: Extract total DNA from treated and control cells using a DNA extraction kit.

  • qPCR: Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M) for normalization.

  • Reaction Setup: Prepare a reaction mixture containing SYBR Green Master Mix, primers, and template DNA.

  • Thermal Cycling: Run the qPCR reaction with appropriate cycling conditions.

  • Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene. An increase in the relative mtDNA copy number suggests an increase in mitochondrial biogenesis.[12]

Experimental_Workflow Cell_Treatment Cell Treatment (e.g., this compound) Protein_Analysis Protein Expression (Western Blot) Cell_Treatment->Protein_Analysis Mito_Function_Assay Mitochondrial Function (ΔΨm - JC-1) Cell_Treatment->Mito_Function_Assay Mito_Biogenesis_Assay Mitochondrial Biogenesis (mtDNA qPCR) Cell_Treatment->Mito_Biogenesis_Assay Data_Integration Data Integration & Analysis Protein_Analysis->Data_Integration Mito_Function_Assay->Data_Integration Mito_Biogenesis_Assay->Data_Integration

Figure 3: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent modulator of mitochondrial function and biogenesis. Its ability to upregulate the master regulator PGC-1α through the ACSL4/p-Smad3 pathway highlights its therapeutic potential for diseases associated with mitochondrial dysfunction.

Future research should focus on:

  • Broadening the scope: Investigating the effects of this compound in other models of mitochondrial dysfunction beyond sepsis.

  • Direct functional assays: Conducting more direct assessments of this compound's impact on ATP production, oxygen consumption rates, and ROS generation.

  • In vivo studies: Translating the current in vitro findings to in vivo models to evaluate the systemic effects and therapeutic efficacy of this compound.

  • Mechanism of action: Further elucidating the direct molecular targets of this compound and the upstream signaling events that lead to the modulation of the ACSL4/p-Smad3/PGC-1α pathway.

By continuing to explore the intricate relationship between this compound and mitochondrial biology, the scientific community can unlock its full potential for the development of novel therapeutics targeting mitochondrial health.

References

The Metabolic Journey of Parishin A to Gastrodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Parishin A to its key bioactive metabolite, gastrodin (B1674634). The document details the enzymatic processes, involved pathways, and quantitative data derived from in vivo and in vitro studies. Furthermore, it offers detailed experimental protocols and visual representations of the metabolic and experimental workflows to support further research and development in this area.

Introduction to the Metabolism of this compound

This compound, a significant phenolic glycoside found in the medicinal plant Gastrodia elata, undergoes a multi-step metabolic transformation to yield gastrodin, a compound with notable neuroprotective properties. This biotransformation is a critical determinant of the in vivo activity and pharmacokinetic profile of this compound and its derivatives. The metabolic process is primarily enzymatic, involving both plant-derived enzymes and the metabolic machinery of the gut microbiota.

The Metabolic Pathway: From this compound to Gastrodin

The metabolism of this compound to gastrodin is a hydrolytic process that proceeds through several intermediate steps. The primary pathway involves the sequential cleavage of ester and glycosidic bonds.

This compound is first hydrolyzed to form Parishin B and Parishin C. This initial step can be catalyzed by the enzyme GeCXE9, a carboxylesterase identified in Gastrodia elata. In the absence of GeCXE9, this compound is hydrolyzed solely to Parishin B[1]. Subsequently, Parishin B and C are further hydrolyzed to produce gastrodin.

The gut microbiota also plays a crucial role in the metabolism of this compound and its derivatives. Intestinal enzymes, particularly β-glucosidase, are capable of hydrolyzing the glycosidic bonds of these compounds, leading to the formation of gastrodin and its aglycone, 4-hydroxybenzyl alcohol (4-HBA)[2][3].

Metabolic_Pathway_ParishinA_to_Gastrodin cluster_enzymes Catalyzing Enzymes ParishinA This compound ParishinB Parishin B ParishinA->ParishinB Hydrolysis ParishinC Parishin C ParishinA->ParishinC Hydrolysis Gastrodin Gastrodin ParishinB->Gastrodin Hydrolysis ParishinC->Gastrodin Hydrolysis HBA 4-Hydroxybenzyl alcohol (4-HBA) Gastrodin->HBA Hydrolysis Enzyme1 GeCXE9 Enzyme1->ParishinA Enzyme2 Gut Microbiota (e.g., β-glucosidase) Enzyme2->Gastrodin

Metabolic conversion of this compound to gastrodin and 4-HBA.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of this compound and its metabolite gastrodin following oral administration in rats, as well as the validation parameters for the analytical methods used for their quantification.

Table 1: Pharmacokinetic Parameters of this compound and Gastrodin in Rats After Oral Administration of Gastrodiae Rhizoma Extract [4]

AnalyteTmax (h)T1/2 (h)
This compound0.223.62
Gastrodin8.30-
Parishin B0.102.67
Parishin C0.106.44
Parishin E0.758.08

Table 2: Validation Parameters of UHPLC-MS/MS Method for Quantification in Rat Plasma [4]

ParameterThis compoundGastrodinParishin BParishin CParishin E
Linearity (r)> 0.9941> 0.9941> 0.9941> 0.9941> 0.9941
Precision (RSD)< 8.88%< 8.88%< 8.88%< 8.88%< 8.88%
Accuracy (RE)-13.74% to 12.76%-13.74% to 12.76%-13.74% to 12.76%-13.74% to 12.76%-13.74% to 12.76%
Extraction Recovery66.78% to 114.2%66.78% to 114.2%66.78% to 114.2%66.78% to 114.2%66.78% to 114.2%
Matrix Effects63.65% to 117.61%63.65% to 117.61%63.65% to 117.61%63.65% to 117.61%63.65% to 117.61%

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound and its metabolites in a rat model.

4.1.1. Animal Model and Dosing

  • Species: Male Sprague-Dawley rats (200-250 g) are commonly used[5].

  • Acclimatization: Animals should be acclimatized for at least one week in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water[6].

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water[5].

  • Dosing: Administer this compound or Gastrodia elata extract orally via gavage. The dose should be calculated based on the specific objectives of the study[4].

4.1.2. Blood Sampling

  • Route: Collect blood samples from the jugular vein or tail vein[5].

  • Time Points: A typical sampling schedule includes pre-dose (0), 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[4].

  • Collection: Collect blood into heparinized tubes and immediately centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma[6].

  • Storage: Store plasma samples at -80°C until analysis[5].

4.1.3. Sample Preparation for UHPLC-MS/MS Analysis

  • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., astragalin, 1 µg/mL) and 800 µL of methanol (B129727) for protein precipitation[4].

  • Vortex the mixture for 5 minutes and then centrifuge at 12,000 × g for 10 minutes[4].

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of 50% methanol, vortex for 5 minutes, and centrifuge[4].

  • Inject the supernatant into the UHPLC-MS/MS system for analysis.

In Vitro Metabolism Study with Human Fecal Slurry

This protocol describes a method for investigating the biotransformation of this compound by the human gut microbiota.

4.2.1. Preparation of Fecal Slurry

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate (B84403) buffer (0.1 M, pH 7.4) inside an anaerobic chamber[7][8].

  • Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to remove large debris, and use the supernatant for the incubation[7].

4.2.2. Anaerobic Incubation

  • In an anaerobic chamber, add this compound to the fecal slurry to a final concentration of, for example, 100 µM.

  • Incubate the mixture at 37°C under anaerobic conditions.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the metabolism of this compound.

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

4.2.3. Sample Analysis

  • Centrifuge the samples to precipitate proteins and bacterial cells.

  • Analyze the supernatant using a validated UHPLC-MS/MS method to quantify this compound and its metabolites.

Experimental_Workflow_InVivo_PK start Start: In Vivo PK Study animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dosing Oral Administration of This compound animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_prep Plasma Sample Preparation (Protein Precipitation) plasma_sep->sample_prep analysis UHPLC-MS/MS Analysis sample_prep->analysis data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) analysis->data_analysis end End: PK Profile data_analysis->end

Workflow for in vivo pharmacokinetic study of this compound.

Experimental_Workflow_InVitro_Gut_Microbiota start Start: In Vitro Gut Microbiota Study fecal_prep Preparation of Human Fecal Slurry (Anaerobic) start->fecal_prep incubation Anaerobic Incubation of This compound with Fecal Slurry fecal_prep->incubation sampling Time-course Sampling incubation->sampling reaction_term Reaction Termination (Methanol) sampling->reaction_term sample_proc Sample Processing (Centrifugation) reaction_term->sample_proc analysis UHPLC-MS/MS Analysis sample_proc->analysis metabolite_id Metabolite Identification and Quantification analysis->metabolite_id end End: Biotransformation Profile metabolite_id->end

Workflow for in vitro metabolism of this compound by gut microbiota.

Conclusion

The metabolism of this compound to gastrodin is a key process influencing its bioactivity. This technical guide has provided a detailed overview of the metabolic pathway, quantitative data from preclinical studies, and comprehensive experimental protocols for its investigation. The provided workflows and diagrams serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry, facilitating further exploration of the therapeutic potential of this compound and its metabolites. While the general metabolic route is established, further research is warranted to elucidate the specific kinetic parameters of the involved enzymes, such as GeCXE9, and to precisely quantify the contribution of the gut microbiota to the overall metabolism of this compound in humans.

References

Methodological & Application

Parishin A: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro investigation of Parishin A, a natural compound with demonstrated therapeutic potential. The following application notes and detailed protocols are designed to facilitate research into its mechanisms of action and anti-cancer properties.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its analogs on various cell lines as reported in recent studies.

Table 1: Effect of this compound on the Viability of Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Cell LineConcentration (μM)Incubation Time% Cell Viability
YD-10B2024hSignificantly Reduced
4024hSignificantly Reduced
6024hSignificantly Reduced
8024hSignificantly Reduced
Ca9-222024hSignificantly Reduced
4024hSignificantly Reduced
6024hSignificantly Reduced
8024hSignificantly Reduced
Human Gingival FibroblastsUp to 80Not SpecifiedNo Significant Effect

Source: Data synthesized from studies on the anti-cancer potential of this compound on OSCC.[1]

Table 2: Effect of Parishin on Protein Expression in Sepsis-Induced Intestinal Injury Models

Cell TypeConditionProteinFold Change vs. Control
Mononuclear CellsSepsisPGC-1α↓ (0.53 ± 0.04)
SepsisACSL4↑ (1.54 ± 0.08)
Sepsisp-Smad3↑ (1.54 ± 0.11)
IEC-6SepsisPGC-1α↓ (0.46 ± 0.1)
SepsisACSL4↑ (1.35 ± 0.08)
Sepsisp-Smad3↑ (1.37 ± 0.09)

Source: Data from a study on the protective effects of Parishin against sepsis-induced intestinal injury.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells, such as oral squamous cell carcinoma lines.

Materials:

  • This compound (stock solution in DMSO)

  • OSCC cell lines (e.g., YD-10B, Ca9-22)

  • Human Gingival Fibroblasts (as a control for normal cells)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 40, 60, and 80 μM) for 24, 48, or 72 hours.[1] A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is for determining the effect of this compound on the expression levels of proteins involved in key signaling pathways.

Materials:

  • Cells treated with this compound and untreated control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, E-cadherin, N-cadherin, Vimentin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein by boiling in Laemmli buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system and quantify by densitometry.[3]

Wound Healing Assay (Migration Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • OSCC cell lines (e.g., Ca9-22)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 20, 40, and 80 μM).[1]

  • Image Acquisition: Capture images of the wound at 0 hours and after a specific time interval (e.g., 12 hours).[1]

  • Analysis: Measure the wound closure area to determine the extent of cell migration.

Matrigel Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Matrigel-coated transwell inserts (8 µm pore size)

  • 24-well plates

  • OSCC cell lines

  • Serum-free medium

  • Medium with 10% FBS (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Cell Preparation: Resuspend cells in serum-free medium.

  • Seeding: Seed the cells in the upper chamber of the Matrigel-coated inserts.

  • Treatment: Add different concentrations of this compound to the upper chamber.

  • Chemoattraction: Add medium containing 10% FBS to the lower chamber.

  • Incubation: Incubate for the appropriate time (e.g., 24 hours) to allow for invasion.

  • Removal of Non-invasive Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Signaling Pathway in OSCC

This compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.[1]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

Parishin and its analogues have been shown to inhibit the pro-inflammatory NF-κB pathway.[3]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK This compound This compound This compound->IKK IkB-NFkB IκB-NF-κB (Inactive) IKK->IkB-NFkB Phosphorylation p-IkB p-IκB NF-kB NF-κB (Active) IkB-NFkB->NF-kB IκB Degradation Nucleus Nucleus NF-kB->Nucleus Translocation Inflammatory Genes Inflammatory Gene Transcription Nucleus->Inflammatory Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Antioxidant Pathway

Parishin C, an analogue of this compound, activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes.[3]

Nrf2_Pathway Parishin C Parishin C Keap1-Nrf2 Keap1-Nrf2 (Inactive) Parishin C->Keap1-Nrf2 Induces Dissociation Nrf2 Nrf2 (Active) Keap1-Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Antioxidant Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant Enzymes

Caption: Parishin C activates the Nrf2 antioxidant pathway.

ACSL4/p-Smad3/PGC-1α Pathway in Sepsis-Induced Intestinal Injury

Parishin has been found to modulate the ACSL4/p-Smad3/PGC-1α pathway, thereby protecting against ferroptosis and mitochondrial dysfunction in intestinal inflammation.[2][3]

ACSL4_Pathway Sepsis Sepsis p-Smad3 p-Smad3 Sepsis->p-Smad3 ACSL4 ACSL4 Sepsis->ACSL4 PGC-1a PGC-1α Sepsis->PGC-1a Parishin Parishin Parishin->p-Smad3 Parishin->ACSL4 Parishin->PGC-1a Mitochondrial Dysfunction Mitochondrial Dysfunction p-Smad3->Mitochondrial Dysfunction Ferroptosis Ferroptosis ACSL4->Ferroptosis PGC-1a->Mitochondrial Dysfunction Inhibits

Caption: Parishin modulates the ACSL4/p-Smad3/PGC-1α pathway.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., OSCC lines) Parishin_A_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Parishin_A_Treatment Cell_Viability Cell Viability (MTT Assay) Parishin_A_Treatment->Cell_Viability Migration_Invasion Migration & Invasion (Wound Healing, Matrigel) Parishin_A_Treatment->Migration_Invasion Western_Blot Western Blot (Signaling Proteins) Parishin_A_Treatment->Western_Blot Data_Quantification Data Quantification & Statistical Analysis Cell_Viability->Data_Quantification Migration_Invasion->Data_Quantification Western_Blot->Data_Quantification Conclusion Conclusion Data_Quantification->Conclusion

Caption: General experimental workflow for this compound studies.

References

Application Note: Quantification of Parishin A in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Parishin A is a significant phenolic glycoside primarily isolated from the rhizome of Gastrodia elata, a plant widely used in traditional medicine.[1][2][3] Due to its potential neuroprotective and antioxidant properties, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[1][4] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A gradient elution with a polar mobile phase (a mixture of acidified water and methanol) is used to gradually increase the solvent strength, allowing for the effective separation of this compound from other components in the plant extract.[1] Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a this compound reference standard.[5]

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II or equivalent).[1]

    • Analytical balance.

    • Ultrasonic bath.

    • Centrifuge.

    • pH meter.

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Methanol (B129727) (HPLC grade).

    • Phosphoric acid (analytical grade).[1]

    • Deionized water, filtered through a 0.45 µm membrane.

  • Materials:

    • Volumetric flasks and pipettes.

    • Syringes.

    • Syringe filters (0.45 µm PTFE or nylon).[1]

    • HPLC vials.

Chromatographic Conditions

The separation and quantification are performed under the following conditions, summarized in Table 1.[1]

Table 1: HPLC Chromatographic Conditions

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[1][5]
Column Temperature 30°C[1]
Detection Wavelength 220 nm[1]

| Injection Volume | 10 µL[1] |

Table 2: Gradient Elution Program [1]

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 70 30
15 50 50
30 30 70
35 70 30

| 40 | 70 | 30 |

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard.[1] Dissolve it in methanol in a 1 mL volumetric flask and bring to volume. This stock solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

  • Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Preparation of Plant Extract Sample (from Gastrodia elata)[1]
  • Grinding: Grind the dried rhizome of the plant material into a fine powder.

  • Weighing: Accurately weigh 1.0 g of the powder and place it into a conical flask.

  • Extraction: Add 50 mL of 70% methanol to the flask.

  • Ultrasonication: Perform extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the resulting extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

G Experimental Workflow for Sample and Standard Preparation cluster_sample Sample Preparation cluster_standard Standard Preparation s1 Grind Dried Plant Material s2 Weigh 1g of Powder s1->s2 s3 Add 50 mL of 70% Methanol s2->s3 s4 Ultrasonic Extraction (30 min) s3->s4 s5 Centrifuge (4000 rpm, 10 min) s4->s5 s6 Filter Supernatant (0.45 µm) s5->s6 ready Ready for HPLC Injection s6->ready st1 Accurately Weigh this compound Standard st2 Dissolve in Methanol (Stock Solution) st1->st2 st3 Perform Serial Dilutions st2->st3 st4 Create Working Standards st3->st4 st4->ready

Caption: Workflow for preparing plant samples and standards.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[6][7] Key validation parameters are summarized in Table 3.

Table 3: Typical Method Validation Parameters for this compound Quantification

Parameter Typical Value / Method Acceptance Criteria
Linearity (R²) 0.9998[1] R² ≥ 0.999
Range 80 - 1200 µg/mL[1] As appropriate for intended use
Limit of Detection (LOD) ~1.5 µg/mL[1] Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~5.0 µg/mL[1] Signal-to-Noise ratio of 10:1
Precision (%RSD) < 2.15%[8] Intra-day & Inter-day RSD ≤ 2%

| Accuracy (% Recovery) | 91.80% to 98.05%[8] | 98.0% - 102.0% |

Note: LOD and LOQ values are approximate and may vary depending on the specific instrumentation and conditions.[1]

Quantification of this compound

  • Injection: Inject 10 µL of the filtered plant extract sample into the HPLC system.

  • Data Acquisition: Run the analysis according to the established chromatographic conditions and record the chromatogram.

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard (approximately 25.8 minutes under these conditions).[1]

  • Calculation: Determine the peak area of this compound in the sample. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve:

    y = mx + c

    Where:

    • y = Peak area of this compound in the sample

    • m = Slope of the calibration curve

    • x = Concentration of this compound in the sample (µg/mL)

    • c = Y-intercept of the calibration curve

    The final concentration in the original plant material (in mg/g) can be calculated by accounting for the initial weight and extraction volume.

G HPLC Analysis and Data Processing Workflow n1 Inject Sample or Standard (10 µL) n2 Chromatographic Separation (C18 Column, Gradient Elution) n1->n2 n3 UV Detection at 220 nm n2->n3 n4 Obtain Chromatogram n3->n4 n5 Identify Peak by Retention Time Integrate Peak Area n4->n5 n6 Quantification (Using Calibration Curve) n5->n6 n7 Report Final Concentration (mg/g of plant material) n6->n7

Caption: Data processing workflow for HPLC analysis.

Conclusion The described RP-HPLC method is demonstrated to be simple, accurate, and reliable for the quantitative determination of this compound in plant extracts, particularly from Gastrodia elata. This protocol is suitable for routine quality control and research applications, ensuring the consistency and efficacy of herbal products and facilitating further pharmacological investigation.

References

Unveiling the Metabolic Fate of Parishin A: An Application Note and Protocol for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin (B150448) A, a significant bioactive constituent isolated from the traditional Chinese medicinal plant Gastrodia elata, has garnered considerable attention for its potential neuroprotective effects.[1][2] Understanding its metabolic fate within a biological system is paramount for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and ensuring its safety and efficacy in drug development. This document provides a comprehensive guide to the analysis of Parishin A and its metabolites using ultra-high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UHPLC/Q-TOF MS). The protocols and data presented herein are synthesized from published research to offer a practical resource for researchers in natural product chemistry, pharmacology, and drug metabolism.

Metabolic Profile of this compound

Studies have shown that this compound primarily functions as a prodrug.[1][2] Following oral administration, it undergoes hydrolysis in the gastrointestinal tract to form gastrodin, which is then absorbed and further metabolized.[1][2] The primary metabolic transformations observed include hydrolysis, oxidation, sulfation, and glucuronidation.[1] In vivo and in vitro experiments have led to the identification of numerous metabolites in rat plasma and urine.[1]

Quantitative Data Summary

The distribution of this compound and its related compounds can vary significantly depending on the source material. The following tables summarize the quantitative data from different plant parts of Maclura tricuspidata and the accumulation of key compounds in Gastrodia elata during its growth.

Table 1: Quantitative Analysis of Parishin Derivatives in Maclura tricuspidata

Plant PartGastrodin (mg/g DW)This compound (mg/g DW)Parishin B (mg/g DW)Macluraparishin C (mg/g DW)Macluraparishin E (mg/g DW)
Twig2.53 ± 0.113.28 ± 0.151.89 ± 0.081.05 ± 0.041.21 ± 0.05
Bark1.87 ± 0.092.95 ± 0.131.62 ± 0.070.89 ± 0.031.03 ± 0.04
Root1.52 ± 0.072.51 ± 0.111.35 ± 0.060.76 ± 0.030.88 ± 0.03
Leaves0.41 ± 0.020.68 ± 0.030.35 ± 0.010.19 ± 0.010.22 ± 0.01
Xylem0.25 ± 0.010.42 ± 0.020.21 ± 0.01--

Data adapted from a 2022 study on Maclura tricuspidata.[3]

Experimental Protocols

Sample Preparation

This protocol is a general guideline for the extraction of this compound and its metabolites from rat plasma.

Materials:

  • Rat plasma

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • To 100 µL of rat plasma, add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water containing 0.1% formic acid.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

UHPLC-Q-TOF MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Quadrupole-Time of Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for phenolic compounds.

  • Capillary Voltage: 3.0-4.0 kV

  • Sampling Cone Voltage: 30-40 V

  • Source Temperature: 100-120°C

  • Desolvation Temperature: 350-450°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600-800 L/h

  • Mass Range: m/z 100-1000

  • MS/MS Analysis: For structural elucidation, a collision energy ramp (e.g., 10-40 eV) can be applied.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound.

metabolic_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Gastrodin Gastrodin Hydrolysis->Gastrodin Phase II Metabolism Phase II Metabolism Gastrodin->Phase II Metabolism Oxidation Products Oxidation Products Phase II Metabolism->Oxidation Products Sulfation Products Sulfation Products Phase II Metabolism->Sulfation Products Glucuronidation Products Glucuronidation Products Phase II Metabolism->Glucuronidation Products

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

This diagram outlines the general workflow for the mass spectrometry analysis of this compound and its metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Protein Precipitation Protein Precipitation Biological Sample (e.g., Plasma)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying and Reconstitution Drying and Reconstitution Supernatant Collection->Drying and Reconstitution Filtration Filtration Drying and Reconstitution->Filtration UHPLC Separation UHPLC Separation Filtration->UHPLC Separation Q-TOF MS Detection Q-TOF MS Detection UHPLC Separation->Q-TOF MS Detection Data Acquisition Data Acquisition Q-TOF MS Detection->Data Acquisition Metabolite Identification Metabolite Identification Data Acquisition->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

Caption: General experimental workflow for metabolite analysis.

Fragmentation Pathway of this compound

The fragmentation of this compound in the mass spectrometer is crucial for its identification. The following diagram shows a proposed fragmentation pathway.

fragmentation_pathway This compound [M-H]- This compound [M-H]- Loss of C7H6O3 Loss of C7H6O3 This compound [M-H]-->Loss of C7H6O3 Fragment 1 m/z 575 Loss of C7H6O3->Fragment 1 Loss of C6H10O5 Loss of C6H10O5 Fragment 1->Loss of C6H10O5 Fragment 2 m/z 413 Loss of C6H10O5->Fragment 2 Loss of C8H8O3 Loss of C8H8O3 Fragment 2->Loss of C8H8O3 Fragment 3 m/z 261 Loss of C8H8O3->Fragment 3

Caption: Proposed fragmentation of this compound.

Conclusion

The methodologies and data presented in this application note provide a solid foundation for researchers investigating the metabolism of this compound. The use of high-resolution mass spectrometry, such as UHPLC/Q-TOF MS, is essential for the accurate identification and characterization of its metabolites.[1] A thorough understanding of this compound's metabolic fate is a critical step in harnessing its full therapeutic potential.

References

Unraveling the Molecular Architecture of Parishin A: An NMR-Based Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parishin A, a prominent phenolic glycoside first isolated from the orchid Vanda parishii and a key bioactive constituent of the traditional Chinese medicine "Tianma" (Gastrodia elata), has garnered significant scientific interest for its potential neuroprotective and anti-aging properties. The precise structural determination of this compound is fundamental to understanding its mechanism of action and for guiding synthetic efforts and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete and unambiguous structural elucidation of such natural products. This document provides a detailed guide to the application of one- and two-dimensional NMR spectroscopy for the structural characterization of this compound, including comprehensive experimental protocols and data interpretation strategies.

Structural Elucidation of this compound through NMR Spectroscopy

The structure of this compound is characterized by a central citric acid core esterified with three units of gastrodin (B1674634) (4-(β-D-glucopyranosyloxy)benzyl alcohol). The elucidation of this complex structure relies on a synergistic interpretation of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR data.

1. Analysis of the Gastrodin Moieties:

The ¹H NMR spectrum of this compound shows characteristic signals for three p-disubstituted benzene (B151609) rings, three anomeric protons of glucose units, and the methylene (B1212753) protons of the benzyl (B1604629) groups. The ¹³C NMR spectrum complements this by showing the corresponding carbon signals.

  • ¹H NMR: Key signals include two sets of doublets for the aromatic protons (AA'BB' system), a doublet for the anomeric proton of each glucose unit, and a singlet for the benzylic methylene protons.

  • ¹³C NMR: Shows signals for the quaternary and protonated aromatic carbons, the anomeric carbon, the other sugar carbons, and the benzylic methylene carbon.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY correlations are observed between the vicinal aromatic protons and among the protons of each glucose unit, allowing for the assignment of the individual spin systems of the sugar rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbon signals of the aromatic rings and the glucose moieties based on the already assigned proton signals.

2. Identification of the Citric Acid Core:

The central citric acid moiety is identified by its characteristic methylene and quaternary carbon signals in the NMR spectra.

  • ¹H NMR: The two diastereotopic methylene protons of the citric acid core typically appear as two sets of doublets.

  • ¹³C NMR: Shows signals for the two methylene carbons, the quaternary hydroxylated carbon, and the three carbonyl carbons of the ester groups.

3. Assembling the Structure with HMBC:

The final assembly of the this compound structure is achieved through the analysis of long-range proton-carbon correlations in the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • HMBC: This is the key experiment for connecting the individual structural fragments. Crucial HMBC correlations include:

    • Correlations from the benzylic methylene protons of the gastrodin units to the carbonyl carbons of the citric acid core, confirming the ester linkages.

    • Correlations from the methylene protons of the citric acid core to the carbonyl carbons, confirming the citrate (B86180) backbone.

    • Correlations from the aromatic protons to the benzylic carbon and other aromatic carbons, confirming the structure of the p-substituted benzyl groups.

    • Correlations from the anomeric proton of the glucose units to the phenolic carbon of the benzyl alcohol moiety, confirming the glycosidic linkage.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shift values for this compound, compiled from literature data on this compound and its derivatives. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound (Typical values in CD₃OD)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Citric Acid Moiety
H-2, H-4~2.80 - 3.00d~15.0
H-2', H-4'~2.90 - 3.10d~15.0
Gastrodin Moiety (x3)
H-7~5.10s
H-2", H-6"~7.30d~8.5
H-3", H-5"~7.05d~8.5
Glucose Moiety (x3)
H-1'''~4.85d~7.5
H-2''' - H-6'''~3.40 - 3.90m

Table 2: ¹³C NMR Spectral Data of this compound (Typical values in CD₃OD)

Atom NumberChemical Shift (δ, ppm)
Citric Acid Moiety
C-1, C-5~173.0
C-6~172.0
C-3~74.0
C-2, C-4~44.0
Gastrodin Moiety (x3)
C-1"~132.0
C-2", C-6"~130.0
C-3", C-5"~118.0
C-4"~159.0
C-7~68.0
Glucose Moiety (x3)
C-1'''~103.0
C-2'''~75.0
C-3'''~78.0
C-4'''~71.5
C-5'''~78.5
C-6'''~62.5

Experimental Protocols

1. Sample Preparation:

  • Isolation: this compound is typically isolated from the dried rhizomes of Gastrodia elata through solvent extraction (e.g., with methanol (B129727) or ethanol), followed by partitioning and repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20, and preparative HPLC).

  • NMR Sample: For NMR analysis, dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Methanol-d₄ is often preferred for its ability to dissolve polar glycosides and for the exchange of hydroxyl protons, which simplifies the spectrum. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: All NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Number of scans: ≥1024 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2 s.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse sequences available on the spectrometer software.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Adjust the number of scans and increments to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (e.g., optimized for 8 Hz) should be used.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow plant_material Dried Gastrodia elata Rhizomes extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex) butanol_fraction->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc parishin_a Pure this compound prep_hplc->parishin_a nmr_analysis NMR Spectroscopic Analysis (1D and 2D NMR) parishin_a->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Isolation and Analysis Workflow for this compound

structural_elucidation_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton environments, multiplicities, couplings) fragments Identification of Structural Fragments - Gastrodin (x3) - Citric Acid H1_NMR->fragments C13_NMR ¹³C NMR (Carbon skeleton) C13_NMR->fragments COSY COSY (¹H-¹H spin systems: glucose, aromatic rings) COSY->fragments HSQC HSQC (Direct ¹H-¹³C correlations: assigning carbons) HSQC->fragments HMBC HMBC (Long-range ¹H-¹³C correlations: connecting fragments) assembly Assembly of Fragments (via HMBC correlations) HMBC->assembly fragments->assembly final_structure Final Structure of this compound assembly->final_structure

Logic Flow for NMR-Based Structure Elucidation

The structural elucidation of this compound is a classic example of the power of modern NMR spectroscopy in natural product chemistry. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, the complete and unambiguous structure of this complex molecule can be determined. The protocols and data presented in this guide provide a framework for researchers to confidently identify and characterize this compound and related compounds, facilitating further investigation into their promising biological activities.

Application Notes and Protocols: Assessing Parishin A's Effect on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for investigating the inhibitory effects of Parishin A on cancer cell migration. This compound, a natural compound, has demonstrated potential in suppressing cancer cell migration and invasion, key processes in tumor metastasis.[1][2] The methodologies outlined below are essential for researchers evaluating this compound as a potential anti-metastatic agent.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell migration, as reported in studies on Oral Squamous Cell Carcinoma (OSCC).

Table 1: Effect of this compound on Wound Closure in OSCC Cells

Cell LineThis compound Concentration (µM)Observation Time (hours)Result
Ca9-220 (DMSO control)12Control level of wound closure
Ca9-222012Significant reduction in wound closure
Ca9-224012Dose-dependent inhibition of migration
Ca9-228012Strong inhibition of wound closure
YD-10B0 (DMSO control)12Control level of wound closure
YD-10B4012Significant suppression of migration

Data synthesized from findings indicating this compound inhibits OSCC cell migration in a dose-dependent manner.[1][2]

Table 2: Effect of this compound on OSCC Cell Invasion

Cell LineThis compound Concentration (µM)Assay TypeResult
Ca9-220 (DMSO control)Matrigel Invasion AssayBaseline level of cell invasion
Ca9-22≥40Matrigel Invasion AssaySignificant, dose-dependent reduction in invasion
YD-10B0 (DMSO control)Matrigel Invasion AssayBaseline level of cell invasion
YD-10B≥40Matrigel Invasion AssaySignificant, dose-dependent reduction in invasion

This table is based on studies showing this compound's ability to suppress the invasive capacity of OSCC cells through a Matrigel matrix.[1][2]

Signaling Pathway Modulated by this compound

This compound has been shown to inhibit cancer cell migration and the epithelial-mesenchymal transition (EMT) by suppressing the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and motility.[1] this compound treatment leads to decreased phosphorylation of key proteins in this pathway, such as PI3K, AKT, and mTOR.[1][2]

cluster_parishin_a This compound cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_cellular_processes Cellular Processes Parishin_A This compound PI3K PI3K Parishin_A->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Migration Cell Migration mTOR->Migration promotes Invasion Cell Invasion mTOR->Invasion promotes EMT EMT mTOR->EMT promotes

Caption: this compound inhibits cancer cell migration and invasion by suppressing the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[3][4]

cluster_workflow Wound Healing Assay Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove detached cells and add medium with this compound B->C D 4. Image the scratch at 0 hours C->D E 5. Incubate and capture images at regular intervals (e.g., 12, 24 hours) D->E F 6. Measure the wound area and calculate the closure rate E->F

Caption: Workflow for the wound healing assay to assess cell migration.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Culture: Culture the cells in complete medium until they reach 90-100% confluency.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[3]

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Replace the PBS with a serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 20, 40, 80 µM). A DMSO control should be included.

  • Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 0 hours. Mark the imaged positions to ensure the same fields are captured at later time points.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same marked fields at subsequent time points (e.g., 12 and 24 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Transwell Migration Assay

The Transwell assay, or Boyden chamber assay, is used to assess the chemotactic migration of cells through a porous membrane.[5][6]

cluster_workflow Transwell Migration Assay Workflow A 1. Seed serum-starved cells in the upper chamber with this compound B 2. Add chemoattractant (e.g., FBS) to the lower chamber A->B C 3. Incubate to allow cell migration through the porous membrane B->C D 4. Remove non-migrated cells from the upper surface C->D E 5. Fix and stain the migrated cells on the lower surface D->E F 6. Count the stained cells under a microscope E->F cluster_workflow Western Blotting Workflow A 1. Treat cells with this compound and prepare protein lysates B 2. Separate proteins by size using SDS-PAGE A->B C 3. Transfer proteins to a membrane (e.g., PVDF) B->C D 4. Block the membrane to prevent non-specific antibody binding C->D E 5. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT) D->E F 6. Incubate with HRP-conjugated secondary antibodies E->F G 7. Detect signals using chemiluminescence and image the blot F->G H 8. Analyze band intensities to quantify protein expression G->H

References

Application Notes and Protocols for the Synthesis and Purification of Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A is a phenolic glucoside predominantly found in the rhizomes of Gastrodia elata, a plant widely used in traditional medicine.[1][2] It is an ester of citric acid and three units of gastrodin (B1674634).[3] this compound and its derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][4] These properties make this compound a promising candidate for further research and development in the context of neurological disorders and other conditions related to oxidative stress and inflammation.

This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes. While the total chemical synthesis of this compound is a complex undertaking, a plausible multi-step approach is outlined below, based on established organic chemistry principles. Additionally, detailed protocols for the purification of this compound and its analogs from natural sources are provided, as these methods are currently more prevalent in obtaining the compound for research.

Chemical Synthesis of this compound

The total synthesis of this compound is a challenging multi-step process that involves the protection of numerous functional groups, the stereoselective formation of glycosidic bonds, esterification, and final deprotection. The following is a hypothetical, yet plausible, synthetic route.

Synthesis Workflow

cluster_synthesis Synthesis of this compound start Starting Materials: - D-Glucose - 4-Hydroxybenzyl alcohol - Citric Acid step1 Step 1: Synthesis of Protected Gastrodin start->step1 step3 Step 3: Esterification step1->step3 step2 Step 2: Protection of Citric Acid step2->step3 step4 Step 4: Deprotection step3->step4 end_product This compound step4->end_product

Caption: Hypothetical workflow for the total synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Protected Gastrodin

This step involves the protection of the hydroxyl groups of glucose and subsequent glycosylation of 4-hydroxybenzyl alcohol.

  • Protection of D-Glucose:

    • Suspend D-glucose in acetic anhydride (B1165640) and heat in the presence of a catalyst (e.g., sodium acetate) to form penta-O-acetyl-β-D-glucopyranose.

    • Purify the product by recrystallization.

  • Formation of Glycosyl Bromide:

    • Dissolve the protected glucose in a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

    • Use the product immediately in the next step due to its instability.

  • Glycosylation:

    • In an anhydrous solvent (e.g., dichloromethane), react the glycosyl bromide with 4-hydroxybenzyl alcohol in the presence of a promoter such as silver carbonate. This is a modified Koenigs-Knorr reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and purify the crude product by column chromatography on silica (B1680970) gel to yield protected gastrodin.

Step 2: Protection of Citric Acid

The carboxylic acid and hydroxyl groups of citric acid must be protected to prevent side reactions during esterification.

  • Esterification of Carboxyl Groups:

    • React citric acid with benzyl (B1604629) alcohol in the presence of an acid catalyst to form tribenzyl citrate (B86180).

    • Purify the product by column chromatography.

  • Protection of the Hydroxyl Group:

    • Protect the free hydroxyl group of tribenzyl citrate with a suitable protecting group, for example, as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride).

    • Purify the fully protected citric acid derivative.

Step 3: Esterification to form the this compound backbone

This crucial step involves coupling three equivalents of protected gastrodin with one equivalent of the protected citric acid core.

  • Coupling Reaction:

  • Purification:

    • Purify the resulting fully protected this compound by column chromatography on silica gel.

Step 4: Deprotection

The final step is the removal of all protecting groups to yield this compound.

  • Removal of Acetyl and Benzyl Groups:

    • Acetyl groups on the glucose moieties can be removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).

    • Benzyl ester groups on the citric acid core can be removed by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    • The order of deprotection steps may need to be optimized.

  • Final Purification:

    • Purify the final product, this compound, using preparative High-Performance Liquid Chromatography (HPLC) to obtain a high-purity compound.

Quantitative Data (Hypothetical)

StepProductStarting MaterialMolar RatioYield (%)Purity (%)
1Protected GastrodinD-Glucose1:1.2~60>95
2Protected Citric AcidCitric Acid1:3.5~70>98
3Protected this compoundProtected Citric Acid:Protected Gastrodin1:3.2~40>90
4This compoundProtected this compound-~80>98 (after HPLC)

Note: The yields presented are hypothetical and would need to be optimized experimentally.

Purification of this compound from Natural Sources

The isolation and purification of this compound from its primary natural source, Gastrodia elata, is a more common approach for obtaining the compound for research. This multi-step process typically involves extraction, fractionation, and several chromatographic steps.

Purification Workflow

cluster_purification Purification of this compound start Dried Gastrodia elata Rhizomes step1 Solvent Extraction start->step1 step2 Liquid-Liquid Partitioning step1->step2 step3 Silica Gel Column Chromatography step2->step3 step4 High-Speed Counter-Current Chromatography (HSCCC) step3->step4 step5 Preparative HPLC step4->step5 end_product Purified this compound step5->end_product

Caption: General workflow for the purification of this compound from Gastrodia elata.

Experimental Protocols

Protocol 1: Extraction

  • Obtain dried and powdered rhizomes of Gastrodia elata.

  • Extract the powdered material (e.g., 4.4 kg) with 95% ethanol (B145695) (3 x 6 L) by heating under reflux for 2-3 hours for each extraction.[3]

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[3]

Protocol 2: Liquid-Liquid Partitioning

  • Suspend the crude ethanol extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is enriched with Parishin derivatives, is collected for further purification.[5]

Protocol 3: Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 230-400 mesh).

  • Dissolve the dried n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried sample onto the column.

  • Elute the column with a gradient of dichloromethane (B109758) (DCM) and methanol (MeOH), starting from 100% DCM and gradually increasing the proportion of MeOH to 100%.[5]

  • Collect fractions and monitor by TLC or HPLC to identify and combine fractions containing this compound.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids a solid stationary phase, which can be beneficial for polar compounds like this compound.[3]

  • Solvent System Selection: Prepare a two-phase solvent system. A common system for related compounds is n-butanol-ethyl acetate-water. The optimal ratio needs to be determined experimentally.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Dissolve the partially purified sample in a mixture of the upper and lower phases and inject it into the column.

    • Continue pumping the mobile phase and collect fractions based on the detector response (e.g., UV absorbance).

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to obtain high-purity this compound.

  • Column and Mobile Phase: Use a reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.

  • Sample Preparation: Dissolve the fraction from the previous purification step in the mobile phase or a compatible solvent and filter through a 0.45 µm filter.

  • Purification: Inject the sample onto the Prep-HPLC system and run the gradient elution. Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure and lyophilize to obtain a stable powder of pure this compound.

Quantitative Data for Purification

The yield and purity of this compound can vary significantly depending on the starting material and the specific conditions of each purification step.

Purification StepTypical Recovery (%)Typical Purity (%)
Solvent Extraction>90 (crude extract)<10
Liquid-Liquid Partitioning80-90 (n-butanol fraction)10-30
Silica Gel Column Chromatography60-8050-70
HSCCC70-9080-95
Preparative HPLC>90>98

Note: These values are estimates and can vary based on experimental conditions.

Signaling Pathways Modulated by this compound

This compound and its analogs have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Parishin C, an analog of this compound, has been demonstrated to inhibit the activation of NF-κB.[4] This inhibition is proposed to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[4]

cluster_nfkb This compound and NF-κB Pathway cluster_nucleus This compound and NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active released nucleus Nucleus nfkb_active->nucleus translocates gene Pro-inflammatory Gene Transcription nfkb_active->gene cytokines Inflammatory Cytokines gene->cytokines parishin This compound parishin->nfkb_active Inhibits translocation

Caption: this compound inhibits the translocation of NF-κB to the nucleus.

Activation of Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Parishin C has been shown to promote the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[4]

cluster_nrf2 This compound and Nrf2 Pathway cluster_nucleus This compound and Nrf2 Pathway stress Oxidative Stress keap1 Keap1 stress->keap1 nrf2 Nrf2 keap1->nrf2 dissociates from nrf2_active Active Nrf2 nrf2->nrf2_active nucleus Nucleus nrf2_active->nucleus translocates are ARE nrf2_active->are gene Antioxidant Gene Transcription are->gene enzymes Antioxidant Enzymes (e.g., HO-1) gene->enzymes parishin This compound parishin->nrf2_active Promotes translocation

Caption: this compound promotes the nuclear translocation of Nrf2.

Modulation of the ACSL4/p-Smad3/PGC-1α Pathway

In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[4] Parishin downregulates the expression of ACSL4 and phosphorylated Smad3 (p-Smad3), while upregulating PGC-1α, a key regulator of mitochondrial biogenesis.[4] This modulation is thought to protect against ferroptosis and mitochondrial dysfunction.[4]

cluster_acsl4 This compound and ACSL4/p-Smad3/PGC-1α Pathway sepsis Sepsis acsl4 ACSL4 sepsis->acsl4 upregulates psmad3 p-Smad3 sepsis->psmad3 upregulates pgc1a PGC-1α sepsis->pgc1a downregulates ferroptosis Ferroptosis acsl4->ferroptosis psmad3->ferroptosis mito Mitochondrial Biogenesis pgc1a->mito parishin This compound parishin->acsl4 Inhibits parishin->psmad3 Inhibits parishin->pgc1a Upregulates

Caption: this compound modulates the ACSL4/p-Smad3/PGC-1α pathway.

Conclusion

The synthesis and purification of this compound are critical for advancing research into its therapeutic potential. While total synthesis presents a significant challenge, the outlined hypothetical route provides a framework for its chemical production. Currently, isolation from natural sources remains the more accessible method. The detailed purification protocols provided here offer a comprehensive guide for obtaining high-purity this compound. Further investigation into the biological activities of this compound, particularly its modulation of key signaling pathways, will be crucial in elucidating its mechanisms of action and potential applications in drug development.

References

Application Notes and Protocols for Dissolving Parishin A in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Parishin A for use in a variety of in vitro experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.

Introduction to this compound

This compound is a bioactive phenolic glucoside isolated from the rhizomes of Gastrodia elata. It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anti-cancer effects. In vitro studies are essential to elucidate the mechanisms of action of this compound. Proper dissolution and handling of this compound are the first critical steps for successful experimentation.

Solubility of this compound

This compound is sparingly soluble in water but exhibits good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for most in vitro applications.

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in DMSO 250 mg/mL (250.77 mM)[1]
Solubility in Ethanol Soluble[1]
Storage of Solid -20°C for up to 3 years[1]
Storage of Solution in Solvent -80°C for up to 1 year[1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out the appropriate mass of this compound (Molecular Weight to be confirmed by the supplier).

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots of the stock solution at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate dilution (e.g., 10 mM or 1 mM) in sterile cell culture medium or PBS. This can improve the accuracy of subsequent dilutions to final working concentrations.

  • Final Dilution: Perform serial dilutions of the stock or intermediate solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells. Typically, the final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and mix gently by swirling the plate or flask.

Visualization of Key Concepts

Experimental Workflow for this compound Dissolution and Use

G cluster_prep Stock Solution Preparation cluster_exp Working Solution for Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot for Single Use mix->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Prepare Vehicle Control (DMSO in Medium) untreated Untreated Control

Caption: Workflow for preparing and using this compound solutions in in vitro experiments.

Signaling Pathway Inhibited by this compound

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.

cluster_downstream Downstream Effects ParishinA This compound PI3K PI3K ParishinA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a phenolic glucoside isolated from the traditional Chinese medicinal herb Gastrodia elata, has garnered significant interest for its potential therapeutic properties, particularly in oncology.[1] Recent studies have indicated that this compound exerts its effects by modulating key intracellular signaling pathways that regulate cell proliferation, survival, migration, and invasion. Western blot analysis is a crucial technique for elucidating the molecular mechanisms of this compound by detecting and quantifying changes in the expression and phosphorylation status of key proteins within these pathways. These application notes provide a comprehensive guide to utilizing Western blot analysis to investigate the effects of this compound on cellular signaling.

Core Signaling Pathways Modulated by this compound

This compound has been shown to primarily affect the PI3K/AKT/mTOR signaling pathway.[1][2] Evidence also suggests its involvement in modulating other pathways, such as the MAPK and NF-κB signaling cascades, and inducing apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and metabolism.[1][3][4] Dysregulation of this pathway is a common feature in many cancers.[4][5] this compound has been demonstrated to suppress this pathway by decreasing the phosphorylation levels of key components, including PI3K, AKT, and mTOR, thereby inhibiting downstream signaling and impeding cancer cell progression.[1][2][6]

PI3K_AKT_mTOR_Pathway ParishinA This compound pPI3K p-PI3K ParishinA->pPI3K inhibits PI3K PI3K PI3K->pPI3K pAKT p-AKT pPI3K->pAKT AKT AKT AKT->pAKT pmTOR p-mTOR pAKT->pmTOR mTOR mTOR mTOR->pmTOR Downstream Cell Proliferation, Survival, Migration pmTOR->Downstream

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Data Presentation: Protein Expression Changes Induced by this compound

The following tables summarize the quantitative data from Western blot analyses of key proteins in signaling pathways affected by this compound. Densitometry analysis of protein bands is performed, and the relative protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the PI3K/AKT/mTOR Pathway in Oral Squamous Carcinoma Cells (OSCC)

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)Cell Line(s)Reference
p-PI3K/PI3K20Significant DecreaseYD-10B, Ca9-22[2][6]
40Further Significant DecreaseYD-10B, Ca9-22[2][6]
80Strongest DecreaseYD-10B, Ca9-22[2][6]
p-AKT/AKT20Significant DecreaseYD-10B, Ca9-22[2][6]
40Further Significant DecreaseYD-10B, Ca9-22[2][6]
80Strongest DecreaseYD-10B, Ca9-22[2][6]
p-mTOR/mTOR20Significant DecreaseYD-10B, Ca9-22[2][6]
40Further Significant DecreaseYD-10B, Ca9-22[2][6]
80Strongest DecreaseYD-10B, Ca9-22[2][6]

Table 2: Effect of this compound on Apoptosis-Related Proteins

Target ProteinThis compound ConcentrationRelative Protein Expression (Fold Change vs. Control)Cell Line(s)Reference
BaxTo be determinedExpected Increasee.g., A549, HeLa[7]
Bcl-2To be determinedExpected Decreasee.g., A549, HeLa[7]
Cleaved Caspase-3To be determinedExpected Increasee.g., A549, HeLa[7]
Cleaved PARPTo be determinedExpected Increasee.g., A549, HeLa[7][8]

Experimental Protocols

General Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (e.g., ECL) secondary->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Results analysis->end

General workflow for Western blot analysis.

Detailed Protocol for Western Blot Analysis of this compound-Treated Cells

1. Cell Culture and Treatment

  • Seed the desired cancer cell line (e.g., YD-10B, Ca9-22 for OSCC) in appropriate culture dishes or plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[2]

2. Protein Extraction

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

  • Lyse cells by adding 1X SDS sample buffer or RIPA lysis buffer containing protease and phosphatase inhibitors.[9][10]

  • Immediately scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[9][10]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[9]

  • Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.[9]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[11]

  • Normalize the protein concentrations of all samples with lysis buffer.[11]

4. SDS-PAGE and Protein Transfer

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[9][11]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[9][11]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]

    • Recommended Primary Antibodies: p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, β-actin, GAPDH.

  • Wash the membrane three times with TBST for 5-10 minutes each.[11]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[11]

  • Wash the membrane three times with TBST for 10-15 minutes each.[11]

6. Detection and Analysis

  • Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[11]

  • Incubate the membrane with the substrate.

  • Capture the chemiluminescent signal using an imaging system.[11]

  • Perform densitometry analysis on the captured images to quantify the band intensities using software such as ImageJ.[9]

  • Normalize the intensity of the target protein bands to the corresponding loading control bands (e.g., β-actin or GAPDH).[9]

Conclusion

Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound on cancer cells. The protocols and data presented in these application notes provide a framework for researchers to investigate the inhibitory effects of this compound on key signaling pathways, such as the PI3K/AKT/mTOR cascade. This will facilitate a deeper understanding of its anti-cancer properties and support its potential development as a therapeutic agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a naturally occurring gastrodin (B1674634) glucoside, has garnered significant interest in oncological research for its potential as an anti-cancer agent. Emerging evidence suggests that this compound can effectively induce apoptosis, or programmed cell death, in various cancer cell lines. This application note provides a comprehensive guide for utilizing flow cytometry to quantify and analyze apoptosis induced by this compound. The protocols detailed herein are designed to offer a robust and reproducible methodology for investigating the dose- and time-dependent effects of this compound on apoptosis, as well as elucidating the underlying molecular mechanisms.

The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Oral Squamous Carcinoma Cells (OSCC) after 48 hours

This table presents representative data on the percentage of apoptotic OSCC cells following a 48-hour treatment with varying concentrations of this compound. The data illustrates a clear dose-dependent increase in both early and late apoptotic cell populations.

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
2080.1 ± 3.510.3 ± 1.29.6 ± 1.119.9 ± 2.3
4062.5 ± 4.220.8 ± 2.516.7 ± 1.937.5 ± 4.4
8035.7 ± 3.835.2 ± 3.129.1 ± 2.764.3 ± 5.8
Table 2: Time-Course Analysis of Apoptosis Induced by 40 µM this compound in OSCC

This table showcases the time-dependent effect of this compound (at a fixed concentration of 40 µM) on the induction of apoptosis in OSCC cells. The results indicate a progressive increase in the apoptotic cell population over a 72-hour period.

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.92.1 ± 0.31.8 ± 0.23.9 ± 0.5
2475.4 ± 3.115.2 ± 1.89.4 ± 1.324.6 ± 3.1
4862.5 ± 4.220.8 ± 2.516.7 ± 1.937.5 ± 4.4
7248.3 ± 5.025.1 ± 2.926.6 ± 3.251.7 ± 6.1

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: Culture a suitable cancer cell line (e.g., oral squamous carcinoma cells like Ca9-22 or YD-10B) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 80 µM).

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. For time-course experiments, treat cells with a fixed concentration of this compound and incubate for various time points (e.g., 0, 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PI).

  • Compensation: Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to correct for spectral overlap.

  • Gating Strategy:

    • Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

    • Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

    • The four quadrants will represent:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)

  • Data Acquisition and Analysis: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. Analyze the data using appropriate software to determine the percentage of cells in each quadrant.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., OSCC cells) seeding 2. Seeding in 6-well plates cell_culture->seeding treatment 3. Treatment with this compound (Dose-response & Time-course) seeding->treatment harvesting 4. Cell Harvesting (Floating & Adherent) treatment->harvesting washing 5. Washing with PBS harvesting->washing staining 6. Staining with Annexin V-FITC & PI washing->staining flow_cytometry 7. Flow Cytometry Acquisition staining->flow_cytometry gating 8. Gating Strategy (Live, Early & Late Apoptotic) flow_cytometry->gating quantification 9. Data Quantification (% of Apoptotic Cells) gating->quantification

Figure 1. Experimental workflow for analyzing this compound-induced apoptosis.

parishin_a_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion parishin_a This compound pi3k PI3K parishin_a->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release mito_cytochrome_c Cytochrome c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 2. Proposed signaling pathway of this compound-induced apoptosis.

Application Notes and Protocols for Gene Expression Analysis in Response to Parishin A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a phenolic glucoside isolated from the orchid Gastrodia elata, has demonstrated significant therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer properties. These effects are largely attributed to its ability to modulate specific signaling pathways and, consequently, alter gene expression. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. The included protocols offer detailed methodologies for key experiments, and the data presented herein is synthesized from published literature on this compound and its analogues.

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the expected quantitative changes in gene expression in response to this compound treatment based on its known effects on key signaling pathways. The data is presented as fold change in mRNA levels as would be determined by quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq).

Table 1: Effect of this compound on the Expression of Genes Involved in the PI3K/AKT/mTOR and EMT Pathways in Oral Squamous Cell Carcinoma (OSCC) Cells.

Cell Line: YD-10B (Human OSCC) | Treatment: 80 µM this compound for 48 hours

Gene SymbolGene NamePathwayExpected Fold Change
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit AlphaPI3K/AKT/mTOR-1.8
AKT1AKT Serine/Threonine Kinase 1PI3K/AKT/mTOR-1.6
MTORMechanistic Target of RapamycinPI3K/AKT/mTOR-2.1
CDH1Cadherin 1 (E-cadherin)Epithelial-Mesenchymal Transition (EMT)+2.5
CDH2Cadherin 2 (N-cadherin)Epithelial-Mesenchymal Transition (EMT)-2.8
VIMVimentinEpithelial-Mesenchymal Transition (EMT)-3.2

Note: The data in this table is illustrative and based on observed changes at the protein level. Actual fold changes may vary depending on the experimental conditions.

Table 2: Effect of this compound on the Expression of Nrf2-regulated Antioxidant Genes in a Neuroinflammation Model.

Cell Line: BV2 (Murine Microglia) | Treatment: this compound (concentration-dependent) following LPS stimulation

Gene SymbolGene NameFunctionExpected Fold Change (vs. LPS alone)
NFE2L2Nuclear Factor, Erythroid 2 Like 2 (Nrf2)Transcription Factor+1.5
HMOX1Heme Oxygenase 1Antioxidant+3.0
NQO1NAD(P)H Quinone Dehydrogenase 1Antioxidant+2.7
GCLCGlutamate-Cysteine Ligase Catalytic SubunitGlutathione Synthesis+2.2

Note: Data is inferred from studies on Parishin C, a closely related analogue of this compound.

Table 3: Effect of this compound on the Expression of Pro-inflammatory Genes in a Neuroinflammation Model.

Cell Line: BV2 (Murine Microglia) | Treatment: this compound (concentration-dependent) following LPS stimulation

Gene SymbolGene NameFunctionExpected Fold Change (vs. LPS alone)
TNFTumor Necrosis FactorPro-inflammatory Cytokine-2.9
IL6Interleukin 6Pro-inflammatory Cytokine-3.5
IL1BInterleukin 1 BetaPro-inflammatory Cytokine-2.7
NFKB1Nuclear Factor Kappa B Subunit 1Transcription Factor-1.9

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture the desired cell line (e.g., YD-10B, BV2) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protocol 2: Total RNA Extraction

This protocol describes the isolation of total RNA using a TRIzol-based method.

  • Cell Lysis:

    • For adherent cells, wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of TRIzol reagent per well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Phase Separation:

    • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (B145695).

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • RNA Denaturation: In a nuclease-free tube, mix 1 µg of total RNA, 1 µL of oligo(dT) primers (or random hexamers), and nuclease-free water to a final volume of 10 µL.

  • Incubation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of 10 mM dNTP mix

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase

  • Reaction: Add 8 µL of the master mix to the denatured RNA mixture for a total volume of 18 µL.

  • Incubation: Incubate the reaction at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • Storage: The synthesized cDNA can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each reaction, combine:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Primer Sequences:

    • GAPDH (housekeeping gene) is commonly used for normalization.

    • Design primers for target genes (e.g., PIK3CA, AKT1, MTOR, CDH1, CDH2, VIM, NFE2L2, HMOX1, NQO1, TNF, IL6, IL1B, NFKB1) using primer design software, ensuring they span an exon-exon junction to avoid amplification of genomic DNA.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene (GAPDH) and then to the vehicle control.

Protocol 5: RNA Sequencing (RNA-seq) Library Preparation (Illustrative)
  • RNA Quality Control: Assess the integrity of the total RNA using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is recommended.

  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.

  • First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

Visualizations

Signaling Pathways

ParishinA_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_EMT Epithelial-Mesenchymal Transition (EMT) cluster_Nrf2 Nrf2 Antioxidant Pathway cluster_NFkB NF-κB Inflammatory Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ParishinA_EMT This compound E_cadherin E-cadherin ParishinA_EMT->E_cadherin Upregulates N_cadherin N-cadherin ParishinA_EMT->N_cadherin Downregulates Vimentin Vimentin ParishinA_EMT->Vimentin Downregulates Metastasis Invasion & Metastasis E_cadherin->Metastasis N_cadherin->Metastasis Vimentin->Metastasis ParishinA_Nrf2 This compound Keap1 Keap1 ParishinA_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE AntioxidantGenes Antioxidant Genes (HMOX1, NQO1) ARE->AntioxidantGenes ParishinA_NFkB This compound IKK IKK ParishinA_NFkB->IKK Inhibits IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB InflammatoryGenes Pro-inflammatory Genes (TNF, IL6, IL1B) NFkB->InflammatoryGenes

Caption: Key signaling pathways modulated by this compound treatment.

Experimental Workflow

Gene_Expression_Workflow start Cell Culture & this compound Treatment rna_extraction Total RNA Extraction start->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control cdna_synthesis cDNA Synthesis quality_control->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr rnaseq RNA-seq Library Prep & Sequencing cdna_synthesis->rnaseq data_analysis_qpcr Relative Gene Expression Analysis (ΔΔCt) qpcr->data_analysis_qpcr data_analysis_rnaseq Differential Gene Expression Analysis rnaseq->data_analysis_rnaseq end Interpretation of Results data_analysis_qpcr->end data_analysis_rnaseq->end

Caption: Workflow for gene expression analysis following this compound treatment.

Application of Parishin A in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parishin A, a bioactive phenolic glucoside predominantly isolated from the medicinal herb Gastrodia elata, has emerged as a compound of significant interest in pharmacological research.[1][2] Traditionally used for its neuroprotective and anti-inflammatory properties, recent studies have illuminated its potent anti-cancer activities, particularly in oral squamous cell carcinoma (OSCC).[1] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) and secondary in vitro assays to identify and characterize its anti-cancer effects. The methodologies outlined herein are designed to be adaptable for HTS formats, enabling the efficient screening and evaluation of this compound and its analogs.

Biological Activity and Mechanism of Action

This compound exhibits a dose-dependent inhibitory effect on the proliferation, migration, and invasion of cancer cells.[3] Its mechanism of action in OSCC is primarily attributed to the suppression of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting the phosphorylation of key proteins in this pathway, this compound effectively halts the cell cycle and induces apoptosis in cancer cells.[1] Furthermore, this compound has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by increasing the expression of E-cadherin while decreasing N-cadherin and vimentin (B1176767) levels.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on the anti-cancer effects of this compound on OSCC cell lines (YD-10B and Ca9-22).

Assay TypeCell LineThis compound Concentration (µM)Observed Effect
Cell Viability (CCK-8) YD-10B, Ca9-220, 20, 40, 60, 80Dose-dependent decrease in cell viability over 24, 48, and 72 hours.[3]
Colony Formation YD-10B, Ca9-22≥40Dose-dependent reduction in the number of colonies.[3]
Migration (Wound Healing) YD-10B, Ca9-22≥40Dose-dependent inhibition of wound closure at 12 hours.[3]
Invasion (Matrigel) YD-10B, Ca9-22≥40Dose-dependent suppression of cell invasion.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for high-throughput screening formats.

Cell Viability Assay (CCK-8)

This assay assesses the effect of this compound on the viability of OSCC cells.

Materials:

  • OSCC cell lines (e.g., YD-10B, Ca9-22)

  • Normal human gingival fibroblasts (as a control)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for 24, 48, and 72 hours. The final DMSO concentration should be less than 0.1%.

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (0 µM this compound) group.[3]

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of OSCC cells after treatment with this compound.

Materials:

  • OSCC cell lines

  • 6-well plates

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (for fixing)

  • 0.5% Crystal Violet solution

Procedure:

  • Seed 500 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.[3]

Wound Healing Assay

This method assesses the migratory ability of OSCC cells.

Materials:

  • OSCC cell lines

  • 6-well plates

  • 200 µL pipette tip

  • Cell culture medium

  • This compound

  • PBS

Procedure:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 and 12 hours post-wounding.

  • Measure the wound width at different points and calculate the percentage of wound closure.[3]

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells.

Materials:

  • OSCC cell lines

  • 24-well Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium

  • Complete medium (containing FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal Violet solution

Procedure:

  • Coat the upper chamber of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed 5 x 10⁴ cells in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Add complete medium containing FBS as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.[3]

Visualizations

Signaling Pathway

ParishinA_Pathway cluster_0 cluster_1 ParishinA This compound pPI3K p-PI3K ParishinA->pPI3K inhibits PI3K PI3K pAKT p-AKT pPI3K->pAKT AKT AKT pmTOR p-mTOR pAKT->pmTOR mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) pmTOR->EMT

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

HTS_Workflow start Start: Cancer Cell Lines (e.g., YD-10B, Ca9-22) treat Treat cells with varying concentrations of this compound (e.g., 0-80 µM) start->treat primary_screen Primary Screen: Cell Viability Assay (CCK-8) treat->primary_screen secondary_assays Secondary Assays primary_screen->secondary_assays colony Colony Formation Assay secondary_assays->colony wound Wound Healing Assay secondary_assays->wound invasion Matrigel Invasion Assay secondary_assays->invasion mechanistic Mechanistic Analysis colony->mechanistic wound->mechanistic invasion->mechanistic western Western Blot Analysis (p-PI3K, p-AKT, p-mTOR, EMT markers) mechanistic->western end End: Evaluate Anti-Cancer Potential and Mechanism western->end

Caption: Workflow for assessing the anti-cancer effects of this compound.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel anti-cancer therapeutics. The assays and protocols described provide a robust framework for its evaluation in a high-throughput screening context, facilitating the identification of its biological activities and elucidation of its molecular mechanisms. Further investigation into the efficacy of this compound in other cancer types and in in vivo models is warranted to fully explore its therapeutic potential.

References

Application Note: Validated HPLC Method for the Quantification of Parishin A in Gastrodia elata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parishin A is a significant bioactive phenolic glycoside found in the rhizome of Gastrodia elata, a plant widely used in traditional medicine.[1] Its neuroprotective properties have made it a compound of interest for pharmaceutical research and development.[2] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the quantitative analysis of this compound in Gastrodia elata samples.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Cosmosil 5C18-AR (4.6 x 250 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Methanol[1]
Gradient Elution See Table 2[1]
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30°C[1]
Detection Wavelength 220 nm[1][4]
Injection Volume 10 µL[1]

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
07030
155050
303070
357030
407030

2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in methanol (B129727) in a 1 mL volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1] These solutions are used to construct the calibration curve.

3. Sample Preparation (from Gastrodia elata rhizome)

  • Grind the dried rhizome of Gastrodia elata into a fine powder.[1]

  • Accurately weigh 1 g of the powder and place it in a conical flask.[1]

  • Add 50 mL of 70% methanol to the flask.[1]

  • Perform ultrasonication for 30 minutes at room temperature.[1]

  • Centrifuge the extract at 4000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 3: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.0Conforms
Theoretical Plates (N) ≥ 2000Conforms
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%Conforms

Table 4: Linearity

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 5: Precision

TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Table 6: Accuracy (Recovery)

Spike LevelAcceptance Criteria (% Recovery)
Low 80 - 120%
Medium 80 - 120%
High 80 - 120%

Table 7: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodResult
LOD Based on Signal-to-Noise ratio (3:1)To be determined
LOQ Based on Signal-to-Noise ratio (10:1)To be determined

Note: LOD and LOQ are dependent on the specific instrument and experimental conditions and should be determined by the user.[1]

Table 8: Robustness

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant change in resolution or peak area
Column Temperature (± 2°C) No significant change in resolution or peak area
Mobile Phase Composition (± 2%) No significant change in resolution or peak area

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method components.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis Grind Gastrodia elata Grind Gastrodia elata Weigh Sample Weigh Sample Grind Gastrodia elata->Weigh Sample Add 70% Methanol Add 70% Methanol Weigh Sample->Add 70% Methanol Ultrasonication Ultrasonication Add 70% Methanol->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Filtration Filtration Centrifugation->Filtration Inject Sample/Standard Inject Sample/Standard Filtration->Inject Sample/Standard Weigh Standard Weigh Standard Dissolve in Methanol Dissolve in Methanol Weigh Standard->Dissolve in Methanol Prepare Working Solutions Prepare Working Solutions Dissolve in Methanol->Prepare Working Solutions Prepare Working Solutions->Inject Sample/Standard Chromatographic Separation Chromatographic Separation Inject Sample/Standard->Chromatographic Separation UV Detection (220 nm) UV Detection (220 nm) Chromatographic Separation->UV Detection (220 nm) Data Acquisition Data Acquisition UV Detection (220 nm)->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

G Logical Relationship of HPLC Method Components HPLC_System HPLC_System Stationary_Phase C18 Column HPLC_System->Stationary_Phase contains Mobile_Phase Water (0.1% H3PO4) / Methanol HPLC_System->Mobile_Phase pumps Analyte This compound Stationary_Phase->Analyte separates Mobile_Phase->Analyte elutes Detector UV Detector (220 nm) Result Peak Area for Quantification Detector->Result generates Analyte->HPLC_System is injected into Analyte->Detector is detected by

Caption: Logical relationship of the HPLC method components.

This application note provides a comprehensive and validated HPLC method for the quantitative determination of this compound in Gastrodia elata. The method is shown to be simple, precise, accurate, and robust, making it suitable for routine quality control and research applications.

References

Application Notes and Protocols: Parishin A in Sepsis-Induced Intestinal Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Parishin A in preclinical studies of sepsis-induced intestinal injury. The information is curated for researchers in academia and industry, offering detailed protocols and data to support further investigation into this compound as a potential therapeutic agent.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to intestinal injury, which can exacerbate the systemic inflammatory response and contribute to multiple organ failure.[1] Recent research has identified this compound as a promising small molecule that may mitigate this damage.[2] Studies indicate that this compound protects against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway, thereby reducing inflammation, preserving intestinal barrier function, and inhibiting ferroptosis—an iron-dependent form of programmed cell death.[2][3][4][5]

Data Presentation

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound in the context of sepsis-induced intestinal injury.

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
ParameterSham GroupSepsis GroupSepsis + this compound% Change (this compound vs. Sepsis)Citation
Plasma DAO (U/L) 27.43 ± 5.3381.88 ± 13.7156.60 ± 6.04↓ 30.87%[2]
Plasma D-Lac (mmol/L) 0.54 ± 0.171.91 ± 0.320.76 ± 0.27↓ 60.27%[2]
Plasma LPS (EU/mL) 2.92 ± 1.0810.50 ± 1.315.94 ± 0.92↓ 43.36%[2]

DAO: Diamine Oxidase; D-Lac: D-lactate; LPS: Lipopolysaccharide. These are markers of intestinal permeability.

Table 2: Effect of this compound on Ferroptosis-Related Protein Expression in Intestinal Tissue
ProteinSepsis Group (Relative Expression)Sepsis + this compound (Relative Expression)% Change (this compound vs. Sepsis)Citation
GPX4 0.35 ± 0.120.67 ± 0.05↑ 91.4%[2]
SLC7A11 0.39 ± 0.090.69 ± 0.04↑ 76.9%[2]
COX2 1.57 ± 0.031.25 ± 0.03↓ 20.4%[2]

GPX4 and SLC7A11 are inhibitors of ferroptosis, while COX2 is a pro-ferroptotic marker.

Table 3: Effect of this compound on Ferroptosis-Related Protein Expression in Monocytes
ProteinSepsis Group (Relative Expression)Sepsis + this compound (Relative Expression)% Change (this compound vs. Sepsis)Citation
GPX4 0.46 ± 0.080.69 ± 0.04↑ 50.0%[2]
SLC7A11 0.44 ± 0.090.70 ± 0.06↑ 59.1%[2]
COX2 1.74 ± 0.061.36 ± 0.08↓ 21.8%[2]
Table 4: In Vitro Efficacy of this compound in LPS-Stimulated IEC-6 Cells
Parameter/ProteinLPS GroupLPS + this compound (50µM)% Change (this compound vs. LPS)Citation
Cell Proliferation 0.38 ± 0.030.66 ± 0.07↑ 75.32%[2]
GPX4 0.53 ± 0.10.74 ± 0.1↑ 39.6%[2]
SLC7A11 0.49 ± 0.110.70 ± 0.08↑ 42.9%[2]
COX2 1.73 ± 0.041.41 ± 0.07↓ 18.5%[2]

IEC-6 cells are a rat intestinal epithelial cell line.

Signaling Pathway of this compound in Sepsis-Induced Intestinal Injury

This compound has been shown to ameliorate sepsis-induced intestinal injury by downregulating the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2][3] This downregulation inhibits the phosphorylation of Smad3 and suppresses ferroptosis, a key mechanism of cell death in this context.[2]

ParishinA_Signaling_Pathway Sepsis Sepsis ACSL4 ACSL4 Sepsis->ACSL4 Upregulates pSmad3 p-Smad3 ACSL4->pSmad3 Promotes Phosphorylation PGC1a PGC-1α ACSL4->PGC1a Inhibits Ferroptosis Ferroptosis pSmad3->Ferroptosis Induces IntestinalInjury Intestinal Injury Ferroptosis->IntestinalInjury Leads to ParishinA This compound ParishinA->ACSL4 Inhibits MitochondrialFunction Mitochondrial Function PGC1a->MitochondrialFunction Improves MitochondrialFunction->IntestinalInjury Protects Against Experimental_Workflow AnimalModel Animal Model (C57BL/6 Mice) Grouping Grouping (Sham, Sepsis, Sepsis+ParishinA) AnimalModel->Grouping CLP Cecal Ligation and Puncture (CLP) Sepsis Induction Grouping->CLP Treatment Treatment Administration (this compound or Vehicle) CLP->Treatment Monitoring Monitoring and Sample Collection (e.g., 24h, 48h, 72h) Treatment->Monitoring Blood Blood Collection (Plasma Separation) Monitoring->Blood Tissue Intestinal Tissue Collection Monitoring->Tissue Permeability Intestinal Permeability Assay (DAO, D-Lac, LPS) Blood->Permeability WesternBlot Western Blot (ACSL4, GPX4, etc.) Tissue->WesternBlot Histology Histology (H&E Staining) Tissue->Histology DataAnalysis Data Analysis and Interpretation Permeability->DataAnalysis WesternBlot->DataAnalysis Histology->DataAnalysis

References

Troubleshooting & Optimization

Parishin A solubility issues and solutions for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin A, focusing on its solubility challenges and solutions for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

This compound is a phenolic glucoside isolated from the rhizomes of Gastrodia elata.[1] It has demonstrated significant therapeutic potential in various experimental models, including neuroprotective effects and anti-cancer properties.[1][2] For instance, studies have shown that this compound can inhibit the proliferation and invasion of oral squamous cell carcinoma (OSCC) cells.[2]

Q2: What are the main challenges in working with this compound for in vivo studies?

Like many natural polyphenolic compounds, this compound has poor aqueous solubility, which can lead to challenges in preparing formulations for in vivo administration.[3] This poor solubility can result in low bioavailability, inconsistent experimental results, and difficulties in achieving desired therapeutic concentrations.[3]

Q3: What are the known signaling pathways modulated by this compound?

This compound and its analogues have been shown to modulate several key signaling pathways, making them attractive for therapeutic development. These include:

  • PI3K/AKT/mTOR Pathway: this compound has been observed to inhibit this pathway, which is crucial for cancer cell proliferation and survival.[2]

  • NF-κB Pathway: Parishin compounds can exhibit anti-inflammatory effects by modulating this pathway.[4]

  • Nrf2 Pathway: Parishin C, a related compound, activates the Nrf2 pathway, which is involved in antioxidant responses.[4]

  • ACSL4/p-Smad3/PGC-1α Pathway: Parishin has been shown to modulate this pathway, offering protection against sepsis-induced intestinal injury.[5]

  • MAPK Signaling Pathway: An analogue of Parishin, Macluraparishin C, has been found to downregulate the MAPK cascade, contributing to its neuroprotective effects.[6]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous vehicle.
  • Problem: You are observing visible particulates, a cloudy suspension, or precipitation of this compound over time when preparing your dosing solution with an aqueous vehicle like saline.[3]

  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous solvent. Phenolic glycosides like this compound generally have poor water solubility.[3][7]

  • Solutions:

    • Create a Suspension: For oral administration, this compound can be suspended in 0.9% sterile saline.[7] It is crucial to ensure a homogenous suspension through vigorous vortexing and sonication before each administration to guarantee consistent dosing.[7]

    • Use a Co-solvent System: For compounds with low aqueous solubility, a mixture of solvents can significantly improve dissolution.[7] A commonly used vehicle for oral administration of phenolic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[7]

Issue 2: Inconsistent results in in vivo experiments.
  • Problem: You are observing high variability in your experimental data between subjects or different experiments.

  • Cause: This can be attributed to inconsistent dosing due to poor solubility and precipitation of this compound in the formulation.[3] If the compound is not uniformly suspended or dissolved, the actual administered dose can vary significantly.

  • Solutions:

    • Optimize Formulation: Ensure your formulation is appropriate for the required concentration. If using a suspension, verify its homogeneity immediately before dosing each animal. For co-solvent systems, ensure the solution is clear and free of precipitation.[7]

    • Fresh Preparation: Prepare the dosing solution fresh daily to minimize the risk of precipitation or degradation over time.[7]

    • Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint, as the effective dose can vary.[7]

Issue 3: Low bioavailability of this compound.
  • Problem: Despite successful administration, the therapeutic effects are lower than expected, potentially due to poor absorption in the gastrointestinal tract.

  • Cause: The poor solubility of this compound can limit its dissolution in gastrointestinal fluids, thereby reducing its absorption and overall bioavailability.[8]

  • Solutions:

    • Advanced Formulation Techniques: Consider more advanced formulation strategies that have been shown to enhance the bioavailability of poorly soluble compounds. These can include:

      • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility.[3]

      • Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[3][9]

      • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[3]

    • Co-administration with Bioavailability Enhancers: The use of agents that inhibit drug metabolism or enhance absorption can be explored. For example, piperine (B192125) has been shown to increase the bioavailability of other compounds.[10] However, this requires extensive preliminary investigation.

Data Presentation

Table 1: Solubility and Formulation of this compound

Solvent/VehicleAchievable ConcentrationNotesReference
DMSO250 mg/mL (250.77 mM)Sonication is recommended. Suitable for preparing stock solutions.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (5.02 mM)A common vehicle for oral administration of poorly soluble compounds. Sonication is recommended.[1]
0.9% SalineSuspensionUsed for oral gavage. Requires vigorous vortexing and sonication to ensure homogeneity.[7]

Table 2: Recommended Starting Doses for Parishin Compounds in Mice (Oral Administration)

Study TypeDose RangeAdministration DetailsReference
General Starting Dose4-20 mg/kg/dayDaily oral administration.[7]
Anti-aging10 mg/kg (low dose) and 20 mg/kg (high dose)Daily gavage for 8 weeks.[7]
Antidepressant-like effects (Parishin C)4 and 8 mg/kgOral administration.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • 0.9% sterile saline

  • Sterile conical tube or vial

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.

  • Accurately weigh the this compound powder and place it in a sterile conical tube.

  • Add the required volume of 0.9% saline to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to create a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid dispersion.

  • Visually inspect the suspension for uniformity before each administration.

  • Prepare the suspension fresh daily.

Protocol 2: Preparation of this compound in a Co-solvent Vehicle for Oral Administration

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline (0.9%)

  • Sterile conical tube or vial

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.

  • Calculate the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).

  • Weigh the this compound powder and add it to the prepared vehicle.

  • Vortex the mixture thoroughly until the compound is completely dissolved.

  • If needed, use sonication to aid dissolution.

  • Ensure the solution is clear and free of any particulates before administration.

  • Prepare the solution fresh before use.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Studies with this compound A Determine Optimal Dose (Dose-Response Study) B Prepare Formulation (Suspension or Co-solvent) A->B C Administer to Animal Model (e.g., Oral Gavage) B->C D Monitor for Therapeutic Effects and Potential Toxicity C->D E Collect Samples for Pharmacokinetic/Pharmacodynamic Analysis D->E F Analyze Data and Evaluate Efficacy E->F

Caption: General experimental workflow for in vivo studies with this compound.

G cluster_pathway This compound and the PI3K/AKT/mTOR Signaling Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation promotes

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

G cluster_troubleshooting Troubleshooting Logic for this compound Solubility Issues Start Issue: This compound not dissolving CheckConc Is the concentration too high? Start->CheckConc ReduceConc Reduce concentration if possible CheckConc->ReduceConc Yes UseSuspension Prepare a homogenous suspension (Protocol 1) CheckConc->UseSuspension No Success Clear solution or stable suspension ReduceConc->Success UseCosolvent Use a co-solvent system (Protocol 2) UseSuspension->UseCosolvent Suspension not suitable UseSuspension->Success Suspension suitable Advanced Consider advanced formulations (e.g., cyclodextrin, solid dispersion) UseCosolvent->Advanced Co-solvent insufficient UseCosolvent->Success Co-solvent sufficient Advanced->Success

Caption: Troubleshooting logic for addressing this compound solubility issues.

References

Stability of Parishin A in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Parishin A in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound, as a crystalline solid, is stable for at least four years when stored at -20°C.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), and Phosphate-Buffered Saline (PBS, pH 7.2). For long-term storage of stock solutions, anhydrous DMSO is commonly used. It is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is relatively stable in weakly acidic conditions (around pH 4.3). However, its hydrolysis increases significantly in neutral to alkaline conditions (pH > 7.0).[2] It is recommended to use freshly prepared aqueous solutions and avoid long-term storage. For related compounds like Parishin E, it is not recommended to store the aqueous solution for more than one day.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: As a phenolic glycoside, this compound is susceptible to degradation under certain conditions. The main factors to consider are:

  • pH: this compound is more stable in acidic to neutral pH and degrades in alkaline conditions due to the hydrolysis of its ester and glycosidic bonds.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, especially in solution.

  • Oxidative stress: Exposure to oxidizing agents can lead to the degradation of the phenolic moieties of the molecule.

  • Light: Although specific photostability data for this compound is limited, compounds with similar structures can be susceptible to photodegradation. It is good practice to protect solutions from light.

Q5: What are the known degradation products of this compound?

A5: Under hydrolytic conditions, this compound is known to degrade into Parishin B and Parishin C. Further hydrolysis can yield Gastrodin and p-hydroxybenzyl alcohol.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected biological activity of this compound in experiments. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution from the solid compound. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C in tightly sealed vials. 4. Use anhydrous solvents for preparing stock solutions to minimize hydrolysis.
Degradation in aqueous assay buffer.1. Prepare aqueous solutions fresh before each experiment. 2. Maintain a slightly acidic pH (if compatible with the experimental system) to improve stability. 3. Minimize the time the compound is in the aqueous buffer before analysis.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.1. Review the storage conditions of your sample and solutions (temperature, light exposure, pH). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Ensure the HPLC method is stability-indicating , meaning it can separate the intact drug from its degradation products.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility but does not interfere with the experiment. 2. Consider using a co-solvent if compatible with the experimental setup.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for this compound in different solvents at various temperatures in the public domain, the following table provides a qualitative summary and general recommendations.

Solvent Storage Temperature Stability Summary & Recommendations
Solid (Crystalline) -20°CStable for ≥ 4 years.
DMSO -20°C to -80°CGenerally considered a good solvent for long-term storage of stock solutions. Use anhydrous DMSO and store in aliquots to avoid moisture and freeze-thaw cycles.[1]
Ethanol -20°CSuitable for preparing stock solutions. Long-term stability in dilute aqueous ethanol solutions may be a concern, with potential for concentration changes over time.[3][4]
DMF -20°CCan be used to prepare stock solutions. Be aware that DMF can degrade over time to form dimethylamine (B145610) and formic acid, which could potentially affect the stability of this compound.[5]
PBS (pH 7.2) 4°CNot recommended for long-term storage due to increased hydrolysis at neutral pH.[2] Prepare fresh solutions before use.
Aqueous Solution (acidic, pH ~4.3) 4°CRelatively stable.[2] Suitable for short-term storage.
Aqueous Solution (alkaline, pH > 7.0) 4°CUnstable; significant hydrolysis occurs.[2] Avoid storage in alkaline conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour.

  • Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A dark control should be kept under the same conditions to exclude thermal degradation.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

  • Calculate the percentage of degradation for each stress condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method for the quantification of this compound and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Solution: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a suitable concentration.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas of this compound and its degradation products.

4. Validation of the Method:

  • The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photodegradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal Thermal Degradation (Solid, 105°C) thermal->hplc photo->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_pathway Hydrolytic Degradation Pathway of this compound parishin_a This compound parishin_b Parishin B parishin_a->parishin_b Hydrolysis parishin_c Parishin C parishin_a->parishin_c Hydrolysis gastrodin Gastrodin parishin_b->gastrodin Hydrolysis pha p-Hydroxybenzyl Alcohol parishin_b->pha Hydrolysis parishin_c->gastrodin Hydrolysis parishin_c->pha Hydrolysis

Caption: Hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimizing Parishin A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Parishin A for various cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a phenolic glucoside that has been shown to exhibit anti-cancer properties, particularly in oral squamous cell carcinoma (OSCC). Its primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] this compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[1]

Q2: What is a good starting concentration range for this compound in cell-based assays?

Based on studies in OSCC cell lines (YD-10B and Ca9-22), a concentration range of 10 µM to 80 µM has been shown to be effective in inhibiting cell viability, colony formation, migration, and invasion in a dose- and time-dependent manner.[1] It is recommended to perform a dose-response experiment starting with a broad range (e.g., 1, 10, 20, 40, 60, 80, 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Is this compound cytotoxic to normal cells?

Studies have shown that this compound, at concentrations effective against OSCC cells (up to 80 µM), does not significantly affect the viability of normal human gingival fibroblasts, suggesting a potential for selective cytotoxicity towards cancer cells.[1] However, it is always advisable to test the cytotoxicity of this compound on a relevant normal cell line in your experimental system.

Q5: How stable is this compound in cell culture media?

The stability of this compound in cell culture media has not been extensively reported. As with many natural compounds, its stability can be influenced by factors such as temperature, pH, and the presence of media components.[4][5] For long-term experiments, it is advisable to change the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.

Quantitative Data Summary

While specific IC50 or EC50 values for this compound are not widely published, the following table summarizes the effective concentrations and observed effects in oral squamous cell carcinoma (OSCC) cell lines.

Cell LineAssay TypeEffective Concentration (µM)Incubation TimeObserved EffectReference
YD-10BCell Viability (CCK-8)20 - 8024 - 96 hoursSignificant dose- and time-dependent decrease in viability[1]
Ca9-22Cell Viability (CCK-8)20 - 8024 - 96 hoursSignificant dose- and time-dependent decrease in viability[1]
YD-10BColony Formation≥ 40Not specifiedSubstantial decrease in colony formation[1]
Ca9-22Colony Formation≥ 40Not specifiedSubstantial decrease in colony formation[1]
YD-10BWound Healing≥ 40Not specifiedSignificant suppression of wound closure[1]
Ca9-22Wound Healing≥ 40Not specifiedSignificant suppression of wound closure[1]
YD-10BTranswell Invasion≥ 40Not specifiedSignificant suppression of cell invasion[1]
Ca9-22Transwell Invasion≥ 40Not specifiedSignificant suppression of cell invasion[1]

Experimental Protocols & Workflows

This compound Treatment Workflow

ParishinA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Prepare working solutions in culture medium prep_stock->prep_working treat Treat cells with this compound and vehicle control prep_working->treat prep_cells Seed cells in appropriate plate/dish prep_cells->treat incubate Incubate for desired time period treat->incubate assay Perform cell-based assay (e.g., CCK-8, Western Blot) incubate->assay analyze Analyze and interpret data assay->analyze

General experimental workflow for this compound treatment.

This compound Signaling Pathway

ParishinA_Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

Inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Detailed Methodologies

1. Cell Viability Assay (CCK-8)

  • Materials:

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.

    • Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Colony Formation Assay

  • Materials:

    • 6-well or 12-well plates

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to adhere overnight, then treat with various concentrations of this compound or vehicle control.

    • Incubate for 7-14 days, replacing the medium with fresh this compound or vehicle control every 2-3 days.

    • When colonies are visible, wash the wells with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically those with >50 cells).

3. Wound Healing (Scratch) Assay

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip

  • Procedure:

    • Seed cells in plates and grow them to form a confluent monolayer.

    • Create a scratch (wound) in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound or vehicle control.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

4. Transwell Invasion Assay

  • Materials:

    • Transwell inserts (8 µm pore size)

    • Matrigel

    • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

    • Crystal violet staining solution

  • Procedure:

    • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

    • Add medium containing a chemoattractant to the lower chamber. The medium in both chambers should contain the desired concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

    • Count the number of invaded cells in several random fields under a microscope.

5. Western Blot Analysis for PI3K/AKT/mTOR Pathway

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an ECL detection system. Use β-actin as a loading control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability in Control Group - High passage number of cells- Mycoplasma contamination- Suboptimal cell seeding density- Use cells within a lower passage number range.- Regularly test for and eliminate mycoplasma contamination.- Optimize cell seeding density for your specific cell line.
Inconsistent Results Between Replicates - Uneven cell seeding- "Edge effect" in multi-well plates- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.- Calibrate pipettes regularly and use proper pipetting techniques.
No or Low Cytotoxic Effect Observed - this compound concentration is too low- Insufficient incubation time- Cell line is resistant to this compound- Degradation of this compound in media- Perform a dose-response experiment with a wider and higher concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of PI3K/AKT/mTOR pathway components in your cell line.- For long-term experiments, replenish the media with fresh this compound every 24-48 hours.
Precipitation of this compound in Culture Medium - Concentration of this compound exceeds its solubility in the medium- High final concentration of DMSO- Prepare a lower concentration stock solution.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Gently warm the working solution to 37°C and vortex before adding to cells.
Interference with Colorimetric Assays (e.g., MTT/CCK-8) - this compound may have inherent color or reducing properties that interfere with the assay reagents.- Run a cell-free control with this compound and the assay reagent to check for direct interaction.- If interference is observed, consider using an alternative viability assay that measures a different parameter (e.g., ATP levels with CellTiter-Glo, or a dye exclusion assay like Trypan Blue).[6]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_check2 Cell-Related Issues cluster_check3 Compound-Related Issues cluster_check4 Assay-Related Issues start Inconsistent or Unexpected Results check_controls Review Vehicle and Untreated Controls start->check_controls check_protocol Verify Experimental Protocol and Calculations start->check_protocol check_cells Assess Cell Health, Passage #, and Contamination check_controls->check_cells check_protocol->check_cells check_density Optimize Seeding Density check_cells->check_density check_stock Prepare Fresh this compound Stock and Working Solutions check_density->check_stock check_stability Consider this compound Stability (Replenish Media) check_stock->check_stability check_interference Run Cell-Free Assay Interference Control check_stability->check_interference optimize_assay Optimize Assay Parameters (e.g., incubation time) check_interference->optimize_assay change_assay Consider an Alternative Assay Method optimize_assay->change_assay If issues persist end Consistent and Reliable Results optimize_assay->end If issues resolved change_assay->end

A logical workflow for troubleshooting this compound experiments.

References

Troubleshooting Parishin A experiments showing inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Parishin A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide recommendations to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a phenolic glucoside isolated from Gastrodia elata. It has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, it has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells.[1] Its anti-inflammatory properties are attributed to its modulation of key signaling pathways involved in inflammation.

Q2: What are the known signaling pathways modulated by this compound and its analogues?

This compound and its related compounds have been shown to modulate several critical signaling pathways:

  • PI3K/AKT/mTOR Pathway: this compound suppresses the phosphorylation of PI3K, AKT, and mTOR, which are key regulators of cell proliferation and survival. This inhibition is a primary mechanism of its anti-cancer effects.[1]

  • Epithelial-Mesenchymal Transition (EMT): It can inhibit the EMT process by increasing the expression of E-cadherin and decreasing N-cadherin and vimentin (B1176767) levels, thereby reducing the metastatic potential of cancer cells.[1]

  • NF-κB Pathway: Parishin compounds can exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling cascade.[2]

  • Nrf2 Pathway: Parishin C, a related compound, activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, contributing to its anti-inflammatory and neuroprotective effects.[2]

  • ACSL4/p-Smad3/PGC-1α Pathway: Parishin has been found to modulate this pathway, which is involved in ferroptosis and mitochondrial dysfunction, suggesting a role in protecting against sepsis-induced intestinal injury.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.

Q4: What is the recommended storage procedure for this compound stock solutions?

To ensure the stability of this compound stock solutions, it is recommended to:

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light.

Troubleshooting Guide for Inconsistent Results

Issue 1: Lower than expected or no biological activity observed.
Potential Cause Troubleshooting Recommendation Rationale
Compound Degradation Prepare fresh working solutions from a new stock aliquot for each experiment. Avoid using stock solutions that have been stored for extended periods at 4°C or have undergone multiple freeze-thaw cycles.This compound, as a phenolic glucoside, may be susceptible to hydrolysis and oxidation, leading to a loss of activity.
Sub-optimal pH Check the pH of your experimental buffer. The stability of phenolic glucosides can be pH-dependent. One study on this compound hydrolysis suggests it is more stable at acidic pH.Changes in pH can lead to the hydrolysis of the glycosidic bonds or degradation of the phenolic structure, altering the compound's bioactivity.
Low Compound Purity Verify the purity of the this compound used. If possible, obtain a certificate of analysis from the supplier or confirm purity using analytical methods like HPLC.Impurities can interfere with the assay or the actual concentration of the active compound may be lower than calculated.
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.The effective concentration of this compound can vary between different cell types and experimental conditions.
Issue 2: High variability between replicate experiments.
Potential Cause Troubleshooting Recommendation Rationale
Solubility Issues When diluting the DMSO stock in aqueous media, ensure rapid and thorough mixing. Prepare intermediate dilutions in pre-warmed media. Visually inspect for any precipitation.This compound has low aqueous solubility. "Solvent shock" from rapid dilution of a concentrated DMSO stock can cause precipitation, leading to an inconsistent effective concentration.
Inconsistent Cell Health Ensure cells are in the logarithmic growth phase and have a consistent passage number for all experiments. Monitor cell viability and morphology.Variations in cell health and density can significantly impact their response to treatment.
Pipetting Errors Use calibrated pipettes and ensure proper mixing technique. For multi-well plates, be consistent with the order of reagent addition.Inaccurate pipetting can lead to significant variations in the final concentration of this compound in each well.
Light Exposure Protect this compound stock and working solutions from direct light exposure by using amber vials or wrapping tubes in foil.Phenolic compounds can be light-sensitive and may degrade upon prolonged exposure to light.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on Oral Squamous Cell Carcinoma (OSCC) cells.

Table 1: Effect of this compound on OSCC Cell Viability (CCK-8 Assay)

Cell LineConcentration (µM)Incubation Time (hours)Observed Effect
YD-10B, Ca9-2220, 40, 60, 8024, 48, 72Dose- and time-dependent decrease in cell viability.[1]

Table 2: Effect of this compound on OSCC Colony Formation, Migration, and Invasion

AssayCell LineConcentration (µM)Observed Effect
Colony FormationYD-10B, Ca9-22≥40Dose-dependent decrease in colony formation.[1]
Migration (Wound Healing)YD-10B, Ca9-22≥40Dose-dependent suppression of wound closure.[1]
Invasion (Matrigel)YD-10B, Ca9-22≥40Dose-dependent suppression of invasion.[1]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)
  • Seed OSCC cells (e.g., YD-10B, Ca9-22) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) dissolved in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.1%.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.[4]

Wound Healing Assay
  • Seed OSCC cells in a 6-well plate and grow them to confluency.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound width at multiple points and calculate the percentage of wound closure.

Matrigel Invasion Assay
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed OSCC cells in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.[4]

Western Blot Analysis
  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-mTOR, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Data Analysis stock This compound Stock (in DMSO) working Working Solutions (in Culture Medium) stock->working treatment Incubate Cells with this compound working->treatment cells Cell Seeding cells->treatment viability Cell Viability (CCK-8) treatment->viability migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Matrigel) treatment->invasion western Protein Expression (Western Blot) treatment->western data_analysis Quantification and Statistical Analysis viability->data_analysis migration->data_analysis invasion->data_analysis western->data_analysis

Caption: A general experimental workflow for studying the effects of this compound.

PI3K_AKT_mTOR_pathway Parishin_A This compound PI3K PI3K Parishin_A->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

EMT_pathway Parishin_A This compound E_cadherin E-cadherin Parishin_A->E_cadherin N_cadherin N-cadherin Parishin_A->N_cadherin Vimentin Vimentin Parishin_A->Vimentin Metastasis Metastasis E_cadherin->Metastasis N_cadherin->Metastasis Vimentin->Metastasis

Caption: this compound modulates markers of Epithelial-Mesenchymal Transition (EMT).

References

Identifying and minimizing experimental artifacts with Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Parishin (B150448) A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential experimental artifacts and navigate common challenges when working with Parishin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenolic glucoside originally isolated from the traditional Chinese medicinal herb Gastrodia elata.[1][2] Its primary mechanism of action, particularly in the context of oral squamous cell carcinoma (OSCC), involves the suppression of the PI3K/AKT/mTOR signaling pathway.[1][3] This pathway is a critical regulator of cell growth, survival, and metabolism. This compound has been shown to decrease the phosphorylation levels of key proteins in this pathway, leading to the inhibition of cancer cell proliferation, migration, and invasion.[1][3]

Q2: What are the known signaling pathways modulated by this compound and its analogs?

This compound and its related compounds have been shown to modulate several key signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: this compound inhibits the phosphorylation of PI3K, AKT, and mTOR, which is crucial for its anti-cancer effects in oral squamous cell carcinoma.[1][3][4]

  • Nrf2 Pathway: Parishin C, a related compound, has been found to activate the Nrf2 pathway, which is involved in the antioxidant response.[5] This contributes to its anti-inflammatory properties by reducing reactive oxygen species (ROS).

  • ACSL4/p-Smad3/PGC-1α Pathway: In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate this pathway, protecting against ferroptosis and mitochondrial dysfunction.[5][6]

  • Klotho/FoxO1 Pathway: Parishin has been demonstrated to upregulate the expression of Klotho, which in turn increases the expression of FoxO1, playing a role in its anti-aging effects.[7][8]

  • MAPK Signaling Pathway: Macluraparishin C, a Parishin analogue, has been found to downregulate the protein expressions of the MAPK cascade, including ERK, JNK, and p38, contributing to its neuroprotective effects.[7][9]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMF (20 mg/ml), DMSO (25 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml).[2] For long-term storage, it is recommended to store this compound at -20°C.[2] The compound is stable for at least 4 years under these conditions.[2]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or unexpected results in cell-based assays. Poor Solubility: this compound, like many natural compounds, may have limited aqueous solubility, leading to precipitation in cell culture media.- Prepare stock solutions in an appropriate solvent like DMSO at a high concentration. - When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. - Visually inspect the media for any signs of precipitation after adding this compound. - Consider using a vehicle control (media with the same concentration of solvent) in all experiments.
Compound Degradation: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).- Prepare fresh working solutions from a frozen stock for each experiment. - Minimize the exposure of this compound solutions to light. - If degradation is suspected, its stability in the specific experimental buffer and conditions can be assessed by analytical methods like HPLC.
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can lead to unexpected cellular responses.- Perform dose-response experiments to determine the optimal concentration range for the desired effect. - Consult the literature for reported off-target effects of this compound or structurally similar compounds.
Difficulty in achieving in vivo efficacy. Poor Bioavailability: this compound may have low oral bioavailability due to its physicochemical properties.- For oral administration, consider using a formulation to enhance solubility and absorption. A recommended vehicle for oral gavage is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] - For intravenous administration, ensure complete solubility in a suitable vehicle to prevent precipitation. A potential vehicle for IV administration of poorly soluble compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[7]
Metabolism: this compound is metabolized in vivo to other compounds, which may have different activities.[2]- Be aware of the known metabolites of this compound (gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C) and consider their potential contribution to the observed in vivo effects.[2]
High background or non-specific bands in Western blot analysis. Antibody Issues: The primary or secondary antibodies may have poor specificity or be used at a suboptimal concentration.- Optimize the antibody concentrations through titration. - Ensure the use of appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST). - Include appropriate controls, such as loading controls (e.g., β-actin, GAPDH) and positive/negative controls for the target protein.
Insufficient Washing: Inadequate washing steps can lead to high background.- Increase the number and duration of washing steps with TBST.

Quantitative Data Summary

Table 1: Effect of this compound on Oral Squamous Cell Carcinoma (OSCC) Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Ca9-22204885.2 ± 3.1
404868.7 ± 2.5
804845.1 ± 1.9
YD-10B204888.4 ± 3.5
404872.3 ± 2.8
804851.6 ± 2.2
Note: Data is representative and synthesized from qualitative descriptions in the literature. Actual values may vary based on experimental conditions.[3]

Table 2: Effect of this compound on OSCC Cell Colony Formation, Migration, and Invasion

AssayCell LineThis compound Concentration (µM)Observation
Colony FormationCa9-22, YD-10B20, 40, 80Dose-dependent reduction in the number and size of colonies.[1][3]
Wound HealingCa9-22, YD-10B20, 40, 80Dose-dependent inhibition of wound closure.[1]
Transwell InvasionCa9-22, YD-10B20, 40, 80Dose-dependent decrease in the number of invading cells.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed OSCC cells (e.g., YD-10B, Ca9-22) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-PI3K, p-AKT, p-mTOR, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection system.[1]

Wound Healing Assay
  • Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 24 or 48 hours).

  • Analysis: Measure the wound area at each time point to determine the rate of cell migration.[1]

Visualizations

ParishinA_PI3K_AKT_mTOR_Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Migration Cell Migration mTOR->Migration promotes Invasion Cell Invasion mTOR->Invasion promotes Survival Cell Survival mTOR->Survival promotes Experimental_Workflow_ParishinA cluster_invitro In Vitro Studies start Select OSCC Cell Lines treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (CCK-8) treat->viability colony Colony Formation Assay treat->colony migration Wound Healing & Transwell Assays treat->migration western Western Blot Analysis (PI3K/AKT/mTOR pathway proteins) treat->western end_invitro Evaluate Anti-Cancer Potential and Mechanism viability->end_invitro colony->end_invitro migration->end_invitro western->end_invitro Logical_Relationship_ParishinA_Effects ParishinA This compound Treatment Pathway_Inhibition Inhibition of PI3K/AKT/mTOR Pathway ParishinA->Pathway_Inhibition Cellular_Effects Decreased Proliferation, Migration, and Invasion Pathway_Inhibition->Cellular_Effects Outcome Anti-Cancer Effect Cellular_Effects->Outcome

References

How to improve the efficiency of Parishin A experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their experimental protocols involving Parishin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a phenolic glucoside originally isolated from the traditional Chinese medicine Gastrodia elata.[1] It is recognized for a variety of potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] For instance, studies have shown its potential to inhibit the growth of oral squamous cell carcinoma (OSCC) and to exhibit antiviral and cardioprotective activities.[1]

Q2: What are the key signaling pathways modulated by this compound and related compounds?

This compound and its analogues have been shown to modulate several critical signaling pathways. In the context of cancer, this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[1] Other related Parishin compounds have been demonstrated to exert anti-inflammatory effects by modulating pathways such as the NF-κB and Nrf2 pathways.[3] Additionally, Parishin has been shown to affect the ACSL4/p-Smad3/PGC-1α pathway, which is involved in ferroptosis and mitochondrial function.[3][4]

Q3: What is the recommended starting dose for in vivo studies with Parishin compounds?

For in vivo studies in mice using oral administration, a starting dose in the range of 4-20 mg/kg/day is often recommended for Parishin and its analogues.[5] Specifically, for antidepressant-like effect studies, Parishin C has been administered orally at 4 and 8 mg/kg.[5] It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental goals.[5]

Q4: How should this compound be prepared for in vivo administration?

For oral administration, this compound can be prepared as a suspension in 0.9% saline.[5] If solubility is an issue, a vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to prepare a dosing solution.[5] It is recommended to prepare these solutions fresh before each use and ensure homogeneity through vortexing or sonication if necessary.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Solutions

Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays, leading to precipitation and inaccurate concentrations.

Possible Causes & Solutions:

CauseSolution
Limited aqueous solubility Prepare a high-concentration stock solution in an organic solvent like DMSO.[6] Subsequently, dilute the stock solution into your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Precipitation at high concentrations If high concentrations are necessary, consider advanced formulation techniques such as complexation with cyclodextrins (e.g., HP-β-CD) or creating solid dispersions to enhance solubility.[7]
Incorrect pH of the buffer The solubility of phenolic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer to a level where this compound is more ionized and therefore more soluble.[7]
Issue 2: Inconsistent Results in Cell-Based Assays

Problem: High variability in experimental readouts such as cell viability (e.g., CCK-8 or MTT assays) or signaling pathway modulation (e.g., Western blotting).

Possible Causes & Solutions:

CauseSolution
Compound precipitation Visually inspect your treatment media for any signs of precipitation after adding the this compound stock solution. If precipitation is observed, refer to the solubility troubleshooting guide above.
Cell passage number and confluency Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and have reached a similar level of confluency before treatment.
Inconsistent incubation times Adhere strictly to the planned incubation times for this compound treatment and for any subsequent assay steps. Use a timer to ensure consistency across all experimental groups.
Edge effects in multi-well plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or buffer.
Issue 3: Low or No In Vivo Efficacy

Problem: Lack of a significant therapeutic effect in animal models despite promising in vitro data.

Possible Causes & Solutions:

CauseSolution
Suboptimal dosage The administered dose may be too low to achieve a therapeutic concentration at the target site. Conduct a dose-response study to identify the optimal dose for your specific animal model and disease state.[5]
Poor bioavailability This compound may have poor absorption or be rapidly metabolized when administered in vivo. Consider using a formulation that enhances bioavailability, such as the DMSO/PEG300/Tween 80/saline vehicle.[5] You may also need to explore alternative routes of administration.
Inappropriate animal model The chosen animal model may not accurately recapitulate the human disease or the specific mechanism of action of this compound. Thoroughly research and select the most relevant and validated animal model for your study.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Oral Squamous Cell Carcinoma (OSCC) Cells [1]

AssayCell LinesConcentration RangeKey Findings
Cell Viability (CCK-8)YD-10B, Ca9-220 - 80 µMDose- and time-dependent inhibition of cell viability.
Colony FormationYD-10B, Ca9-22≥40 µMSignificant dose-dependent decrease in colony formation.
Cell Migration (Wound Healing)YD-10B, Ca9-22≥40 µMDose-dependent suppression of wound closure.
Cell Invasion (Matrigel)YD-10B, Ca9-22≥40 µMDose-dependent inhibition of cell invasion.

Table 2: In Vivo Dosing of Parishin Compounds in Mice [5]

Study TypeCompoundDoseRoute of AdministrationDuration
Anti-agingParishin10 mg/kg (low dose), 20 mg/kg (high dose)Gavage8 weeks
Antidepressant-like effectsParishin C4 and 8 mg/kgOral-

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)[1]
  • Cell Seeding: Seed OSCC cells (e.g., YD-10B, Ca9-22) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for different time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis[1]
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

  • Quantification: Quantify the band intensities using densitometry software.

Visualizations

Parishin_A_PI3K_AKT_mTOR_Pathway Parishin_A This compound PI3K PI3K Parishin_A->PI3K Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Parishin_General_Anti_Inflammatory_Pathways cluster_pro Pro-inflammatory Signaling cluster_anti Anti-inflammatory/Antioxidant Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Nrf2 Nrf2 Antioxidant_Genes Antioxidant Genes Nrf2->Antioxidant_Genes Parishin Parishin Parishin->NFkB Inhibits Parishin->Nrf2 Activates Experimental_Workflow_Cell_Viability Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate (2-4h) Add_CCK8->Incubate_CCK8 Read Measure Absorbance (450nm) Incubate_CCK8->Read Analyze Analyze Data Read->Analyze End End Analyze->End

References

Technical Support Center: Dose-Response Optimization for Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin A in preclinical studies. The information is designed to address specific issues encountered during experimental procedures, with a focus on optimizing dose-response relationships.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer research? this compound is a phenolic glycoside originally isolated from the traditional medicinal plant Gastrodia elata.[1][2] In the context of cancer, particularly oral squamous cell carcinoma (OSCC), this compound has been shown to inhibit cell proliferation, colony formation, migration, and invasion.[3][4] Its mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival.[4] By inhibiting the phosphorylation of key proteins in this pathway, this compound can effectively reduce the metastatic potential of cancer cells.[4]

Q2: What are the recommended starting concentrations for in vitro experiments with this compound? Based on studies in OSCC cell lines (YD-10B and Ca9-22), dose-dependent effects are typically observed at concentrations of 40 µM and higher.[3] For initial dose-response experiments, it is advisable to test a range of concentrations (e.g., 0, 20, 40, 60, 80 µM) over different time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 for your specific cell line and experimental conditions.[3]

Q3: How should I prepare and store this compound stock solutions? this compound should be dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO).[3][4] For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years.[1] Once in solution, it should be stored at -80°C for up to 1 year.[1] Always ensure the final DMSO concentration in your cell culture medium is non-toxic, typically less than 0.1%.[3]

Q4: What is known about the in vivo pharmacokinetics of this compound? In vivo, this compound is metabolized into several other compounds, including gastrodin, p-hydroxybenzyl alcohol, Parishin B, and Parishin C.[2] Pharmacokinetic studies in rats are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Key parameters to measure include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[5] These studies often employ analytical methods like UHPLC-MS/MS for accurate quantification in plasma.[5]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound in Media

Q: I'm observing precipitation after adding my this compound stock solution to the cell culture media. What should I do?

A: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot:

  • Verify Stock Concentration: Ensure your DMSO stock is not oversaturated. This compound has high solubility in DMSO (up to 25 mg/mL or ~25 mM), but it's crucial to ensure it's fully dissolved, using sonication if necessary.[1][2]

  • Lower Final Concentration: If precipitation occurs in the final media, you may be exceeding the aqueous solubility limit. Try using a lower final concentration if your experiment allows.

  • Optimize Dilution Method: When diluting the DMSO stock into your aqueous media, add it dropwise while vortexing or swirling the media to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Consider Formulation for In Vivo Use: For animal studies, poor aqueous solubility is a major hurdle. A common vehicle for poorly soluble compounds is a mixture of solvents like DMSO, PEG300, and Tween 80.[1][7] An example formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

Issue 2: Inconsistent or No-Observable Effect in Cell-Based Assays

Q: My results from cell viability or migration assays are highly variable or show no dose-response effect. What are the potential causes?

A: Inconsistent results can arise from multiple factors, from technical errors to biological variability.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent/No Effect Observed check_compound Is the this compound compound viable? start->check_compound check_solubility Is the compound fully dissolved in media? check_compound->check_solubility Yes action_compound Verify Purity & Storage Test on a sensitive positive control cell line check_compound->action_compound No check_protocol Is the experimental protocol consistent? check_solubility->check_protocol Yes action_solubility Visually inspect for precipitation Prepare fresh dilutions Optimize dilution method check_solubility->action_solubility No check_cells Are the cells healthy and responsive? check_protocol->check_cells Yes action_protocol Review seeding density, incubation times, and reagent addition steps. Calibrate pipettes. check_protocol->action_protocol No action_cells Check for contamination (e.g., Mycoplasma) Use cells at a consistent, low passage number Verify cell line identity check_cells->action_cells No end Re-run experiment with optimized parameters check_cells->end Yes action_compound->end action_solubility->end action_protocol->end action_cells->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Further Considerations:

  • Cell Line Specificity: The effect of this compound can vary between different cell lines. Ensure the chosen line is appropriate for the study.[8]

  • Time Dependence: The inhibitory effects of compounds are often time-dependent. A 24-hour endpoint may not be sufficient to observe a significant effect; consider longer time points like 48 or 72 hours.[3]

  • Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, leading to increased compound concentration and skewed results. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[8]

Issue 3: Difficulty Interpreting Western Blot Results for Signaling Pathways

Q: I am not seeing the expected decrease in phosphorylation of AKT or mTOR after this compound treatment. What could be wrong?

A: Investigating signaling pathways requires careful optimization.

  • Time Course: The inhibition of phosphorylation can be a rapid and transient event. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) at an effective this compound concentration to identify the optimal time point for observing changes in phosphorylation status.

  • Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins during extraction.

  • Loading Controls: Ensure that you are using a reliable loading control (e.g., GAPDH, β-actin) and that the total protein levels of AKT and mTOR are unchanged by the treatment. The key is to look at the ratio of the phosphorylated form to the total protein (e.g., p-AKT/Total AKT).

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total proteins.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration Notes
DMSO 25 mg/mL (~25 mM) Sonication is recommended to aid dissolution.[1][2]
Ethanol Soluble Specific concentration not detailed, but reported as soluble.[1]
PBS (pH 7.2) 10 mg/mL (~10 mM) -[2]

| In Vivo Formulation | 5 mg/mL (~5 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |

Table 2: Effective Concentrations of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Assay Cell Lines Concentration (µM) Observed Effect
Cell Viability YD-10B, Ca9-22 0, 20, 40, 60, 80 Dose-dependent decrease in viability at 24, 48, and 72 hours.[3]
Colony Formation YD-10B, Ca9-22 ≥ 40 Dose-dependent decrease in the number of colonies.[3]
Wound Healing YD-10B, Ca9-22 ≥ 40 Dose-dependent suppression of wound closure at 12 hours.[3]

| Matrigel Invasion | YD-10B, Ca9-22 | ≥ 40 | Dose-dependent suppression of cell invasion.[3] |

Experimental Protocols & Methodologies

1. Cell Viability (CCK-8) Assay

This protocol assesses the effect of this compound on cell viability.[3]

  • Materials: OSCC cell lines, cell culture medium, 96-well plates, this compound, DMSO, CCK-8 solution.

  • Methodology:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0-80 µM) dissolved in the medium. Ensure the final DMSO concentration is <0.1%.

    • Incubate for desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Cell Viability Assay Workflow

cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement seed 1. Seed cells in 96-well plate adhere 2. Incubate overnight to allow adherence seed->adhere treat 3. Add this compound at various concentrations adhere->treat incubate_treat 4. Incubate for 24, 48, or 72 hours treat->incubate_treat add_cck8 5. Add CCK-8 solution to each well incubate_treat->add_cck8 incubate_cck8 6. Incubate for 1-4 hours add_cck8->incubate_cck8 read 7. Measure absorbance at 450 nm incubate_cck8->read

Caption: Standard workflow for a CCK-8 cell viability assay.

2. Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is used to quantify the expression levels of key signaling proteins.[3][4]

  • Materials: Treated cell pellets, lysis buffer with protease/phosphatase inhibitors, protein quantification kit (e.g., BCA), SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH), HRP-conjugated secondary antibodies, ECL detection system.

  • Methodology:

    • Lyse cells treated with this compound and control cells on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing proteins.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an ECL detection system.

    • Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.

This compound Mechanism of Action in OSCC

cluster_pathway PI3K/AKT/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation ParishinA This compound ParishinA->PI3K ParishinA->AKT ParishinA->mTOR

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.[4]

References

Technical Support Center: Overcoming Challenges in the Synthesis of Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the chemical synthesis of Parishin A. The information is presented in a practical question-and-answer format to assist researchers in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in the total synthesis of this compound?

The total synthesis of this compound, a complex phenolic glycoside, presents three main challenges:

  • Protecting Group Strategy: The molecule contains a central citric acid core and three gastrodin (B1674634) moieties, all bearing multiple hydroxyl and carboxyl groups. A robust protecting group strategy is essential to ensure regioselectivity and avoid unwanted side reactions during the multi-step synthesis.

  • Stereoselective Glycosylation: The formation of the β-O-glycosidic bond between the glucose derivative and 4-hydroxybenzyl alcohol is a critical step. Achieving high stereoselectivity for the β-anomer over the α-anomer is often challenging.

  • Deprotection and Purification: The final deprotection of all protecting groups without affecting the sensitive glycosidic and ester linkages can be difficult. Furthermore, the high polarity of this compound makes its purification by standard chromatographic methods challenging.[1]

Q2: What is a viable synthetic approach for this compound?

A plausible, though hypothetical, synthetic strategy involves a convergent approach:

  • Synthesis of Protected Gastrodin: This involves the protection of glucose hydroxyl groups, followed by a stereoselective glycosylation of 4-hydroxybenzyl alcohol.

  • Protection of Citric Acid: The carboxyl and hydroxyl groups of citric acid are protected, leaving specific sites available for esterification.

  • Esterification: The protected citric acid core is coupled with three equivalents of protected gastrodin.

  • Global Deprotection: All protecting groups are removed to yield this compound.

  • Purification: The final product is purified using advanced chromatographic techniques.

A chemoenzymatic approach, combining chemical synthesis of the aglycone with enzymatic glycosylation, offers a potential alternative to overcome challenges with stereoselectivity.[1]

Troubleshooting Guides

Low Yield in Glycosylation Step (Koenigs-Knorr Reaction)

Problem: The Koenigs-Knorr reaction for the synthesis of protected gastrodin results in a low yield of the desired β-glycoside.

Possible Cause Troubleshooting Strategy Expected Outcome/Quantitative Data
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, freshly distilled or dried over molecular sieves.Anhydrous conditions are critical for the success of glycosylation reactions. The presence of water can hydrolyze the glycosyl donor and reduce the yield significantly.
Inactive Promoter Use freshly prepared or properly stored silver carbonate or silver oxide. Consider using more reactive promoters like silver triflate or a catalytic amount of TMSOTf to accelerate the reaction.[2]The use of catalytic TMSOTf with Ag₂O has been shown to dramatically increase reaction rates (from hours to minutes) and yields (from <5% to >95%) in similar glycosylations.[2]
Poor Reactivity of Glycosyl Donor/Acceptor Ensure the purity of the acetobromoglucose (glycosyl donor) and 4-hydroxybenzyl alcohol (glycosyl acceptor). Consider using a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate.The reactivity of both the donor and acceptor is crucial. Impurities can inhibit the reaction.
Suboptimal Reaction Temperature Optimize the reaction temperature. While Koenigs-Knorr reactions are often run at room temperature, some systems may benefit from cooling to 0°C or gentle heating.Temperature can influence the reaction rate and selectivity. Lower temperatures can sometimes improve β-selectivity.
Poor Stereoselectivity (Low β:α Ratio) in Glycosylation

Problem: The glycosylation reaction produces a significant amount of the undesired α-anomer.

Possible Cause Troubleshooting Strategy Expected Outcome/Quantitative Data
Lack of Neighboring Group Participation Use an acetyl or benzoyl protecting group at the C-2 position of the glucose donor. These groups can form a dioxolanium ion intermediate that blocks the α-face, favoring attack from the β-face.[3]The presence of a participating group at C-2 is a classic strategy to achieve high 1,2-trans selectivity (i.e., β-selectivity for glucose).
Solvent Effects The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of β-glycosides.Solvent polarity and its ability to stabilize intermediates can play a significant role in stereoselectivity.
Non-participating Protecting Groups If using non-participating protecting groups like benzyl (B1604629) ethers at C-2, a mixture of anomers is expected.[3] Consider switching to a participating group for the C-2 position.Benzyl ethers do not provide anchimeric assistance, leading to poor stereocontrol.[3]
Incomplete Deprotection

Problem: The final deprotection step results in a mixture of partially protected products.

Possible Cause Troubleshooting Strategy Expected Outcome/Quantitative Data
Inefficient Catalyst (for hydrogenolysis) Use a fresh batch of palladium on carbon (Pd/C) catalyst. Ensure proper catalyst loading (typically 5-10 mol%).The activity of the catalyst is crucial for complete debenzylation.
Harsh Deprotection Conditions (for acetyl groups) For deacetylation, use mild basic conditions such as sodium methoxide (B1231860) in methanol (B129727) at 0°C to room temperature to avoid hydrolysis of the ester linkages in this compound.Zemplén deacetylation is a standard and mild method for removing acetyl groups from carbohydrates.
Steric Hindrance In complex molecules, some protecting groups may be sterically hindered and require longer reaction times or more forcing conditions for removal.Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.
Difficulty in Purification

Problem: The final product, this compound, is difficult to purify due to its high polarity and the presence of closely related impurities.

Possible Cause Troubleshooting Strategy Expected Outcome/Quantitative Data
High Polarity of the Product Standard silica (B1680970) gel chromatography may not be effective. Use reversed-phase chromatography (C18) with a water/acetonitrile (B52724) or water/methanol gradient.[1]Reversed-phase chromatography is well-suited for the purification of polar compounds like glycosides.
Co-elution of Impurities If impurities have similar polarity, preparative HPLC is the method of choice for achieving high purity (>95%).[1]Preparative HPLC offers higher resolution for separating closely related compounds.
Product Instability on Silica Gel The acidic nature of standard silica gel may cause degradation of acid-sensitive compounds. Consider using neutral or deactivated silica gel, or alternative techniques like High-Speed Counter-Current Chromatography (HSCCC).[1]HSCCC is a liquid-liquid chromatography technique that avoids a solid stationary phase, which can be advantageous for purifying sensitive compounds.[1]

Experimental Protocols

Protocol 1: Synthesis of Protected Gastrodin (Acetylated)

This protocol describes a modified Koenigs-Knorr reaction for the synthesis of 4-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzyl alcohol.

  • Preparation of Glycosyl Bromide: React D-glucose pentaacetate with a solution of HBr in acetic acid to form acetobromoglucose.

  • Glycosylation:

    • Dissolve 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (B109758) or toluene.

    • Add silver carbonate (1.5 eq) and oven-dried molecular sieves.

    • Cool the mixture to 0°C and slowly add a solution of freshly prepared acetobromoglucose (1.2 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove silver salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the protected gastrodin.

Protocol 2: Global Deprotection of Protected this compound

This protocol describes the removal of acetyl and benzyl protecting groups.

  • Deacetylation (Zemplén conditions):

    • Dissolve the fully protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) at 0°C.

    • Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate.

  • Debenzylation (Catalytic Hydrogenation):

    • Dissolve the deacetylated intermediate in a suitable solvent (e.g., methanol or ethanol).

    • Add 10% Pd/C catalyst (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until all benzyl groups are removed (monitor by TLC or HPLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude this compound.

Protocol 3: Purification of this compound by Preparative HPLC

This protocol outlines the final purification step.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid to improve peak shape).

  • Sample Preparation: Dissolve the crude this compound in the mobile phase and filter through a 0.45 µm filter.

  • Purification: Inject the sample and collect the fractions corresponding to the this compound peak.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure and lyophilize to obtain pure this compound as a white powder.[1]

Visualizations

Synthesis_Workflow Glucose Glucose Protected_Glucose Protected_Glucose Glucose->Protected_Glucose Acetylation Glycosyl_Bromide Glycosyl_Bromide Protected_Glucose->Glycosyl_Bromide HBr/AcOH Protected_Gastrodin Protected_Gastrodin Glycosyl_Bromide->Protected_Gastrodin Koenigs-Knorr (Ag2CO3) 4-Hydroxybenzyl_Alcohol 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl_Alcohol->Protected_Gastrodin Protected_Parishin_A Protected_Parishin_A Protected_Gastrodin->Protected_Parishin_A Esterification (3 eq.) Citric_Acid Citric Acid Protected_Citric_Acid Protected_Citric_Acid Citric_Acid->Protected_Citric_Acid Protection Protected_Citric_Acid->Protected_Parishin_A Parishin_A Parishin_A Protected_Parishin_A->Parishin_A Global Deprotection Purified_Parishin_A Purified_Parishin_A Parishin_A->Purified_Parishin_A Purification (Prep-HPLC)

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting_Glycosylation Start Low Yield in Glycosylation Check_Moisture Moisture Present? Start->Check_Moisture Dry_Reagents Dry Solvents & Glassware Check_Moisture->Dry_Reagents Yes Check_Promoter Promoter Inactive? Check_Moisture->Check_Promoter No Dry_Reagents->Check_Promoter Fresh_Promoter Use Fresh Promoter (e.g., Ag2CO3, TMSOTf) Check_Promoter->Fresh_Promoter Yes Check_Stereoselectivity Poor β:α Ratio? Check_Promoter->Check_Stereoselectivity No Fresh_Promoter->Check_Stereoselectivity Use_Participating_Group Use C-2 Acetyl or Benzoyl Group Check_Stereoselectivity->Use_Participating_Group Yes Success Improved Yield and Selectivity Check_Stereoselectivity->Success No Use_Participating_Group->Success

Caption: Troubleshooting workflow for the glycosylation step.

References

Refining Parishin A treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Parishin (B150448) A, particularly in the context of long-term experimental studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the smooth execution of your research.

Frequently Asked questions (FAQs)

Q1: What is Parishin A and what are its primary known effects?

A1: this compound is a bioactive phenolic glucoside extracted from the medicinal herb Gastrodia elata. It is recognized for a range of therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] Recent studies have also highlighted its potential in cancer research, demonstrating its ability to inhibit the growth of oral squamous cell carcinoma (OSCC) cells.[1] Furthermore, this compound has been shown to enhance the expression of Klotho, an anti-aging protein, suggesting a role in mitigating vascular endothelial cell senescence.[1]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound has been observed to influence several critical intracellular signaling pathways. A notable target is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation.[1] this compound has been shown to inhibit this pathway, leading to reduced cancer cell viability. Additionally, related parishin compounds are known to modulate other pathways such as MAPK and Nrf2, which are involved in cellular stress responses and inflammation.

Q3: Is this compound cytotoxic to normal cells?

A3: Studies have indicated that this compound does not exhibit significant toxicity to normal cells at concentrations effective against cancer cells. For instance, it has been shown to not significantly affect the viability of normal human gingival fibroblast (HGnF) cells.[1] However, it is always recommended to perform a dose-response curve with your specific normal cell line control to confirm this in your experimental system.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is a hydrophobic compound and is typically dissolved in an organic solvent to prepare a high-concentration stock solution. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to cell culture media.

  • Possible Cause: The final concentration of DMSO in the media is too low to maintain the solubility of the hydrophobic this compound.

  • Suggested Solution:

    • Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.

    • Prepare an intermediate dilution of your this compound stock in complete culture medium before adding it to the final culture plate.

    • After adding this compound to the media, mix gently but thoroughly by pipetting or swirling the plate.

    • Visually inspect the wells for any signs of precipitation after addition.

Issue 2: Inconsistent or unexpected results in long-term experiments.

  • Possible Cause: Degradation of this compound in the cell culture medium over time. Phenolic compounds can be unstable in aqueous solutions at 37°C.

  • Suggested Solution:

    • For long-term experiments (extending beyond 48-72 hours), it is advisable to replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 48 hours).

    • Minimize the exposure of this compound stock solutions and media containing this compound to light to prevent photodegradation.

Issue 3: Observed cytotoxicity in control (vehicle-treated) cells.

  • Possible Cause: The concentration of the solvent (DMSO) is too high and is causing cellular stress or death.

  • Suggested Solution:

    • Perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell line. This is typically below 0.5%, but can vary.

    • Ensure that the volume of DMSO added to your experimental wells is the same as in your vehicle control wells.

Issue 4: High background in Western blot analysis of downstream signaling proteins.

  • Possible Cause: Non-specific antibody binding or insufficient washing.

  • Suggested Solution:

    • Ensure the blocking step is performed for at least 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

    • Optimize the concentration of your primary and secondary antibodies.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability of Oral Squamous Carcinoma Cells (Ca9-22 and YD-10B) [1]

Treatment DurationConcentration (µM)Ca9-22 Cell Viability (% of Control)YD-10B Cell Viability (% of Control)
48 hours 40~60%~70%
80~40%~50%
72 hours 40~50%~60%
80~30%~40%
96 hours 40~40%~50%
80~20%~30%

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of adherent cells.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).

  • At the end of each time point, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified duration.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

ParishinA_Signaling_Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Stock_Prep Prepare this compound Stock in DMSO Treatment Treat Cells with This compound Stock_Prep->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot Solubility Precipitation? Treatment->Solubility Stability Degradation? Treatment->Stability Toxicity Solvent Toxicity? Treatment->Toxicity

Caption: Key troubleshooting points in a this compound experimental workflow.

References

Preventing degradation of Parishin A during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Parishin A during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a polyphenolic glucoside found in plants such as Gastrodia elata. Its structure contains multiple ester and glycosidic bonds, making it susceptible to chemical and enzymatic hydrolysis. Additionally, the phenolic groups can be prone to oxidation. These factors can lead to the degradation of this compound into its metabolites, including Parishin B, Parishin C, gastrodin, and p-hydroxybenzyl alcohol, if not handled and stored properly.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

The main factors contributing to the degradation of this compound include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester and glycosidic linkages in the molecule.[1]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[2]

  • Enzymatic Activity: Endogenous enzymes present in the plant matrix (e.g., from Gastrodia elata) can hydrolyze this compound upon cell lysis during extraction.[2]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to the degradation of the phenolic components of this compound.[3][4]

  • Light: Exposure to UV or high-intensity visible light can potentially induce photolytic degradation.[1]

Q3: What are the recommended storage conditions for this compound standards and samples?

For long-term stability, solid this compound should be stored at -20°C.[5] Stock solutions should also be stored at low temperatures, preferably at -20°C or below, and protected from light. For short-term storage of aqueous solutions, it is advisable to keep them at 2-8°C and use them within a day to minimize degradation.

Q4: How can I minimize enzymatic degradation during the initial extraction from plant material?

To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes quickly. This can be achieved by:

  • Rapid Drying: Lyophilization (freeze-drying) or low-temperature vacuum drying of fresh plant material helps to preserve the integrity of this compound by reducing water activity and inhibiting enzymatic processes.[2]

  • Steaming/Blanching: Brief exposure to steam can effectively denature enzymes before extraction.[2]

  • Solvent Choice: Using organic solvents like ethanol (B145695) or methanol (B129727) for the initial extraction can help to precipitate and inactivate enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem Possible Causes Recommended Solutions
Low recovery of this compound in the final extract Degradation during extraction: - pH of the extraction solvent is not optimal.- High temperature during extraction.- Prolonged extraction time.- Enzymatic activity from the plant matrix.Optimize Extraction Conditions: - Use a neutral or slightly acidic extraction solvent (e.g., 70% methanol).- Perform extraction at room temperature or below.- Minimize extraction time; ultrasonication for 30 minutes is often sufficient.- Inactivate enzymes prior to extraction by steaming or freeze-drying the plant material.[2]
Adsorption to labware: - this compound may adsorb to certain plastics.Use appropriate labware: - Utilize glass or polypropylene (B1209903) containers and vials.- If filtration is necessary, use a compatible membrane material such as PVDF or regenerated cellulose.
Appearance of unknown peaks in chromatograms Degradation of this compound: - Hydrolysis due to acidic or basic conditions.- Oxidation during sample handling.Control Sample Environment: - Ensure all solvents and solutions are pH-neutral or slightly acidic.- Degas solvents and work under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.- Prepare samples fresh and analyze them promptly.
Contamination: - Leaching from plasticware or filters.- Impurities in solvents.Ensure Cleanliness and Purity: - Use high-purity HPLC-grade solvents.- Pre-rinse filters and any new plasticware with the solvent to be used.
Inconsistent and non-reproducible results Incomplete dissolution of this compound - Ensure complete dissolution in an appropriate solvent like methanol before further dilution. Gentle warming or sonication can aid dissolution.
Variable degradation between samples - Standardize all sample preparation steps, including extraction time, temperature, and storage conditions before analysis.[6]
Pipetting errors or inaccurate dilutions - Use calibrated pipettes and perform dilutions carefully.

Experimental Protocols

Protocol 1: Extraction of this compound from Gastrodia elata

This protocol is based on a common method for extracting Parishins from dried plant material.[7]

  • Material Preparation: Grind dried Gastrodia elata rhizomes into a fine powder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

  • Clarification:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample immediately using a validated HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Parishin Analysis

This protocol provides a starting point for the simultaneous analysis of this compound, B, and C.[7]

Parameter Recommended Condition
HPLC System Standard HPLC with UV detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient Elution 0-15 min: 30-50% B15-30 min: 50-70% B30-35 min: 70-30% B35-40 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Visualizations

Hypothetical Degradation Pathway of this compound

G Parishin_A This compound Parishin_B Parishin B Parishin_A->Parishin_B Hydrolysis (Ester) Parishin_C Parishin C Parishin_A->Parishin_C Hydrolysis (Ester) Citric_Acid Citric Acid Derivatives Parishin_A->Citric_Acid Hydrolysis Gastrodin Gastrodin Parishin_B->Gastrodin Hydrolysis (Ester) Parishin_C->Gastrodin Hydrolysis (Ester) p_HBA p-Hydroxybenzyl Alcohol Gastrodin->p_HBA Hydrolysis (Glycosidic)

Caption: Hypothetical degradation pathways of this compound via hydrolysis.

Experimental Workflow for this compound Extraction and Analysis

G Plant_Material Dried Gastrodia elata Powder Extraction Ultrasonication with 70% Methanol Plant_Material->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Filtration 0.45 µm Syringe Filtration Centrifugation->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis G Start Low this compound Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Review Sample Storage Start->Check_Storage Check_Analysis Review HPLC Method Start->Check_Analysis Optimize_Solvent Optimize Solvent pH & Composition Check_Extraction->Optimize_Solvent Optimize_Temp_Time Reduce Temperature & Time Check_Extraction->Optimize_Temp_Time Inactivate_Enzymes Pre-treat to Inactivate Enzymes Check_Extraction->Inactivate_Enzymes Store_Properly Store at -20°C, Protect from Light Check_Storage->Store_Properly Validate_Method Validate HPLC Method Check_Analysis->Validate_Method

References

Best practices for handling and storing Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Parishin (B150448) A, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Parishin A and what are its primary activities?

This compound is a phenolic glycoside originally isolated from Gastrodia elata. It is recognized for its antioxidant properties and has been shown to extend the replicative lifespan of yeast.[1] In vivo, this compound is metabolized into gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents and aqueous buffers. The approximate solubilities are provided in the table below.

Data Presentation: this compound Solubility and Storage

ParameterValueReference
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Solubility in DMF ~20 mg/mL[1]
Solubility in DMSO ~25 mg/mL[1]
Solubility in Ethanol (B145695) ~20 mg/mL[1]
Solubility in PBS (pH 7.2) ~10 mg/mL[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Visible particles or cloudiness in the solution after dissolving this compound.

  • Precipitate formation over time, especially upon refrigeration or changes in pH.

  • Inconsistent experimental results, potentially due to inaccurate dosing.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.

  • The temperature of the solution has decreased, reducing solubility.

  • The pH of the solution is not optimal for maintaining solubility.

Solutions:

  • Verify Concentration: Ensure the intended concentration does not exceed the known solubility of this compound in your specific buffer system (e.g., ~10 mg/mL in PBS, pH 7.2).[1]

  • Gentle Warming: If precipitation occurs upon cooling, gently warm the solution (e.g., to 37°C) to redissolve the compound. Do not overheat, as this may cause degradation.

  • pH Adjustment: For phenolic compounds, solubility can be pH-dependent. Experiment with slight adjustments to the buffer pH to enhance solubility, if your experimental design allows.

  • Use of Co-solvents: For in vitro studies, a small percentage of an organic solvent like DMSO or ethanol can be used to maintain solubility in aqueous media. Ensure the final solvent concentration is low (typically <0.5%) to avoid cytotoxicity.

Issue 2: Potential Degradation of this compound

Symptoms:

  • Loss of biological activity in your experiments over time.

  • Appearance of unexpected peaks during analytical analysis (e.g., HPLC).

  • Discoloration of the stock solution.

Possible Causes:

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[2][3]

  • Hydrolysis: The glycosidic and ester linkages in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.[2]

  • Photodegradation: Exposure to UV light can lead to the degradation of light-sensitive compounds.[2]

  • Improper Storage: Storing aqueous solutions for extended periods, even at 4°C, can lead to degradation.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.

  • Protect from Light: Store this compound solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: When preparing stock solutions in organic solvents, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.

  • Avoid Extreme pH: Unless experimentally required, maintain the pH of your solutions within a neutral to slightly acidic range to minimize hydrolysis.

  • Monitor Purity: If degradation is suspected, the purity of the compound can be assessed using analytical techniques such as HPLC.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound (Molecular Weight: 996.9 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 9.97 mg of this compound.

    • Dissolve the powder in the appropriate volume of sterile DMSO.

    • Gently vortex or sonicate the solution at room temperature to ensure it is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

2. General Workflow for Treating Cultured Cells with this compound

This protocol provides a general workflow for applying this compound to cells in culture.

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • Sterile multi-well plates

  • Procedure:

    • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • The next day, prepare the desired concentrations of this compound by performing serial dilutions of the stock solution in fresh, pre-warmed cell culture medium.

    • Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

    • Proceed with the relevant downstream assays (e.g., cell viability, western blotting, qPCR).

Visualizations

ParishinA_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO store_stock Aliquot and Store at -20°C prep_stock->store_stock prep_working Prepare Working Dilutions in Cell Culture Medium store_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analysis Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubate->analysis

Caption: A generalized experimental workflow for using this compound in cell culture.

ParishinA_Signaling This compound and the Sir2/Uth1/TOR Signaling Pathway in Yeast cluster_pathway Yeast Cell ParishinA This compound Sir2 Sir2 Gene Expression ParishinA->Sir2 increases TORC1 TORC1 Gene Expression ParishinA->TORC1 decreases Lifespan Increased Lifespan Sir2->Lifespan RibosomalProteins Ribosomal Proteins (RPS26A, RPL9A) TORC1->RibosomalProteins Uth1 Uth1 Uth1->TORC1 RibosomalProteins->Lifespan

Caption: this compound's regulation of the Sir2/Uth1/TOR signaling pathway in yeast.[1]

References

Addressing batch-to-batch variability of commercial Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of commercial Parishin A. Our comprehensive troubleshooting guides and FAQs will help ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise when working with different batches of this compound.

Q1: I'm observing a significant difference in the biological activity of a new batch of this compound compared to a previous lot. What are the potential causes?

A1: Discrepancies in bioactivity between different batches of this compound are a common challenge with natural products and can originate from several factors:

  • Purity and Impurity Profile: Although most commercial this compound is advertised with high purity (e.g., >98%), the identity and biological activity of the remaining impurities can vary significantly between batches. Some impurities may have synergistic, antagonistic, or off-target effects.

  • Compound Stability and Degradation: this compound, a polyphenolic glucoside, can be susceptible to degradation if not stored correctly.[1] Exposure to light, high temperatures, humidity, or repeated freeze-thaw cycles can lead to a decrease in the active compound's concentration.[1][2]

  • Inaccurate Quantification: The concentration stated on the certificate of analysis may not precisely reflect the actual concentration of your stock solution due to weighing errors or incomplete solubilization.

  • Raw Material Source and Processing: this compound is extracted from natural sources, primarily the rhizome of Gastrodia elata.[3] Variations in the plant's geographical origin, climate, harvest time, and post-harvest processing can significantly alter the chemical profile of the raw material.[4][5] Furthermore, different extraction and purification methods used by the manufacturer can lead to different impurity profiles in the final product.[3][4][6]

Q2: My experimental results are not reproducible, even when using the same stated concentration of this compound from a new batch. How can I troubleshoot this?

A2: Lack of reproducibility is a hallmark sign of batch-to-batch variability. To troubleshoot this, a systematic approach is recommended. The following workflow can help you identify the source of the inconsistency.

G start Inconsistent Experimental Results Observed qual_qc Perform Qualitative QC: Compare HPLC-UV Profiles start->qual_qc quant_qc Perform Quantitative QC: Verify Concentration (e.g., qNMR or HPLC with standard) qual_qc->quant_qc bioassay Conduct a Dose-Response Bioassay Comparison quant_qc->bioassay decision Are QC profiles and bioactivity consistent? bioassay->decision contact Contact Supplier with Data and Request a Replacement Batch decision->contact No adjust Adjust Experimental Concentration Based on New Batch's Potency decision->adjust Yes, but different from previous batch end Proceed with Experiment contact->end adjust->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Q3: How can I proactively qualify a new batch of this compound before starting my experiments?

A3: It is highly recommended to perform in-house quality control on every new batch.

  • Chemical Fingerprinting: Use High-Performance Liquid Chromatography (HPLC) to compare the chemical profile of the new batch with a previous, well-characterized "gold standard" batch.[4] Differences in the chromatogram, such as the appearance of new peaks or changes in the relative peak areas, can indicate a different impurity profile.

  • Concentration Verification: Independently verify the concentration of your stock solution. While techniques like quantitative NMR (qNMR) are highly accurate, a carefully executed HPLC analysis with a certified reference standard can also provide reliable quantification.

  • Bioactivity Confirmation: Perform a simple, rapid in-vitro assay to confirm the biological activity of the new batch. A dose-response curve to determine the EC50 or IC50 value is ideal.[1] This value can then be compared to the previous batch to assess relative potency.

Q4: What are the known signaling pathways affected by this compound? Could variability affect these pathways differently?

A4: this compound has been shown to exert its effects through the modulation of several key signaling pathways. The primary pathway implicated in its anti-cancer effects is the PI3K/AKT/mTOR pathway.[7] By inhibiting the phosphorylation of key proteins in this cascade, this compound can suppress cancer cell proliferation, survival, and metastasis.[7]

Other related Parishin compounds have been shown to modulate inflammatory pathways such as NF-κB and the antioxidant Nrf2 pathway.[8] It is plausible that impurities in different batches of this compound could have off-target effects on these or other pathways, leading to unexpected biological outcomes.

G ParishinA This compound PI3K PI3K ParishinA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Metastasis mTOR->Metastasis

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.

Data Presentation: Illustrative Batch-to-Batch Variability

The following table provides an example of the type of variability that can be observed between different commercial batches of this compound. This data is for illustrative purposes to highlight the importance of in-house quality control.

ParameterBatch A (Previous Lot)Batch B (New Lot)Method
Purity (by HPLC) 99.1%98.5%HPLC-UV (270 nm)
Major Impurity 1 0.3%0.8%HPLC-UV (270 nm)
Major Impurity 2 0.2%Not DetectedHPLC-UV (270 nm)
New Impurity Not Detected0.4%HPLC-UV (270 nm)
IC50 (OSCC Cells) 45.2 µM62.8 µMCCK-8 Cell Viability Assay
Appearance White to off-white powderLight yellow powderVisual Inspection

Experimental Protocols

Protocol 1: Comparative HPLC-UV Analysis for Chemical Fingerprinting

Objective: To qualitatively compare the chemical profile of two or more batches of this compound.

Materials:

  • This compound samples (different batches)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a standardized amount (e.g., 1 mg/mL) of each this compound batch in methanol.[4]

  • Vortex and sonicate to ensure complete dissolution.

  • Filter each solution through a 0.22 µm syringe filter into an HPLC vial.[4]

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm

  • Data Analysis: Overlay the chromatograms from the different batches.[4] Visually inspect for differences in peak retention times, the presence or absence of peaks, and the relative peak areas.[4]

Protocol 2: Cell Viability Assay for Bioactivity Comparison

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of different this compound batches on a cancer cell line.

Materials:

  • Oral Squamous Cell Carcinoma (OSCC) cell line (e.g., YD-10B)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solutions (from different batches, dissolved in DMSO)

  • Cell viability reagent (e.g., CCK-8 or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed OSCC cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of each this compound batch in complete culture medium. A typical concentration range might be 10 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for 48 hours.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for each batch and calculate the IC50 values using appropriate software (e.g., GraphPad Prism). A significant difference in IC50 values indicates a disparity in biological potency.

References

Technical Support Center: Control Experiments for Validating Parishin A's Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Parishin A. The information is designed to help validate the specific effects of this compound and troubleshoot common issues encountered during experimentation.

I. General FAQs for Working with this compound

Q1: What is this compound and what are its known biological activities?

A1: this compound is a bioactive phenolic glucoside extracted from the medicinal herb Gastrodia elata. It has demonstrated a range of biological properties, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects. Emerging evidence suggests its potential in cancer therapy through the inhibition of cell proliferation, migration, and invasion, particularly in oral squamous cell carcinoma (OSCC).[1]

Q2: What are the key signaling pathways modulated by this compound and its analogs?

A2: this compound and its related compounds, such as Parishin C and K, have been shown to modulate several critical intracellular signaling pathways. These include the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[1] Other modulated pathways by Parishin compounds include the NF-κB, Nrf2, and MAPK signaling cascades, which are involved in inflammation and oxidative stress responses.[2][3]

Q3: What are some general considerations for designing experiments to validate the specificity of this compound's effects?

A3: To ensure the observed effects are specific to this compound's activity, it is crucial to include a battery of control experiments. These include using vehicle controls (e.g., DMSO), performing dose-response studies to establish a concentration-dependent effect, and using inactive structural analogs of this compound if available. Additionally, employing orthogonal assays to confirm findings with different techniques and using positive and negative controls for each assay are essential for robust data.

II. Cell Viability and Cytotoxicity Assays

FAQs

Q1: How do I determine the optimal concentration of this compound for my cell viability experiments?

A1: The optimal concentration of this compound should be determined by performing a dose-response experiment.[4] Treat your cells with a range of this compound concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for different time points (e.g., 24, 48, 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a common measure of a compound's potency.[5][6] A study on oral squamous cell carcinoma (OSCC) cell lines showed significant reductions in cell viability at concentrations of 40 µM and higher.[1]

Q2: My cell viability results are inconsistent. What are some common causes?

A2: Inconsistent results in cell viability assays can stem from several factors. Common issues include uneven cell seeding, contamination (bacterial, fungal, or mycoplasma), fluctuations in incubator conditions (temperature, CO2, humidity), and issues with the assay reagents themselves (e.g., improper storage, expired reagents). Ensure you have a homogenous single-cell suspension before seeding and that your technique is consistent across all plates.

Q3: How can I be sure that this compound is specifically targeting cancer cells and not normal cells?

A3: A crucial control experiment is to test the effect of this compound on a non-cancerous, or "normal," cell line from the same tissue of origin. For example, in a study on oral squamous cell carcinoma, this compound was shown to inhibit the viability of OSCC cells without significantly affecting normal human gingival fibroblasts, suggesting a degree of cancer cell specificity.[1]

Troubleshooting Guide
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects on the plate, inconsistent reagent addition.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition to ensure consistency.
No dose-dependent effect observed Incorrect concentration range of this compound, insufficient incubation time, resistant cell line.Test a wider range of concentrations, including higher doses. Extend the incubation period. Confirm the sensitivity of your cell line to other known cytotoxic agents.
High background in colorimetric/fluorometric assays Contamination of reagents or culture, interference from this compound itself.Use fresh, sterile reagents. Check for contamination. Run a control with this compound in cell-free media to check for direct interaction with the assay dye.
Low signal or poor dynamic range Low cell number, suboptimal assay conditions, expired reagents.Optimize cell seeding density. Ensure the assay is performed according to the manufacturer's protocol. Use fresh assay reagents.
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound dose).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.[7]

Quantitative Data Summary
Cell Line This compound Concentration (µM) Incubation Time (h) Cell Viability (% of Control) Reference
YD-10B (OSCC)2048~80%[1]
4048~60%[1]
6048~45%[1]
8048~30%[1]
Ca9-22 (OSCC)2048~85%[1]
4048~65%[1]
6048~50%[1]
8048~40%[1]
HGnF (Normal)8072No significant change[1]

Visualizations

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

III. Western Blot Analysis for Signaling Pathway Modulation

FAQs

Q1: I am not seeing a change in the phosphorylation of AKT after this compound treatment. What could be the problem?

A1: Several factors could contribute to this. First, ensure that the basal level of AKT phosphorylation in your untreated cells is sufficient for a detectable decrease. Serum starvation prior to treatment can lower basal levels. Second, the time point of analysis is critical; the effect of this compound on AKT phosphorylation may be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point. Finally, verify the quality of your phospho-specific antibody using a positive control (e.g., cells treated with a known AKT activator like insulin (B600854) or EGF).[8][9]

Q2: How do I properly quantify my Western blot results?

A2: For quantitative analysis, you should use a loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading between lanes. Densitometry software (e.g., ImageJ) can be used to measure the intensity of the protein bands. The ratio of the phosphorylated protein to the total protein should be calculated to determine the change in phosphorylation status.[10]

Q3: My Nrf2 antibody is showing multiple bands or a band at the wrong molecular weight. What should I do?

A3: Nrf2 is known to be a challenging protein to detect by Western blot. It often migrates at a higher molecular weight (95-110 kDa) than its predicted size (~68 kDa) due to post-translational modifications.[2] Bands at lower molecular weights may be degradation products or non-specific. Use a well-validated antibody and consider treating cells with a proteasome inhibitor (e.g., MG-132) to increase the levels of Nrf2 protein.[2]

Troubleshooting Guide
Problem Possible Cause Solution
Weak or no signal Insufficient protein loading, low abundance of target protein, inactive antibody.Load more protein (20-30 µg). Use a positive control lysate. Use a fresh, properly stored antibody at the recommended dilution.
High background Insufficient blocking, antibody concentration too high, inadequate washing.Block for at least 1 hour at room temperature. Optimize antibody concentration. Increase the number and duration of wash steps.
Non-specific bands Antibody cross-reactivity, protein degradation, post-translational modifications.Use a highly specific monoclonal antibody. Add protease and phosphatase inhibitors to your lysis buffer. Consult the literature for expected band patterns.
Uneven protein transfer Air bubbles between the gel and membrane, improper sandwich assembly.Carefully remove any air bubbles when assembling the transfer stack. Ensure the gel and membrane are in firm contact.
Experimental Protocol: Western Blot for p-AKT/AKT
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the proteins on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and calculate the ratio of p-AKT to total AKT.

Quantitative Data Summary
Cell Line This compound Concentration (µM) p-AKT/Total AKT Ratio (Fold Change) p-mTOR/Total mTOR Ratio (Fold Change) Reference
YD-10B (OSCC)40~0.5~0.6[1]
80~0.2~0.3[1]
Ca9-22 (OSCC)40~0.6~0.7[1]
80~0.4~0.4[1]

Visualizations

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

IV. Cell Migration and Invasion Assays

FAQs

Q1: My cells are not migrating through the Transwell insert, even in the control group. What's wrong?

A1: A lack of migration can be due to several factors. Ensure the pore size of the insert is appropriate for your cell type. The chemoattractant gradient may not be optimal; try different concentrations of serum or a specific chemoattractant. Also, check that the cells were not damaged during harvesting, as this can affect their migratory ability. Serum starving the cells for a few hours before the assay can sometimes enhance their migratory response.

Q2: How do I distinguish between inhibition of migration and cytotoxicity in my assay?

A2: This is a critical control. You should always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay, using the same concentrations of this compound and the same incubation time. This will allow you to determine if the observed decrease in migrated cells is due to an anti-migratory effect or simply due to cell death.

Q3: How can I quantify the results of my wound healing (scratch) assay?

A3: The rate of wound closure can be quantified by capturing images at different time points (e.g., 0, 8, 16, 24 hours) and measuring the area of the "wound" using image analysis software like ImageJ. The percentage of wound closure can then be calculated for each time point and compared between treated and untreated cells.

Troubleshooting Guide
Problem Possible Cause Solution
Uneven "scratch" in wound healing assay Inconsistent pressure or angle when making the scratch.Use a p200 pipette tip to create a consistent, straight scratch. Practice on a spare plate to standardize your technique.
Cells detaching from the plate during the assay Unhealthy cells, overly aggressive washing.Ensure cells are healthy and confluent before starting the assay. Be gentle when washing and changing the medium.
High background staining in Transwell assay Incomplete removal of non-migrated cells from the top of the insert.Use a cotton swab to gently but thoroughly wipe the top surface of the membrane before staining.
No difference between control and chemoattractant Chemoattractant is not effective, or cells are not responsive.Use a known potent chemoattractant for your cell type as a positive control. Ensure the chemoattractant was stored properly and not subjected to multiple freeze-thaw cycles.
Experimental Protocol: Transwell Migration Assay
  • Insert Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 50,000 cells into the upper chamber of each insert.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.1% crystal violet.

  • Quantification: Elute the stain with 10% acetic acid and measure the absorbance at 595 nm, or count the number of migrated cells in several fields of view under a microscope.

Quantitative Data Summary
Cell Line This compound Concentration (µM) Relative Migration (% of Control) Relative Invasion (% of Control) Reference
YD-10B (OSCC)40~60%~50%[1]
80~30%~20%[1]
Ca9-22 (OSCC)40~70%~60%[1]
80~40%~30%[1]

Visualizations

G cluster_workflow Transwell Migration Assay Workflow A Seed cells in upper chamber with this compound C Incubate for 16-24 hours A->C B Add chemoattractant to lower chamber B->C D Remove non-migrated cells C->D E Fix and stain migrated cells D->E F Quantify migrated cells E->F

Caption: Workflow for the Trans-well cell migration assay.

References

Technical Support Center: Optimizing Parishin A Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Parishin A in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration and incubation time for this compound in cell culture?

A1: Based on studies in oral squamous cell carcinoma (OSCC) cell lines (YD-10B and Ca9-22), a typical concentration range to evaluate the effects of this compound is between 10 µM and 80 µM.[1] Initial time-course experiments are often conducted at 24, 48, 72, and 96 hours to observe both dose- and time-dependent effects on cell viability.[1]

Q2: How does this compound affect cell viability over time?

A2: this compound has been shown to decrease the viability of cancer cells in a time-dependent manner. For OSCC cell lines, significant reductions in viability were observed at concentrations of 40 µM and higher, particularly after 48, 72, and 96 hours of treatment.[1] It's important to note that this compound did not significantly affect the viability of normal human gingival fibroblast cells at similar concentrations and time points, suggesting potential cancer-specific cytotoxicity.[1]

Q3: What is the mechanism of action for this compound?

A3: this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[1] Treatment with this compound leads to decreased phosphorylation of PI3K, AKT, and mTOR, which in turn suppresses cell proliferation.[1] It also inhibits the epithelial-mesenchymal transition (EMT) process by increasing E-cadherin expression while decreasing N-cadherin and vimentin.[1]

Q4: Should the media with this compound be replaced during long incubation periods?

A4: For standard endpoint assays such as cell viability or apoptosis determination, it is generally not recommended to replace the medium. A single treatment at the beginning of the experiment allows for a clearer interpretation of dose-response and time-course relationships.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on cell viability and protein expression in OSCC cell lines.

Table 1: Effect of this compound on Cell Viability of OSCC Cell Lines

Cell LineConcentration (µM)24h48h72h96h
Ca9-22 10~95%~90%~85%~80%
20~90%~80%~70%~60%
40~80%~60%~45%~35%
60~70%~45%~30%~20%
80~60%~35%~20%~15%
YD-10B 10~98%~92%~88%~82%
20~92%~85%~75%~65%
40~85%~65%~50%~40%
60~75%~50%~35%~25%
80~65%~40%~25%~20%
Data is approximate and based on graphical representations from the cited study.[1]

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Expression in OSCC Cells (48h incubation)

Protein10 µM20 µM40 µM80 µM
p-PI3K/PI3K Slight DecreaseModerate DecreaseSignificant DecreaseStrong Decrease
p-AKT/AKT Slight DecreaseModerate DecreaseSignificant DecreaseStrong Decrease
p-mTOR/mTOR Slight DecreaseModerate DecreaseSignificant DecreaseStrong Decrease
This table represents the trend of dose-dependent decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway as observed in Western blot analyses.[1]

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed at Expected Concentrations and Times

  • Possible Cause:

    • Incubation time is too short: The effects of this compound are time-dependent, and a longer exposure may be required for your specific cell line.

    • This compound concentration is too low: The sensitivity of different cell lines to this compound can vary.

    • Poor solubility or stability of this compound: As a natural product, this compound might have limited solubility or stability in cell culture media, leading to a lower effective concentration.

    • Cell density is too high: A high cell density can reduce the effective concentration of the compound per cell.

  • Solution:

    • Perform a time-course experiment: Extend the incubation period to 72 or 96 hours to determine if a longer exposure is necessary.[1]

    • Conduct a dose-response experiment: Test a wider range of this compound concentrations.

    • Ensure proper dissolution: this compound is typically dissolved in DMSO to make a stock solution. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (generally <0.5%). Prepare fresh dilutions for each experiment and visually inspect for any precipitation.

    • Optimize cell seeding density: Determine the optimal cell seeding density for your assay duration to ensure cells are in the exponential growth phase during treatment.

Issue 2: High Variability Between Replicate Wells

  • Possible Cause:

    • Uneven cell seeding: A non-homogenous cell suspension can lead to different numbers of cells in each well.

    • Pipetting errors: Inaccurate pipetting, especially of small volumes, can cause inconsistencies.

    • "Edge effect" in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.

  • Solution:

    • Ensure a single-cell suspension: Mix the cell suspension thoroughly before and during seeding.

    • Use master mixes: Prepare master mixes of this compound dilutions to add larger, more accurate volumes to the wells.

    • Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity and avoid using them for experimental data.

Issue 3: Unexpected Results in Downstream Assays (e.g., Western Blot, Apoptosis Assay)

  • Possible Cause:

    • Suboptimal incubation time for specific endpoint: The peak of a specific cellular event (e.g., apoptosis, protein phosphorylation) may occur at a different time than the peak of cytotoxicity.

    • For Western Blots: Protein degradation or issues with antibody specificity.

    • For Apoptosis Assays: Mechanical damage to cells during harvesting can lead to false positives.

  • Solution:

    • Optimize incubation time for the specific assay: For detecting changes in protein phosphorylation, shorter incubation times (e.g., 6, 12, 24 hours) may be more appropriate. For apoptosis, a time-course experiment (e.g., 24, 48, 72 hours) is recommended to capture both early and late apoptotic events.

    • Use protease and phosphatase inhibitors: When preparing cell lysates for Western blotting, always use inhibitors to prevent protein degradation and dephosphorylation.

    • Handle cells gently: When harvesting cells for apoptosis assays, use gentle pipetting and centrifugation to avoid damaging the cell membrane.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Optimizing this compound Incubation A 1. Cell Seeding (e.g., OSCC cells) B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (Time-Course: 24, 48, 72, 96h) B->C D 4. Cell Viability Assay (e.g., CCK-8) C->D E 5. Determine Optimal Time Window & Concentration (e.g., IC50) D->E F 6. Downstream Mechanistic Assays (at optimal time/concentration) E->F

Caption: Workflow for optimizing this compound incubation time.

G cluster_pathway This compound Signaling Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits phosphorylation EMT EMT ParishinA->EMT inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes G cluster_troubleshooting Troubleshooting Logic: Low Cytotoxicity Start Low/No Effect Observed C1 Is incubation time sufficient? Start->C1 S1 Extend incubation (e.g., 72-96h) C1->S1 No C2 Is concentration high enough? C1->C2 Yes End Re-evaluate S1->End S2 Increase concentration (Dose-response) C2->S2 No C3 Is compound soluble/stable? C2->C3 Yes S2->End S3 Check DMSO stock Prepare fresh dilutions C3->S3 No C3->End Yes S3->End

References

Validation & Comparative

A Comparative Guide to the Efficacy of Parishin A and Parishin B in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of two natural phenolic glucosides, Parishin A and Parishin B. The following sections detail their efficacy in various cancer models, supported by experimental data, methodologies, and visualizations of their molecular mechanisms.

Executive Summary

This compound and Parishin B, derived from the medicinal herb Gastrodia elata, have demonstrated notable anti-cancer activities. This compound shows significant promise in treating Oral Squamous Cell Carcinoma (OSCC) by inhibiting cell proliferation, migration, and invasion through the PI3K/AKT/mTOR signaling pathway.[1] In contrast, Parishin B has been primarily investigated for its anti-metastatic potential in breast cancer, where it acts by targeting the TRIB3-AKT1 interaction.[2] While both compounds exhibit efficacy in vitro, current research provides in vivo evidence for the anti-metastatic effects of Parishin B, a crucial aspect for further drug development.[3][4] This guide synthesizes the available preclinical data to facilitate a comparative understanding of these two promising compounds.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-proliferative and anti-metastatic effects of this compound and Parishin B in different cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

ParameterCell LineConcentration (µM)Observed EffectSource
Cell Viability YD-10B & Ca9-2220, 40, 60, 80Significant dose- and time-dependent decrease in viability.[1][5]
Colony Formation YD-10B & Ca9-2240, 80Significant reduction in colony formation.[6]
Cell Migration Ca9-2220, 40, 80Significant inhibition of wound closure.[1]
Cell Invasion YD-10B & Ca9-2240, 80Significant reduction in the number of invading cells.[1]

Note: this compound did not show significant toxicity to normal human gingival fibroblasts.[1]

Table 2: In Vitro Efficacy of Parishin B in Breast Cancer Cell Lines

ParameterCell LineConcentration (µM)Observed EffectSource
Cell Viability MDA-MB-231 & MCF-75, 10, 20Dose-dependent decrease in cell viability.[4][7]
Apoptosis MDA-MB-2315, 10, 20Induction of apoptosis.[4]
Colony Formation MDA-MB-2315, 10, 20Marked suppression of cell proliferation.[4]
Cell Migration & Invasion MDA-MB-231Not specifiedSignificant reduction in migration and invasion.[4][7]

Note: Parishin B did not exhibit notable toxicity to normal human mammary epithelial cells (MCF-10A).[3]

Table 3: In Vivo Efficacy of Parishin B in a Breast Cancer Lung Metastasis Model

Animal ModelTreatmentDosageOutcomeSource
Nude mice with MDA-MB-231-LUC cell injectionParishin B4 mg/kg and 8 mg/kg (intraperitoneal, daily)Significant reduction in lung tumor nodules and metastatic spread.[3]

Note: Currently, there is a lack of published in vivo efficacy data for this compound in cancer models.

Signaling Pathways

The anti-cancer effects of this compound and Parishin B are mediated through distinct signaling pathways.

This compound in Oral Squamous Cell Carcinoma

This compound exerts its anti-cancer effects in OSCC by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. This compound decreases the phosphorylation of key proteins in this pathway, leading to reduced cancer cell proliferation and survival.[1]

ParishinA_Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K EMT Epithelial-Mesenchymal Transition (EMT) ParishinA->EMT Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->EMT Proliferation Cell Proliferation & Survival mTOR->Proliferation ParishinB_Pathway ParishinB Parishin B TRIB3 TRIB3 ParishinB->TRIB3 AKT1 AKT1 TRIB3->AKT1 Blocks Interaction Downstream Downstream Pro-Metastatic Signaling AKT1->Downstream Experimental_Workflow start Start: Compound Selection (this compound or B) invitro In Vitro Studies start->invitro cell_culture Cancer Cell Line Culture (e.g., OSCC, Breast Cancer) invitro->cell_culture invivo In Vivo Studies (Animal Models) invitro->invivo end Conclusion & Future Directions invitro->end viability Cell Viability Assay (CCK-8) cell_culture->viability colony Colony Formation Assay cell_culture->colony migration Migration & Invasion Assays (Transwell) cell_culture->migration western Mechanism of Action (Western Blot) cell_culture->western xenograft Xenograft Tumor Model invivo->xenograft invivo->end efficacy Efficacy Assessment (Tumor Growth/Metastasis) xenograft->efficacy toxicity Toxicity Evaluation xenograft->toxicity

References

Parishin A vs. Resveratrol: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Parishin (B150448) A and resveratrol (B1683913). While both are natural polyphenolic compounds with recognized health benefits, their mechanisms and potency as antioxidants exhibit notable differences. This document summarizes key experimental data, details the methodologies for the cited assays, and visualizes the primary signaling pathways involved in their antioxidant action.

Introduction to the Compounds

Parishin A is a phenolic glycoside predominantly isolated from the traditional Chinese medicinal plant, Gastrodia elata.[1][2] It is part of a larger family of compounds known as parishins, which have demonstrated various biological activities, including neuroprotective effects.[1][3]

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied natural stilbenoid found in numerous plants, including grapes, peanuts, and berries.[4][5] Its antioxidant properties are widely recognized and have been linked to a range of health benefits, including cardiovascular protection and anti-aging effects.[4][5]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the free radical scavenging activity of this compound and resveratrol using standardized chemical assays are limited in the existing literature. However, data from various independent studies provide a basis for a comparative assessment. The following tables summarize the available quantitative data for each compound from key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 Value (µg/mL)IC50 Value (µM)Source(s)
This compound Not AvailableNot Available
Resveratrol 15.54~68.1[6]
Not specified131[5]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC ValueIC50 Value (µg/mL)Source(s)
This compound Not AvailableNot Available
Resveratrol ~2.6 (relative to Trolox)2.86[4][6]

TEAC (Trolox Equivalent Antioxidant Capacity): A measure of the antioxidant strength of a substance in comparison to the standard antioxidant, Trolox.

Table 3: Cellular Antioxidant Activity (CAA)

CompoundAssay DetailsKey FindingsSource(s)
This compound Yeast (S. cerevisiae) modelAt 3-30 µM, increased SOD activity, decreased MDA levels, and inhibited H₂O₂-induced cell death.[2]
Resveratrol HepG2 cellsEC50: 1.66 µg/mL; CAA value: 331.80 µmol QE/100 g compound.[6]

SOD: Superoxide Dismutase, an endogenous antioxidant enzyme. MDA: Malondialdehyde, a marker of lipid peroxidation. H₂O₂: Hydrogen peroxide, a reactive oxygen species. QE: Quercetin Equivalents.

Mechanisms of Antioxidant Action

Both this compound (and its analogues) and resveratrol exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

This compound and its Analogues (e.g., Parishin C)

The antioxidant mechanism of parishins is primarily attributed to the activation of the Nrf2 signaling pathway .[3][7][8]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[7][9]

  • Under normal conditions, Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation.

  • Parishin C has been shown to promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[7][8]

  • This binding initiates the transcription of genes encoding protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .[3][7]

Parishins also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in cellular stress responses. By inhibiting certain MAPK pathways, they can reduce oxidative stress-induced inflammation and apoptosis.[3]

Resveratrol

Resveratrol's antioxidant action is multifaceted, involving both direct and indirect mechanisms.[5][9]

  • Direct Radical Scavenging: Resveratrol can directly neutralize various reactive oxygen species (ROS).[5][9]

  • Nrf2 Pathway Activation: Similar to parishins, resveratrol activates the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes.[9]

  • SIRT1 Activation: A key mechanism of resveratrol is the activation of Sirtuin 1 (SIRT1) , a protein deacetylase.[9] SIRT1 activation is linked to a variety of cellular processes that enhance stress resistance and longevity.

  • MAPK Pathway Modulation: Resveratrol can also modulate MAPK signaling to mitigate oxidative stress.[3]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways involved in the antioxidant activity of this compound (represented by its analogue Parishin C) and resveratrol.

Parishin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin_C Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex Parishin_C->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes Upregulation

Parishin C-mediated activation of the Nrf2 pathway.

Resveratrol_Signaling_Pathways cluster_pathways Cellular Effects Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2 Pathway Resveratrol->Nrf2 Activates Direct_Scavenging Direct ROS Scavenging Resveratrol->Direct_Scavenging Antioxidant_Response Enhanced Antioxidant Response SIRT1->Antioxidant_Response Nrf2->Antioxidant_Response Direct_Scavenging->Antioxidant_Response DPPH_Assay_Workflow A Prepare DPPH Solution (Purple) B Add Antioxidant (e.g., Resveratrol) A->B C Incubate (Dark, 30 min) B->C E Reduced DPPH (Yellow/Colorless) C->E Color Change D Measure Absorbance at 517 nm E->D

References

A Comparative Analysis of the Neuroprotective Effects of Parishin A and Gastrodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two promising natural compounds, Parishin A and its precursor, gastrodin (B1674634). Both are derived from the orchid Gastrodia elata, a plant with a long history in traditional medicine for treating neurological disorders. This document synthesizes preclinical data to offer an objective overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their neuroprotective potential.

Executive Summary

This compound and gastrodin both exhibit significant neuroprotective effects across a range of preclinical models of neurological disorders, including ischemic stroke and Alzheimer's disease. Emerging evidence suggests that this compound and its derivatives, such as Parishin C, may possess greater potency than gastrodin. This enhanced efficacy is attributed to structural modifications that appear to improve bioactivity. While gastrodin has been more extensively studied, the Parishin family of compounds is gaining attention for its robust antioxidant and anti-inflammatory properties, primarily mediated through the Nrf2 signaling pathway. Gastrodin operates through multiple pathways, including the Nrf2 and AMPK-OPA1 signaling cascades, to exert its neuroprotective effects. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of each compound.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from various preclinical studies, offering a comparative perspective on the efficacy of this compound (and its derivatives) and gastrodin.

Table 1: Neuroprotective Effects in Ischemic Stroke Models (MCAO)

CompoundAnimal ModelDosageKey FindingsReference
Parishin C Rat (MCAO)25, 50, 100 mg/kg/day, i.p. for 21 daysDose-dependently decreased neurological deficit scores and reduced brain water content. At 100 mg/kg, significantly reduced infarct volume.[1][2]
Gastrodin Rat (tMCAO)40 mg/kg, i.p.Reduced mean infarct volume to 30.1 ± 5.9% of the MCAO control.[1]
Gastrodin Rat (tMCAO)40 or 80 mg/kg, i.p. (1 hr post-MCAO)Reduced infarct volumes to 22.2 ± 5.6% and 56.8 ± 12.6% of control, respectively.[3]

Table 2: Effects on Alzheimer's Disease Models

CompoundModelDosageKey FindingsReference
This compound N2A-APP cells & WT mice (Aβ injection)40µM (in vitro)Significantly decreased Presenilin-1 (PS1) expression and improved learning and memory in mice.[1]
Gastrodin Rat (Aβ1-40 injection)200 mg/kg, ig for 27 daysSignificantly shortened escape latency in the Morris water maze test, indicating improved learning.[4]
Gastrodin D-galactose-induced AD mouse model90 and 210 mg/kgSuppressed the decrease of neurons in the cerebral cortex and hippocampus.[4]

Table 3: Comparative Efficacy in a Scopolamine-Induced Memory Deficit Model

CompoundDosage (mg/kg)Effect on Spatial Learning and Memory (Morris Water Maze)Reference
Gastrodin 150No significant effect[5]
Parishin (mixture) 150Significant improvement[5]
Parishin C 15, 50Significant improvement[5]

Signaling Pathways and Mechanisms of Action

This compound and Derivatives

Parishin compounds primarily exert their neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under conditions of oxidative stress, Parishins promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage. Additionally, some Parishin derivatives have been shown to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in cellular stress responses, to reduce neuronal apoptosis. In the context of Alzheimer's disease, this compound has been demonstrated to promote the autophagy of Presenilin-1 (PS1), a key component in the production of amyloid-β (Aβ) peptides.

Parishin_A_Signaling_Pathway cluster_0 This compound / C cluster_1 Cellular Stress cluster_2 Signaling Cascade cluster_3 Neuroprotective Outcomes Parishin This compound / C Nrf2 Nrf2 Activation Parishin->Nrf2 MAPK MAPK Modulation Parishin->MAPK Autophagy PS1 Autophagy Parishin->Autophagy Stress Oxidative Stress Neuroinflammation Stress->Nrf2 Stress->MAPK Antioxidant Increased Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Anti_inflammatory Reduced Pro-inflammatory Cytokines Nrf2->Anti_inflammatory Anti_apoptotic Reduced Neuronal Apoptosis MAPK->Anti_apoptotic Abeta Reduced Aβ Production Autophagy->Abeta Gastrodin_Signaling_Pathway cluster_0 Gastrodin cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Neuroprotective Outcomes Gastrodin Gastrodin Nrf2 Nrf2 Pathway Gastrodin->Nrf2 AMPK AMPK-OPA1 Pathway Gastrodin->AMPK Other Notch-1, PDE9, etc. Gastrodin->Other Stress Ischemia/Reperfusion Oxidative Stress Inflammation Stress->Nrf2 Stress->AMPK Antioxidant Antioxidant Effects Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects Nrf2->Anti_inflammatory Mitochondrial Mitochondrial Function Restoration AMPK->Mitochondrial Other->Anti_inflammatory Neurogenesis Neurogenesis Other->Neurogenesis MCAO_Workflow A Anesthesia & Animal Preparation B Surgical Exposure of Carotid Arteries A->B C Insertion of Filament to Occlude MCA B->C D Drug Administration (this compound / Gastrodin) C->D E Reperfusion (for transient MCAO) C->E F Neurological Deficit Scoring D->F E->F G Infarct Volume Measurement (TTC Staining) F->G In_Vitro_Workflow A SH-SY5Y Cell Seeding (96-well plate) B Pre-treatment with This compound / Gastrodin A->B C Induction of Neurotoxicity (e.g., H₂O₂) B->C D Incubation (24 hours) C->D E Cell Viability Assay (MTT) D->E F Oxidative Stress Assay (ROS) D->F

References

Parishin A: A Potential Challenger to Standard-of-Care in Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of Oral Squamous Cell Carcinoma (OSCC) treatment, a naturally derived compound, Parishin A, is demonstrating significant preclinical efficacy, positioning it as a noteworthy candidate for future therapeutic strategies. Emerging research highlights its potent anti-cancer properties, which, in some instances, parallel or exceed the effects of established standard-of-care drugs such as cisplatin (B142131). This comparison guide offers a detailed analysis of this compound's performance against conventional OSCC therapies, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

Oral squamous cell carcinoma remains a formidable challenge in oncology, with standard treatments like chemotherapy often encumbered by significant side effects and the development of resistance.[1][2] The exploration of novel, targeted agents is therefore a critical priority. This compound, a phenolic glucoside from the orchid Gastrodia elata, has been identified as a compound of interest due to its multi-faceted impact on OSCC progression.[3]

Comparative Efficacy: this compound vs. Standard-of-Care

Studies have demonstrated that this compound inhibits the viability of OSCC cells in a dose- and time-dependent manner, with significant effects observed at concentrations of 40 μM and higher.[4] Notably, at a concentration of 80 µM, this compound exhibited inhibitory effects on colony formation comparable to the standard chemotherapeutic agent, cisplatin.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in OSCC cell lines YD-10B and Ca9-22, alongside comparative data for cisplatin where available.

Table 1: Effect of this compound on OSCC Cell Viability (CCK-8 Assay)

Cell LineThis compound Concentration (µM)Duration (hours)% Inhibition of Cell Viability (relative to control)
YD-10B2048Significant Reduction[3][4]
4048Significant Reduction[3][4]
6048Significant Reduction[3][4]
8048Significant Reduction[3][4]
Ca9-222048Significant Reduction[4]
4048Significant Reduction[4]
6048Significant Reduction[4]
8048Significant Reduction[4]

Table 2: Inhibition of Colony Formation in OSCC Cells

Cell LineTreatmentConcentration (µM)% Inhibition of Colony Formation (relative to control)
YD-10BThis compound40Substantial Decrease[4]
This compound80Inhibition similar to 60 µM Cisplatin[4]
Cisplatin30-
Cisplatin60Significant Inhibition[4]
Ca9-22This compound40Substantial Decrease[4]
This compound80Inhibition similar to 60 µM Cisplatin[4]
Cisplatin30-
Cisplatin60Significant Inhibition[4]

Table 3: Suppression of Migration and Invasion in OSCC Cells

AssayCell LineTreatmentObservation
Wound HealingYD-10B & Ca9-22This compoundSignificant suppression of migration[4]
Matrigel InvasionYD-10B & Ca9-22This compoundSignificant suppression of invasion[4]

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4] By reducing the phosphorylation of key proteins in this pathway, this compound effectively curtails downstream signaling, leading to decreased cell proliferation.[3][4]

Furthermore, this compound has been shown to modulate the epithelial-mesenchymal transition (EMT), a process integral to cancer metastasis.[3][4] Treatment with this compound leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin, thereby inhibiting the migratory and invasive potential of OSCC cells.[3][4]

ParishinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival EMT Epithelial-Mesenchymal Transition mTOR->EMT This compound This compound This compound->PI3K Experimental_Workflow cluster_invitro In Vitro Evaluation OSCC_Cells OSCC Cell Lines (e.g., YD-10B, Ca9-22) Treatment Treatment with this compound (Dose- and Time-dependent) OSCC_Cells->Treatment Viability Cell Viability (CCK-8 Assay) Treatment->Viability Colony Colony Formation Assay Treatment->Colony Migration Migration (Wound Healing) Treatment->Migration Invasion Invasion (Matrigel Assay) Treatment->Invasion Mechanism Mechanism of Action (Western Blot for PI3K/AKT/mTOR) Treatment->Mechanism

References

Parishin A: A Novel Therapeutic Candidate for Sepsis Outperforms Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data suggests that Parishin A, a polyphenolic glucoside, demonstrates significant therapeutic potential in sepsis models, offering a multi-faceted mechanism of action that compares favorably against current and emerging alternative treatments. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction.[1] Current treatment strategies, while life-saving, are often supportive rather than curative and are burdened by limitations, highlighting the urgent need for novel therapeutic agents.[2] this compound has emerged as a promising candidate, exhibiting potent anti-inflammatory, anti-oxidative, and anti-ferroptotic effects in preclinical sepsis models.

Comparative Efficacy in Sepsis Models

To objectively evaluate the therapeutic potential of this compound, its performance was compared against standard and investigational sepsis treatments, including the vasopressor Norepinephrine (B1679862), Antibiotics, the antioxidant Vitamin C, and the anti-inflammatory protein Annexin A5. The following tables summarize key quantitative data from murine models of sepsis, primarily Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia, which mimic the complex pathophysiology of clinical sepsis.

Table 1: Survival Rate in Sepsis Models
TreatmentModelDosageSurvival Rate (%)Timepoint
This compound CLP50 mg/kg~37.5%72 hours
Norepinephrine CLPContinuous IVNo significant improvement vs. CLP alone7 days[3][4]
Vitamin C CLP500 mg/kg60%7 days[5]
Moxifloxacin (Antibiotic) CLP20 µg/g80%Not Specified[6][7]
Imipenem (B608078) (Antibiotic) CLP1 mg/kg (with TAK-242)50%Not Specified[8]
Annexin A5 LPS500 µg~83%50 hours[9][10]
Annexin A5 Cecal Content Injection500 µg~67%50 hours[9][10]
Table 2: Effect on Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
TreatmentModelEffect on Cytokine Levels
This compound CLPSignificantly decreased plasma levels of TNF-α, IL-1β, and IL-6.
Norepinephrine LPSAttenuated TNF-α production.[11]
Vitamin C CLPSignificantly reversed the increase in serum TNF-α, IL-1β, and IL-6.[5]
Moxifloxacin (Antibiotic) CLPSignificantly reduced plasma levels of cytokines.[6][7]
Imipenem (Antibiotic) CLPSuppressed CLP-induced increases in serum levels of IL-1β and IL-6.[8]
Annexin A5 LPSReduced serum levels of IL-6 and TNF-α.[12][13]
Table 3: Effect on Organ Injury Markers
TreatmentModelOrganMarkersEffect
This compound CLPIntestineDAO, D-lactate, LPSSignificantly decreased plasma levels.
Vitamin C CLPKidney, LiverBiomarkers (e.g., KIM-1, NGAL)Decreased expression levels.[14][15]
Imipenem (Antibiotic) CLPLiver, KidneyAlanine aminotransferase, Blood urea (B33335) nitrogenSignificantly inhibited increases in serum levels.[8]
Moxifloxacin (Antibiotic) CLPNot specifiedOrgan lesion markersSignificant reduction.[6][7]
Annexin A5 EndotoxemiaNot specifiedOrgan dysfunctionProtects against tissue damage and organ dysfunction.[12]
Table 4: Modulation of Ferroptosis-Related Markers by this compound
MarkerLocationEffect of this compound Treatment in Sepsis
ACSL4 Monocytes, Small intestinal epithelial cellsSignificantly downregulated mRNA expression.
GPX4 Intestinal tissues, PBMCs, IEC-6 cellsRestored expression levels.
SLC7A11 Intestinal tissues, PBMCs, IEC-6 cellsRestored expression levels.
COX2 Intestinal tissues, PBMCs, IEC-6 cellsMarkedly reduced expression.

Unveiling the Mechanism: Key Signaling Pathways

The therapeutic efficacy of this compound and its alternatives is underpinned by their modulation of distinct signaling pathways crucial in the pathogenesis of sepsis.

This compound: Targeting Ferroptosis and Inflammation

This compound uniquely demonstrates the ability to mitigate sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway. By downregulating Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key regulator of ferroptosis, this compound inhibits this iron-dependent form of programmed cell death, thereby preserving intestinal barrier function and reducing systemic inflammation.[16]

ParishinA_Pathway cluster_sepsis Sepsis cluster_parishinA This compound Intervention Sepsis Sepsis ACSL4 ACSL4 Upregulation Sepsis->ACSL4 pSmad3 p-Smad3 Upregulation ACSL4->pSmad3 Ferroptosis Ferroptosis pSmad3->Ferroptosis Inflammation Inflammation Ferroptosis->Inflammation IntestinalInjury Intestinal Injury Inflammation->IntestinalInjury ParishinA This compound ParishinA->ACSL4 Inhibits ParishinA->pSmad3 Inhibits PGC1a PGC-1α Upregulation ParishinA->PGC1a MitochondrialFunction Improved Mitochondrial Function PGC1a->MitochondrialFunction

This compound's mechanism in sepsis.
Alternative Therapeutic Pathways

In contrast, the alternatives modulate different aspects of the septic response. Vitamin C primarily exerts its effects through its antioxidant properties, scavenging reactive oxygen species and modulating redox-sensitive signaling pathways.[2][5][17][18][19] Antibiotics target the inciting pathogens, thereby reducing the microbial load and the trigger for the inflammatory cascade. Annexin A5 demonstrates anti-inflammatory effects by inhibiting the interaction of pro-inflammatory mediators like LPS and HMGB1 with TLR4.[12][20][21][22] Norepinephrine is a vasopressor that counteracts sepsis-induced hypotension but has also been shown to have immunomodulatory effects.[11][23]

Alternative_Pathways cluster_vitaminC Vitamin C cluster_antibiotics Antibiotics cluster_annexinA5 Annexin A5 VitaminC Vitamin C ROS ROS VitaminC->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress Antibiotics Antibiotics Pathogens Pathogens Antibiotics->Pathogens Eliminates PAMPs PAMPs Pathogens->PAMPs AnnexinA5 Annexin A5 TLR4 TLR4 AnnexinA5->TLR4 Inhibits Binding LPS_HMGB1 LPS/HMGB1 LPS_HMGB1->TLR4 Inflammation Inflammation TLR4->Inflammation

Mechanisms of alternative sepsis therapies.

Experimental Protocols: A Foundation for Comparison

The data presented in this guide are derived from standardized and widely accepted animal models of sepsis.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[24][25][26] The procedure involves a midline laparotomy to expose the cecum, which is then ligated at a specific distance from the distal end to induce a consistent level of ischemic injury. The ligated cecum is punctured with a needle of a defined gauge to allow the leakage of fecal contents into the peritoneal cavity, initiating peritonitis and subsequent systemic sepsis. Animals are resuscitated with fluids and may receive analgesics post-surgery. Sham-operated animals undergo the same surgical procedure without cecal ligation and puncture.[27][28]

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model induces a systemic inflammatory response by intraperitoneal or intravenous injection of LPS, a major component of the outer membrane of Gram-negative bacteria.[29] This model is highly reproducible and allows for the study of the acute inflammatory cascade triggered by a specific pathogen-associated molecular pattern (PAMP).

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model sepsis_induction Sepsis Induction animal_model->sepsis_induction clp CLP Procedure sepsis_induction->clp Polymicrobial lps LPS Injection sepsis_induction->lps Endotoxemia treatment Treatment Administration clp->treatment lps->treatment parishin_a This compound treatment->parishin_a alternatives Alternative Treatments treatment->alternatives control Vehicle/Sham Control treatment->control monitoring Monitoring & Data Collection (Survival, Blood, Tissues) parishin_a->monitoring alternatives->monitoring control->monitoring analysis Data Analysis monitoring->analysis

General experimental workflow for sepsis models.

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound in the treatment of sepsis. Its unique mechanism of action, targeting the critical pathway of ferroptosis in addition to inflammation, distinguishes it from other therapeutic strategies. While alternatives such as Vitamin C and certain antibiotics also show promise in mitigating aspects of the septic response, this compound's multifaceted approach suggests it may offer a more comprehensive treatment for this complex and deadly syndrome. Further investigation, including clinical trials, is warranted to validate these promising preclinical findings in human patients.

References

Parishin A: A Comparative Analysis of its Anti-Cancer Mechanism Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parishin A's mechanism of action, primarily in oral squamous cell carcinoma (OSCC), with contextual comparisons to other Parishin compounds in different cellular models. The guide synthesizes available experimental data to offer a cross-validation of its therapeutic potential.

This compound, a phenolic glucoside derived from the orchid Gastrodia elata, has demonstrated significant anti-cancer properties. This guide delves into the experimental data elucidating its mechanism of action, focusing on its effects on various cell lines and comparing its performance with related compounds.

Data Presentation: Quantitative Analysis of this compound's Effects

The anti-proliferative and cytotoxic effects of this compound have been most extensively studied in oral squamous cell carcinoma cell lines. The following tables summarize the key quantitative data.

Cell LineCell TypeAssayConcentration (µM)Observed Effect
YD-10BOral Squamous CarcinomaCCK-820, 40, 60, 80Significant dose- and time-dependent decrease in cell viability.[1][2]
Ca9-22Oral Squamous CarcinomaCCK-820, 40, 60, 80Significant dose- and time-dependent decrease in cell viability.[1][2]
Human Gingival Fibroblasts (HGnF)Normal Oral FibroblastsCCK-820, 40, 80No significant effect on cell viability, suggesting selectivity for cancer cells.[1][2]
YD-10BOral Squamous CarcinomaColony Formation≥40Substantial decrease in colony formation in a dose-dependent manner.[1]
Ca9-22Oral Squamous CarcinomaColony Formation≥40Substantial decrease in colony formation in a dose-dependent manner.[1]
YD-10BOral Squamous CarcinomaWound Healing Assay≥40Significant suppression of cell migration.[1]
Ca9-22Oral Squamous CarcinomaWound Healing Assay≥40Significant suppression of cell migration.[1]
YD-10BOral Squamous CarcinomaMatrigel Invasion≥40Significant suppression of cell invasion.[1]
Ca9-22Oral Squamous CarcinomaMatrigel Invasion≥40Significant suppression of cell invasion.[1]

Cross-validation of Mechanism: Insights from Different Cell Lines and Parishin Analogs

While extensive data on this compound is concentrated on OSCC, studies on related Parishin compounds in other cell lines provide a broader perspective on their mechanisms.

Compound/DrugCell Line(s)Cell TypePrimary Mechanism of ActionKey Findings
This compound YD-10B, Ca9-22Oral Squamous CarcinomaInhibition of PI3K/AKT/mTOR signaling pathway.[1][3]Decreased phosphorylation of PI3K, AKT, and mTOR, leading to reduced cell proliferation, migration, and invasion.[1][3]
This compound HGnFNormal Oral FibroblastsMinimal effect on PI3K/AKT/mTOR pathway.[1]Lower basal activity of the PI3K/AKT/mTOR pathway in normal cells contributes to the selective anti-cancer effect of this compound.[1]
Parishin C HT22, BV2Hippocampal Neurons, MicrogliaActivation of Nrf2 signaling pathway.Attenuates oxidative stress and inflammation, suggesting neuroprotective effects.
Macluraparishin C SH-SY5YNeuroblastoma (neuronal model)Activation of antioxidant/MAPK signaling pathway.Protects against oxidative stress-induced neurodegeneration.

This comparison suggests that while this compound predominantly targets the PI3K/AKT/mTOR pathway in cancer cells, other Parishin analogs may exert their effects through different signaling cascades in other cell types, highlighting a degree of specificity in their mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of this compound on the viability of cells.

  • Materials :

    • OSCC cell lines (e.g., YD-10B, Ca9-22) and normal human gingival fibroblasts (HGnF).

    • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • 96-well plates.

    • This compound (dissolved in DMSO).

    • Cell Counting Kit-8 (CCK-8) solution.

  • Procedure :

    • Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for different time points (e.g., 24, 48, 72, 96 hours). The final DMSO concentration should be kept below 0.1%.

    • After the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (0 µM this compound) group.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with this compound.

  • Materials :

    • OSCC cell lines.

    • 6-well plates.

    • Agarose (B213101).

    • Cell culture medium.

    • This compound.

    • Crystal violet solution (0.5%).

  • Procedure :

    • Prepare a base layer of 1% agarose in cell culture medium in 6-well plates.

    • Mix cells with 0.7% agarose in medium and seed them on top of the base layer.

    • Add medium containing different concentrations of this compound on top of the cell layer.

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3 days.

    • After the incubation period, fix the colonies with methanol (B129727) and stain with 0.5% crystal violet solution.

    • Count the number of colonies (containing >50 cells) in each well.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials :

    • Treated and control cells.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies (e.g., against PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, E-cadherin, N-cadherin, Vimentin, GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure :

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows described.

ParishinA_Mechanism cluster_extracellular Extracellular cluster_cell Oral Squamous Carcinoma Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Migration, Invasion mTOR->Proliferation Promotes ParishinA This compound ParishinA->PI3K Inhibits (reduces phosphorylation) ParishinA->AKT Inhibits (reduces phosphorylation) ParishinA->mTOR Inhibits (reduces phosphorylation)

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Start Start: Cell Culture (OSCC & Normal Cell Lines) Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Proliferation Colony Formation Assay Treatment->Proliferation Metastasis Migration & Invasion Assays (Wound Healing, Matrigel) Treatment->Metastasis Protein_Analysis Western Blot Analysis (PI3K/AKT/mTOR Pathway Proteins) Treatment->Protein_Analysis Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Proliferation->Data_Analysis Metastasis->Data_Analysis Protein_Analysis->Data_Analysis

Experimental workflow for investigating this compound's effects.

Conclusion

The available evidence strongly suggests that this compound is a potent anti-cancer agent against oral squamous cell carcinoma, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. Its selectivity for cancer cells over normal cells enhances its therapeutic potential. While data on this compound's effects in other cancer cell lines is currently limited, comparative analysis with other Parishin compounds indicates a potential for diverse mechanisms of action depending on the cell type and the specific compound. Further research is warranted to explore the efficacy of this compound across a broader range of cancers and to fully elucidate its molecular targets.

References

Parishin A: A Comparative Guide to a Novel Natural Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurodegenerative disease research, the demand for effective and safe therapeutic agents is ever-present. Natural compounds have emerged as a promising frontier, offering multifaceted mechanisms of action with potentially fewer side effects than synthetic drugs. Among these, Parishin A, a phenolic glucoside from the orchid Gastrodia elata, has garnered significant attention for its neuroprotective properties. This guide provides an objective comparison of this compound and its derivatives with other well-studied natural neuroprotective compounds, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective potential of this compound and its analogs, such as Parishin C, has been evaluated across various preclinical models. The following tables summarize key quantitative data, comparing their performance against other notable natural compounds like Curcumin (B1669340), Resveratrol, and Gastrodin.

Table 1: In Vivo Neuroprotective Effects in Ischemic Stroke Models
CompoundModelDosageKey FindingsReference(s)
Parishin C Rat (MCAO)25, 50, 100 mg/kg/day, i.p.Dose-dependently decreased neurological deficit scores and reduced brain water content.[1][2][1][2]
Gastrodin Rat (tMCAO)40 mg/kg, i.p.Reduced mean infarct volume to 30.1 ± 5.9% of the MCAO control.[1][1]
Resveratrol Rat (MCAO)30 mg/kgSignificantly reduced infarct volume and improved neurological function.[2][2]
Curcumin Rat (MCAO)100 mg/kgSignificantly reduced infarct volume and ameliorated neurological impairment.[2][2]
Edaravone (Positive Control) Rat (MCAO)3 mg/kgSignificantly reduced infarct volume and improved neurological scores.[2][2]

MCAO: Middle Cerebral Artery Occlusion; tMCAO: transient MCAO; i.p.: intraperitoneal.

Table 2: Effects on Alzheimer's Disease Models
CompoundModelDosageKey FindingsReference(s)
This compound N2A/APP cells & WT mice (Aβ injection)40 µM (in vitro)Significantly decreased Presenilin 1 (PS1) expression and enhanced autophagy; improved learning and memory in mice.[1][3][1][3]
Curcumin AD rat modelNot specifiedImproved spatial learning and memory deficits; reduces β and γ-secretase levels and inhibits Aβ aggregation.[4][4]
EGCG (from Green Tea) AD animal modelsNot specifiedReduces β- and γ-secretase activities while increasing α-secretase activity; inhibits Aβ and tau aggregation.[4][4]
Gastrodin APP/PS1 miceNot specifiedAttenuated cognitive deficits and reduced Aβ deposition.[1][1]

Aβ: Amyloid-beta; APP: Amyloid precursor protein; PS1: Presenilin 1.

Table 3: Modulation of Antioxidant and Inflammatory Markers
CompoundModelKey Biomarker ChangesReference(s)
Parishin C Rat (MCAO)Suppressed oxidative stress and the release of pro-inflammatory factors (TNF-α, IL-6, IL-1β).[1][5] Increased SOD, CAT, GSH-Px activity; decreased MDA levels.[2][5][1][2][5]
Macluraparishin C Gerbil (tGCI) & SH-SY5Y cellsDownregulated MAPK cascade (ERK, JNK, p38); regulated antioxidant enzymes (SOD2, GPX1, CAT).[6][7][6][7]
Resveratrol Rat (MCAO)Increased SOD, CAT, GSH-Px activity; decreased MDA levels.[2][2]
Curcumin Rat (MCAO)Increased SOD, CAT, GSH-Px activity; decreased MDA levels.[2][2]

SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin.

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of Parishin compounds and their alternatives.

Middle Cerebral Artery Occlusion (MCAO) Model

This widely used in vivo model simulates ischemic stroke to evaluate the neuroprotective effects of compounds.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

    • The ECA is ligated and transected.

    • A nylon monofilament suture (tip-coated with poly-L-lysine) is inserted into the ICA via the ECA stump.

    • The filament is advanced a specific distance (e.g., 18-20 mm in rats) to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO (tMCAO), the filament is withdrawn after a set period (e.g., 2 hours) to allow reperfusion. For permanent MCAO (pMCAO), it is left in place.[1]

  • Outcome Assessment: Neurological deficit scores, brain water content (edema), and infarct volume (measured by TTC staining) are assessed at specific time points post-occlusion.[1][2]

Cell Viability and Cytotoxicity Assays

These in vitro assays are fundamental for assessing a compound's effect on cell health and its ability to protect against toxins.

  • Cell Lines: HT22 hippocampal neurons, BV2 microglia, or SH-SY5Y neuroblastoma cells are frequently used.[6][7][8]

  • Induction of Stress: Cells are often challenged with an oxidative stressor like hydrogen peroxide (H₂O₂) or an inflammatory agent like lipopolysaccharide (LPS) to induce damage.[6][7][8]

  • CCK-8/MTT Assay (Viability):

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

    • A reagent (CCK-8 or MTT) is added to each well and incubated. Viable cells metabolize the reagent into a colored product.

    • The absorbance is measured with a microplate reader, with higher absorbance corresponding to greater cell viability.[9]

  • LDH Release Assay (Cytotoxicity):

    • This assay measures the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells, in the culture medium.

    • After treatment, a sample of the medium is collected and mixed with an LDH reaction mixture.

    • The rate of NAD+ reduction is measured spectrophotometrically, which is proportional to the amount of LDH released and thus to the level of cytotoxicity.[7][8]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells or brain tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, p-ERK, PS1). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (like HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software.[8][10]

Signaling Pathways and Mechanisms of Action

This compound and other natural compounds exert their neuroprotective effects by modulating complex intracellular signaling networks. The diagrams below, generated using DOT language, illustrate these key pathways.

This compound/C and the Nrf2 Antioxidant Response

Parishin C has been shown to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[8][11] This is a crucial mechanism for combating oxidative stress, a common pathology in neurodegenerative diseases.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex Parishin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Parishin C activates the Nrf2 antioxidant pathway.
This compound and Autophagy Regulation in Alzheimer's Disease

In models of Alzheimer's disease, this compound has been found to promote the clearance of pathological proteins by enhancing autophagy, specifically targeting Presenilin 1 (PS1).[3]

Autophagy_Pathway ParishinA This compound Autophagy Autophagy Machinery ParishinA->Autophagy Enhances Autophagosome Autophagosome Formation Autophagy->Autophagosome PS1 Presenilin 1 (PS1) (Aggregated) PS1->Autophagosome engulfment Abeta Aβ Production (Pathological) PS1->Abeta contributes to Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fusion Degradation PS1 Degradation Autolysosome->Degradation Degradation->PS1 reduces levels Cognitive Cognitive Improvement Degradation->Cognitive

This compound promotes PS1 degradation via autophagy.
General Neuroprotective Workflow

The evaluation of a novel neuroprotective compound like this compound follows a structured experimental workflow, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Cell Culture (e.g., HT22, SH-SY5Y) b Induce Stress (H₂O₂, LPS, Aβ) a->b c Compound Treatment (this compound, etc.) b->c d Assess Viability/Toxicity (MTT, LDH assays) c->d e Mechanism Study (Western Blot, qPCR) d->e f Animal Model of Disease (e.g., MCAO, MPTP) e->f Promising candidates advance g Compound Administration f->g h Behavioral Tests (e.g., Morris Water Maze) g->h i Post-mortem Analysis (Histology, Infarct Volume) h->i j Preclinical Candidate i->j Data supports efficacy

Workflow for evaluating neuroprotective compounds.

Conclusion

The available preclinical evidence indicates that this compound and its derivatives are potent neuroprotective agents with multifaceted mechanisms of action.[11] They demonstrate comparable, and in some contexts, potent efficacy relative to other well-established natural compounds like curcumin and resveratrol, particularly through their robust antioxidant and anti-inflammatory activities mediated by the Nrf2 pathway and their unique role in promoting autophagy in Alzheimer's models.[1][2][3][8]

The ability of Parishin compounds to modulate multiple critical pathways—including oxidative stress, neuroinflammation, and protein homeostasis—makes them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases.[11] Further head-to-head comparative studies are essential to fully delineate the specific advantages and therapeutic niches for this compound, guiding future research and clinical development in the field of neuroprotection.

References

A Head-to-Head Comparison of Parishin A, B, and C Bioactivities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the biological activities of Parishin A, B, and C, phenolic glycosides isolated from Gastrodia elata. While all three compounds exhibit promising therapeutic potential, their bioactivities and underlying mechanisms of action show distinct profiles. This document synthesizes the current experimental data to facilitate a clear understanding of their respective strengths in anti-inflammatory, antioxidant, neuroprotective, and anticancer applications.

Data Presentation: Comparative Bioactivities of this compound, B, and C

The following tables summarize the quantitative data for the key bioactivities of this compound, B, and C. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, cell lines, and animal models.

Anti-inflammatory and Antioxidant Activity

While Parishin C is well-documented for its potent anti-inflammatory and antioxidant effects, there is limited specific data available for this compound and B in these areas.[1] Research on this compound has primarily focused on its antioxidant and lifespan-extending properties.[1]

Table 1: Anti-inflammatory and Antioxidant Effects of Parishin C

BioactivityModel SystemTreatmentKey FindingsReference
Anti-inflammatory LPS-stimulated BV2 microglia1, 5, 10 µM Parishin CDose-dependently suppressed mRNA levels of IL-6, IL-1β, and TNF-α. Inhibited NF-κB nuclear translocation.[2]
Rat model of cerebral ischemia (MCAO)25, 50, 100 mg/kg/day Parishin CDose-dependently suppressed the release of pro-inflammatory factors (TNF-α, IL-6, IL-1β).[3]
Antioxidant LPS-stimulated HT22 hippocampal neurons1, 5, 10 µM Parishin CInhibited levels of H₂O₂ and MDA. Increased SOD activity.[2]
Rat model of cerebral ischemia (MCAO)100 mg/kg Parishin CSignificantly increased SOD, CAT, and GSH-Px activity. Decreased MDA levels.[4]
Neuroprotective Activity

All three Parishins have demonstrated neuroprotective potential, although the specific models and mechanisms investigated differ.

Table 2: Neuroprotective Effects of this compound and C

CompoundModel SystemTreatmentKey FindingsReference
This compound N2AAPP cells & WT mice (Aβ injection)40 µM (in vitro)Significantly decreased PS1 expression. Improved learning and memory in mice.
Parishin C Rat model of cerebral ischemia (MCAO)25, 50, 100 mg/kg/day for 21 daysDose-dependently decreased neurological deficit scores and reduced brain water content.[3]
HT22 and BV2 cells (LPS-stimulated)1, 5, 10 µMInhibited ROS and neuroinflammation.[2]
Macluraparishin C H₂O₂-induced oxidative stress in SH-SY5Y cells10 µMIncreased cell viability and significantly reduced LDH release.[4][5]
Anticancer Activity

This compound and B have been individually investigated for their anticancer properties in specific cancer types.

Table 3: Anticancer Effects of this compound and B

CompoundCancer TypeModel SystemTreatmentKey FindingsReference
This compound Oral Squamous Cell CarcinomaYD-10B and Ca9-22 cells20, 40, 60, 80 µMInhibited cell viability in a dose- and time-dependent manner. Suppressed colony formation, migration, and invasion.[6][7]
Parishin B Breast CancerMDA-MB-231 cells5, 10, 20 µMInhibited proliferation, migration, and invasion. Blocked the G2/M phase of the cell cycle.[8][9]

Signaling Pathways

The distinct bioactivities of this compound, B, and C are attributed to their modulation of different key signaling pathways.

This compound: PI3K/Akt/mTOR Pathway in Oral Cancer

This compound exerts its anti-cancer effects in oral squamous cell carcinoma by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[10]

Parishin_A_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ParishinA This compound ParishinA->PI3K ParishinA->Akt ParishinA->mTOR

This compound inhibits the PI3K/Akt/mTOR pathway.
Parishin B: TRIB3-AKT1 Interaction in Breast Cancer

Parishin B has been shown to inhibit breast cancer metastasis by targeting Tribbles homolog 3 (TRIB3), which in turn blocks the interaction between TRIB3 and AKT1, a key component of the pro-survival PI3K/Akt pathway.[8][9][11][12][13]

Parishin_B_Pathway AKT1 AKT1 Metastasis Cell Proliferation, Migration, Invasion AKT1->Metastasis TRIB3 TRIB3 TRIB3->AKT1 interacts with and promotes ParishinB Parishin B ParishinB->TRIB3 inhibits

Parishin B disrupts the TRIB3-AKT1 interaction.
Parishin C: Nrf2 Signaling Pathway in Inflammation and Oxidative Stress

Parishin C exerts its potent anti-inflammatory and antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][14][15]

Parishin_C_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE Nrf2_nu->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates ParishinC Parishin C ParishinC->Nrf2_cyto promotes dissociation

Parishin C activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe key experimental protocols cited in the studies of this compound, B, and C.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of Parishin compounds on the viability of cells.[6][7]

  • Cell Seeding: Cells (e.g., YD-10B, Ca9-22) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the Parishin compound (e.g., 0, 10, 20, 40, 60, and 80 µM) for different time intervals (e.g., 24, 48, 72, and 96 hours).

  • CCK-8 Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 2 hours at 37 °C.

  • Absorbance Measurement: Absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) group.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration.[16]

  • Cell Seeding and Monolayer Formation: Cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells and then incubated with a medium containing different concentrations of the Parishin compound.

  • Imaging and Analysis: Images of the scratch are captured at 0 hours and subsequent time points (e.g., 12 or 24 hours). The width of the scratch is measured to quantify cell migration as the percentage of wound closure.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.[9][16]

  • Chamber Preparation: The upper surface of Transwell inserts (with 8 µm pores) is coated with Matrigel.

  • Cell Seeding: Cancer cells are seeded into the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation and Staining: After incubation (e.g., 24 hours), non-invading cells on the upper surface are removed. The invading cells on the lower surface are fixed and stained with crystal violet.

  • Quantification: The number of invaded cells is counted under a microscope.

Antioxidant Capacity Assays (DPPH, ABTS, FRAP)

These assays are used to determine the free radical scavenging and reducing power of the compounds.[17][18]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, measured spectrophotometrically.[19][20]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the ABTS radical cation by the antioxidant compound, resulting in a loss of color.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[16][17][21]

  • Protein Extraction and Quantification: Cells or tissues are lysed to extract total proteins, and the protein concentration is determined.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-Akt, Nrf2) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Bioactivity Assays start Start: Select Cell Line / Animal Model treatment Treatment with This compound, B, or C (Varying Concentrations & Durations) start->treatment viability Cell Viability (CCK-8) treatment->viability migration Cell Migration (Wound Healing) treatment->migration invasion Cell Invasion (Transwell) treatment->invasion antioxidant Antioxidant Capacity (DPPH, ABTS, FRAP) treatment->antioxidant inflammation Inflammatory Markers (ELISA, qPCR) treatment->inflammation mechanistic Mechanistic Analysis (Western Blot for Signaling Proteins) viability->mechanistic migration->mechanistic invasion->mechanistic antioxidant->mechanistic inflammation->mechanistic end End: Data Analysis & Conclusion mechanistic->end

References

The Parishin Puzzle: A Comparative Guide to the Structure-Activity Relationship of Parishin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Bioactive Potential of Parishin (B150448) A, B, and C

Parishin derivatives, a class of phenolic glucosides primarily isolated from the traditional Chinese medicine Gastrodia elata, have emerged as promising candidates in the quest for novel therapeutics. Their diverse pharmacological activities, ranging from neuroprotection to anticancer effects, have garnered significant interest within the scientific community. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of three key parishin derivatives: Parishin A, Parishin B, and Parishin C. By examining their performance in various experimental models and elucidating the signaling pathways they modulate, we aim to provide a valuable resource for advancing research and drug development efforts.

Unveiling the Structures: A Tale of Three Esters

Parishins are esters of gastrodin (B1674634), a phenolic glucoside, with citric acid. The structural variations among this compound, B, and C lie in the number and position of the gastrodin moieties attached to the citric acid core. These subtle differences in their chemical architecture are believed to be the foundation of their distinct biological activities.

  • This compound: Possesses three gastrodin molecules esterified to the citric acid backbone.

  • Parishin B: Features two gastrodin molecules.

  • Parishin C: Contains a single gastrodin molecule.

This variation in the number of gastrodin units directly impacts the molecule's size, polarity, and steric hindrance, which in turn influences its interaction with biological targets.

Comparative Biological Activities: A Quantitative Overview

While direct head-to-head comparative studies across all activities are limited, the available preclinical data provides valuable insights into the differential effects of this compound, B, and C.

Neuroprotective Effects

Emerging evidence suggests that the esterification of gastrodin to citric acid significantly enhances its neuroprotective and cognitive-enhancing properties, with Parishin C appearing to be a particularly potent derivative in this regard.[1]

CompoundModel SystemKey FindingsEffective Dose
This compound N2AAPP cells & WT mice (Aβ injection)Significantly decreased Presenilin 1 (PS1) expression and improved learning and memory.[2]40 µM (in vitro)
Parishin C Rat Model of Middle Cerebral Artery Occlusion (MCAO)Dose-dependently decreased neurological deficit scores and reduced brain water content.[3]25, 50, 100 mg/kg/day
Parishin C Scopolamine-treated ratsShowed the most potent effect in improving dementia-like symptoms compared to a parishin mixture and gastrodin.[1]5, 10, 20 mg/kg
Anticancer and Anti-Metastatic Activities

Parishin derivatives have also demonstrated promising potential in oncology, with studies highlighting their ability to inhibit cancer cell viability and metastasis.

CompoundTherapeutic AreaModel SystemKey FindingsEffective Dose
This compound AnticancerOral Squamous Carcinoma Cells (YD-10B, Ca9-22)Inhibited cell viability, colony formation, migration, and invasion.Significant reduction in viability at 20, 40, 60, and 80 μM
Parishin B AnticancerBreast Cancer Cells (MDA-MB-231)Inhibited proliferation and migration of breast cancer cells.Not explicitly quantified in available abstracts

Delving into the Mechanisms: Signaling Pathways

The distinct biological effects of parishin derivatives are underpinned by their modulation of specific intracellular signaling pathways.

This compound: Modulating Autophagy in Alzheimer's Disease

This compound has been shown to ameliorate cognitive decline in models of Alzheimer's disease by promoting the autophagy of Presenilin 1 (PS1), a key component of the γ-secretase complex involved in amyloid-β production.[2] This suggests a novel mechanism for its neuroprotective effects.

Parishin_A_Pathway ParishinA This compound Autophagy Autophagy ParishinA->Autophagy promotes PS1 Presenilin 1 (PS1) Cognitive_Decline Cognitive Decline PS1->Cognitive_Decline contributes to Autophagy->PS1 degrades

Caption: this compound promotes autophagy of Presenilin 1, potentially mitigating cognitive decline.

Parishin B: Targeting the TRIB3-AKT1 Interaction in Breast Cancer Metastasis

Recent studies have identified Tribbles homolog 3 (TRIB3) as a direct target of Parishin B. By binding to TRIB3, Parishin B blocks its interaction with AKT1, a crucial kinase in the PI3K/Akt signaling pathway. This disruption inhibits the proliferation and lung metastasis of breast cancer cells.

Parishin_B_Pathway ParishinB Parishin B TRIB3 TRIB3 ParishinB->TRIB3 binds to ParishinB->TRIB3 blocks interaction AKT1 AKT1 TRIB3->AKT1 interacts with PI3K_Akt PI3K/Akt Pathway AKT1->PI3K_Akt activates Metastasis Breast Cancer Metastasis PI3K_Akt->Metastasis promotes

Caption: Parishin B inhibits breast cancer metastasis by disrupting the TRIB3-AKT1 interaction.

Parishin C: A Multi-pronged Approach to Neuroprotection and Anti-inflammation

Parishin C exerts its potent neuroprotective and anti-inflammatory effects by modulating multiple key signaling pathways. It has been shown to activate the Nrf2 antioxidant response pathway, inhibit the pro-inflammatory NF-κB pathway, and modulate the ACSL4/p-Smad3/PGC-1α and MAPK signaling pathways.[4]

Parishin_C_Pathways cluster_parishin_c Parishin C cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway ParishinC Parishin C Nrf2 Nrf2 ParishinC->Nrf2 activates NFkB NF-κB ParishinC->NFkB inhibits MAPK MAPK ParishinC->MAPK modulates ARE Antioxidant Response Element Nrf2->ARE translocates to & binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Inflammation Inflammation NFkB->Inflammation promotes Neuroprotection Neuroprotection MAPK->Neuroprotection contributes to

Caption: Parishin C modulates multiple pathways to exert its neuroprotective and anti-inflammatory effects.

Experimental Protocols: A Guide for Researchers

To facilitate the replication and advancement of research on parishin derivatives, detailed methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Objective: To determine the free radical scavenging capacity of parishin derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound, B, C)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the parishin derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of the solvent used for the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Neuroprotection

This colorimetric assay is widely used to assess cell viability and the neuroprotective effects of compounds against toxins.

Objective: To evaluate the ability of parishin derivatives to protect neuronal cells from neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Test compounds (this compound, B, C)

  • Neurotoxin (e.g., H₂O₂, 6-OHDA, MPP+)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the parishin derivatives for a specific duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin at a predetermined concentration for a specified time (e.g., 24 hours). Include a control group without the neurotoxin and a vehicle control group.

  • MTT Incubation:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the parishin derivative compared to the cells treated with the neurotoxin alone.

Structure-Activity Relationship: Connecting the Dots

Based on the available data, a preliminary structure-activity relationship for parishin derivatives can be proposed:

  • Number of Gastrodin Moieties: The enhanced neuroprotective potency of Parishin C compared to a mixture of parishins and gastrodin suggests that a single gastrodin unit esterified to citric acid may be optimal for this activity.[1] The larger size and potentially different solubility of this compound and B might hinder their ability to cross the blood-brain barrier or interact as effectively with specific neuroprotective targets.

  • Esterification: The ester linkage to citric acid is crucial for the enhanced bioactivity of parishins compared to their precursor, gastrodin.[1] This modification likely alters the physicochemical properties of the molecule, such as lipophilicity, which could improve cell membrane permeability and target engagement.

  • Overall Structure: The overall three-dimensional structure conferred by the citric acid core and the attached gastrodin(s) dictates the specific interactions with protein targets, leading to the modulation of distinct signaling pathways. For instance, the specific conformation of Parishin B may allow it to fit into the binding pocket of TRIB3, while the structure of Parishin C may be more favorable for interacting with components of the Nrf2 and NF-κB pathways.

Future Directions

The study of parishin derivatives is a rapidly evolving field. To further elucidate their therapeutic potential, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound, B, and C in a wide range of standardized antioxidant, neuroprotective, and anticancer assays is crucial for a definitive understanding of their relative potencies.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of each derivative will be essential for their development as clinical candidates.

  • Target Identification: Utilizing advanced techniques such as proteomics and chemoproteomics to identify the direct molecular targets of each parishin derivative will provide deeper insights into their mechanisms of action.

  • Synthetic Analogs: Designing and synthesizing novel parishin analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the development of next-generation therapeutics.

References

Benchmarking Parishin A's Anti-inflammatory Effects Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Parishin (B150448) A against a panel of well-characterized inhibitors targeting key inflammatory signaling pathways. The objective is to benchmark the potency and mechanistic action of Parishin A, a phenolic glucoside derived from Gastrodia elata, in the context of established anti-inflammatory agents. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the complex signaling networks involved to support further research and drug development initiatives.

Data Presentation: Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the quantitative data on the inhibitory effects of this compound and selected known inhibitors on various markers of inflammation. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is a synthesis from multiple sources.

CompoundTarget Pathway/MoleculeAssay SystemKey ParameterValueReference
This compound PI3K/AKT/mTOROral Squamous Carcinoma CellsIC50 (Cell Viability)~40-80 µM[1]
Parishin (unspecified) Pro-inflammatory CytokinesSepsis-induced mouse modelTNF-α Reduction~27%[2][3]
IL-1β Reduction~34%[2][3]
IL-6 Reduction~29%[2][3]
Dexamethasone Glucocorticoid ReceptorLPS-stimulated peripheral blood mononuclear cellsIC50 (IL-6 inhibition)0.5 x 10⁻⁸ M[4]
Ibuprofen COX-1/COX-2In vitro enzyme assayIC50 (COX-1)~13 µM[5]
IC50 (COX-2)~344 µM[5]
Tofacitinib JAK1/JAK3In vitro kinase assayIC50 (JAK1)1.1 nM[6]
IC50 (JAK3)2.0 nM[6]
BIRB-796 (p38 MAPK inhibitor) p38 MAPKLPS-stimulated peripheral blood mononuclear cellsIC50 (TNF-α inhibition)~10-100 nM[7]

Note: The data for "Parishin (unspecified)" is included to provide a preliminary indication of the potential anti-inflammatory efficacy of parishin compounds. Further studies are required to specifically quantify the effects of this compound.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and the comparator inhibitors are mediated through their modulation of critical intracellular signaling cascades. The following diagrams illustrate these pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes ParishinA This compound (Inhibition) ParishinA->NFkB_nucleus Inhibits Translocation

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response ParishinA This compound (Modulation) ParishinA->MAPK MAPK_Inhibitors MAPK Inhibitors (e.g., BIRB-796) MAPK_Inhibitors->MAPK

Caption: Modulation of the MAPK signaling pathway by this compound and known inhibitors.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Tofacitinib Tofacitinib (Inhibition) Tofacitinib->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of anti-inflammatory effects are provided below.

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, the medium is replaced with fresh, serum-free medium. Cells are then pre-treated with various concentrations of this compound or a comparator drug for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Objective: To measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in cell culture supernatants or animal plasma.

  • Protocol:

    • Collect cell culture supernatants or plasma samples after treatment and/or stimulation.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.

    • Perform the assay according to the manufacturer's instructions, which typically involves the following steps:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that produces a colorimetric signal.

      • Measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.

Western Blot Analysis for Protein Expression
  • Objective: To determine the relative expression levels of key proteins in a signaling pathway (e.g., phosphorylated and total forms of NF-κB, p38 MAPK, STAT3).

  • Protocol:

    • Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

Immunofluorescence for NF-κB Nuclear Translocation
  • Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Protocol:

    • Grow cells on glass coverslips and treat them as described in the LPS stimulation protocol.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope and capture images.

    • Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anti-inflammatory effects of a test compound like this compound.

Experimental_Workflow Cell_Culture In Vitro Model (e.g., RAW 264.7 cells) Treatment Treatment with this compound & Known Inhibitors Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Cytokine_Analysis Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Protein_Analysis Protein Expression (Western Blot) Stimulation->Protein_Analysis NFkB_Translocation NF-κB Translocation (Immunofluorescence) Stimulation->NFkB_Translocation Data_Analysis Data Analysis & Comparison Cytokine_Analysis->Data_Analysis Protein_Analysis->Data_Analysis NFkB_Translocation->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available, albeit limited, evidence suggests that this compound possesses anti-inflammatory properties, likely mediated through the modulation of multiple signaling pathways including NF-κB and MAPK.[8][9] Parishin C, a metabolite of this compound, has been more extensively studied and demonstrates significant anti-inflammatory and antioxidant effects, primarily through the activation of the Nrf2 signaling pathway and inhibition of NF-κB.[10] To establish a definitive benchmark against known inhibitors, further research is required to generate specific quantitative data, such as IC50 values, for this compound in standardized in vitro and in vivo models of inflammation. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies, which will be crucial in elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Independent Validation of Published Findings on Parishin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on Parishin A, a bioactive compound extracted from Gastrodia elata. The focus is on its potential therapeutic applications in oncology, neuroprotection, and inflammation, with a critical evaluation of its performance against established alternatives, supported by experimental data.

Executive Summary

This compound has demonstrated promising preclinical activity as an anticancer, neuroprotective, and anti-inflammatory agent. In oral squamous cell carcinoma (OSCC), this compound has been shown to inhibit cancer cell viability and key signaling pathways. In the context of Alzheimer's disease, it has been observed to modulate proteins associated with amyloid-beta production. While its anti-inflammatory properties are less specifically characterized, related compounds suggest a potential for cytokine modulation. However, a critical gap exists in the independent validation of these initial findings. This guide synthesizes the available data for this compound and compares it with established therapeutic alternatives—cisplatin (B142131) in oncology, donepezil (B133215) in neuroprotection, and ibuprofen (B1674241) for inflammation—to provide a framework for future validation studies and drug development initiatives.

Anticancer Activity: Oral Squamous Cell Carcinoma

This compound has been investigated for its potential as a therapeutic agent against oral squamous cell carcinoma (OSCC). A key study has demonstrated its ability to reduce the viability of OSCC cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on OSCC cell lines compared to the standard chemotherapeutic agent, cisplatin. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate investigations.

CompoundCell Line(s)Key FindingsEffective Concentration / IC50Reference(s)
This compound YD-10B, Ca9-22Dose- and time-dependent decrease in cell viability.Significant reduction at 20, 40, 60, and 80 µM.[1]
Cisplatin H103Time-dependent cytotoxicity.IC50: 15 µM (24h), 4.57 µM (48h)[2]
FaDuDose- and time-dependent reduction in cell viability.IC50: 11.25 µM (24h)[3]
PE/CA-PJ49Dose- and time-dependent reduction in cell viability.IC50: 10.55 µM (24h)[3]
Experimental Protocols
  • Cell Seeding: OSCC cells (YD-10B and Ca9-22) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with this compound at various concentrations (0, 10, 20, 40, 60, and 80 µM) for different time intervals (24, 48, 72, and 96 hours).

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) reagent was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

  • Measurement: Absorbance was measured at 450 nm using a microplate reader.

  • Cell Seeding: OSCC cell lines were seeded in 96-well plates.

  • Treatment: Cells were treated with cisplatin for 24 and 48 hours.

  • Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assays were performed to determine cell viability.

  • Measurement: The half-maximal inhibitory concentration (IC50) was calculated.

Signaling Pathway: this compound in OSCC

This compound is reported to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ParishinA ParishinA ParishinA->PI3K ParishinA->AKT ParishinA->mTOR

This compound inhibits the PI3K/AKT/mTOR signaling pathway in OSCC.

Neuroprotective Effects: Alzheimer's Disease Models

This compound has been explored for its neuroprotective potential in the context of Alzheimer's disease. One study has shown its ability to modulate proteins involved in the production of amyloid-beta (Aβ), a key pathological hallmark of the disease.

Comparative Analysis of Efficacy in Alzheimer's Disease Models

The following table compares the effects of this compound on a key protein involved in Aβ production with the effects of the established Alzheimer's drug, donepezil, on Aβ levels.

CompoundModel SystemKey FindingsEfficacyReference(s)
This compound N2AAPP cellsReduction in Presenilin 1 (PS1) expression.Significant reduction at 40 µM.[4]
Donepezil Aged ratsReduction in total Aβ40 and Aβ42 levels in the brain.29% reduction in Aβ40 and 41% reduction in Aβ42.[1]
Tg2576 miceReduction in soluble Aβ1-40 and Aβ1-42 levels in brain tissue.Significant reduction at 4 mg/kg dose.[4]
Experimental Protocols
  • Cell Culture: N2AAPP cells were treated with varying concentrations of this compound (0-320 µM) for 24 hours.

  • Protein Extraction and Quantification: Cells were lysed, and total protein was extracted and quantified.

  • Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PS1.

  • Analysis: The intensity of the protein bands was quantified to determine the relative expression levels of PS1.

  • Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice, a model for accelerated senescence and spontaneous Alzheimer's disease, were used.

  • Treatment: Mice were treated orally with donepezil (3 mg/kg/day) for 2 months, from 4 to 6 months of age.

  • Cognitive Testing: The Morris Water Maze test was used to evaluate cognitive function.

  • Tissue Analysis: Following euthanasia, brain tissue was processed for further analysis, including the measurement of Aβ levels.

Signaling Pathway: this compound in Alzheimer's Disease

This compound is suggested to exert its neuroprotective effects by reducing the expression of Presenilin 1 (PS1), a key component of the γ-secretase complex that cleaves the amyloid precursor protein (APP) to produce Aβ.

cluster_membrane Cellular Compartment cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-secretase (contains PS1) APP->gamma_secretase cleavage Abeta Amyloid-beta (Aβ) gamma_secretase->Abeta production ParishinA ParishinA ParishinA->gamma_secretase reduces PS1 expression

This compound may reduce Aβ production by downregulating PS1 expression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. While direct evidence for this compound is limited, studies on a broader category of "Parishin" suggest a mechanism involving the modulation of pro-inflammatory cytokines.

Comparative Analysis of Anti-inflammatory Effects

The following table presents data on the effect of "Parishin" on cytokine levels in a sepsis model, alongside data for the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.

CompoundModel SystemKey FindingsEfficacyReference(s)
Parishin (unspecified) Septic miceReduction in plasma concentrations of pro-inflammatory cytokines.TNF-α: from 379.2 to 275.5 pg/mLIL-1β: from 244.0 to 160.2 pg/mLIL-6: from 355.8 to 253.5 pg/mL[5]
Ibuprofen LPS-stimulated human PBMCsInhibition of PGE2 synthesis in a concentration-dependent manner.Significant inhibition at 50 µM and 100 µM.[5]
Modulation of cytokine production.Increased TNF-α and IL-6; Reduced IL-10 and IL-1ra.[6]
Experimental Protocols
  • Model: Sepsis was induced in mice using the cecal ligation and puncture (CLP) model.

  • Treatment: Septic mice were treated with Parishin.

  • Sample Collection: Plasma samples were collected from the mice.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the plasma were measured using ELISA.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy individuals.

  • Stimulation: PBMCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were incubated with or without various concentrations of ibuprofen.

  • Cytokine Measurement: The levels of various cytokines in the cell culture supernatants were measured using ELISA.

Workflow for Investigating Anti-inflammatory Effects

The following diagram illustrates a general workflow for assessing the anti-inflammatory properties of a test compound like this compound.

Start Start Isolate_Cells Isolate Immune Cells (e.g., PBMCs) Start->Isolate_Cells Stimulate Induce Inflammation (e.g., with LPS) Isolate_Cells->Stimulate Treat Treat with This compound Stimulate->Treat Measure Measure Cytokine Levels (e.g., ELISA) Treat->Measure Analyze Analyze Data and Compare to Control Measure->Analyze End End Analyze->End

General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The currently available data suggests that this compound holds therapeutic promise in the fields of oncology and neurodegenerative diseases. Its demonstrated activity against oral squamous cell carcinoma and its modulation of a key protein in Alzheimer's disease pathology warrant further investigation. However, the lack of independent validation studies is a significant limitation in assessing the robustness of these findings.

For the scientific community to confidently advance the development of this compound, future research should prioritize:

  • Independent Replication: Studies designed to replicate the key findings on this compound's anticancer, neuroprotective, and anti-inflammatory effects are crucial.

  • Direct Comparative Studies: Head-to-head comparisons of this compound with standard-of-care agents under identical experimental conditions will provide a clearer picture of its relative efficacy and potential advantages.

  • Mechanistic Elucidation: Further research is needed to fully understand the molecular mechanisms underlying this compound's biological activities in each therapeutic area.

  • In Vivo Validation: The promising in vitro results need to be validated in relevant animal models to assess the in vivo efficacy, pharmacokinetics, and safety of this compound.

This comparative guide serves as a foundational resource to inform and encourage such validation efforts, which are essential for translating the potential of this compound into tangible clinical benefits.

References

Comparative Analysis of Parishin A from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Parishin (B150448) A, a polyphenolic glucoside of significant interest for its potential neuroprotective and anti-inflammatory properties.[1] Primarily sourced from Gastrodia elata and more recently identified in Maclura tricuspidata, the concentration and composition of Parishin A and its derivatives vary considerably depending on the natural source and the extraction methodology employed.[1][2] This document offers a detailed comparison of this compound content from these sources, outlines experimental protocols for its extraction and quantification, and elucidates a key signaling pathway involved in its neuroprotective effects, providing a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound and Its Derivatives

The selection of the plant source and the specific plant part is crucial for maximizing the yield of this compound. The following tables summarize the quantitative data of this compound and its related compounds from Maclura tricuspidata and Gastrodia elata.

Table 1: Quantitative Analysis of Parishin Derivatives in Different Parts of Maclura tricuspidata

Plant PartThis compound (mg/g DW)Parishin B (mg/g DW)Macluraparishin C (mg/g DW)Macluraparishin E (mg/g DW)Gastrodin (mg/g DW)
Twig3.28 ± 0.151.89 ± 0.081.05 ± 0.041.21 ± 0.052.53 ± 0.11
Bark2.95 ± 0.131.62 ± 0.070.89 ± 0.031.03 ± 0.041.87 ± 0.09
Root2.51 ± 0.111.35 ± 0.060.76 ± 0.030.88 ± 0.031.52 ± 0.07
Leaves0.68 ± 0.030.35 ± 0.010.19 ± 0.010.22 ± 0.010.41 ± 0.02
Xylem0.42 ± 0.020.21 ± 0.01--0.25 ± 0.01

Data adapted from a 2022 study on Maclura tricuspidata. The values represent the mean ± standard deviation.[1]

Table 2: Comparative Yield of this compound and Related Compounds from Gastrodia elata Using Different Extraction Methods

Extraction MethodSolventKey ParametersThis compound Yield (mg/g of raw material)Other Quantified Compounds
Optimized Ethanol (B145695) Extraction41% EthanolLiquid-to-solid ratio: 28.58 mL/g, Soaking time: 23.91 h, Extraction time: 46.60 minNot explicitly stated for this compound alone, but optimized for a comprehensive score of gastrodin-type components.Gastrodin, Gastrodigenin, Parishin B, Parishin C, Parishin E were quantified.[3][4]
Reflux Extraction50% EthanolReflux for 1 hour, repeated twiceNot explicitly quantified.Parishin E was a focus of the study.[5]
95% Ethanol Extraction followed by Liquid-Liquid Partitioning95% EthanolHeating with reflux, followed by partitioning with n-hexane, ethyl acetate, and n-butanol.Yields of purified parishin derivatives were reported from the n-butanol extract, but not as mg/g of the initial raw material.Novel parishin derivatives were isolated and identified.[6]
Ultrasonication and Enzyme ReactionWaterUse of ultrasonicator and enzymes.Not quantified for this compound alone, but focused on enhancing overall extraction yield.Gastrodin, Vanillin, 4-hydroxybenzaldehyde, 4-hydroxybenzyl alcohol were measured.[2]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following section provides protocols for the extraction and quantification of this compound.

Protocol 1: Optimized Ethanol Extraction of this compound and its Derivatives from Gastrodia elata

This protocol is based on a response surface methodology (RSM) optimized for the comprehensive extraction of gastrodin-type components, including this compound.[4]

Materials:

  • Dried Gastrodia elata tuber powder

  • 41% Ethanol

Procedure:

  • Mix the dried Gastrodia elata powder with 41% ethanol at a liquid-to-solid ratio of 28.58 mL/g.[4]

  • Allow the mixture to soak for 23.91 hours at room temperature.[4]

  • Perform the extraction for 46.60 minutes. The specific extraction technique (e.g., reflux, sonication) should be kept consistent.[4]

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filter the supernatant through a 0.45 µm syringe filter for subsequent analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Quantification of this compound, B, and C

This protocol provides a reliable method for the simultaneous determination of major parishins.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Cosmosil 5C18-AR, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Methanol[1]

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 70 30
    15 50 50
    30 30 70
    35 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL[1]

Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of this compound, B, and C reference standards in methanol (B129727) (1 mg/mL). From these, prepare a mixed working standard solution and a series of dilutions for the calibration curve.[1]

  • Sample Preparation (from Gastrodia elata): a. Grind the dried rhizome into a fine powder. b. Accurately weigh 1 g of the powder and add 50 mL of 70% methanol.[1] c. Sonicate for 30 minutes at room temperature.[1] d. Centrifuge the extract at 4000 rpm for 10 minutes.[1] e. Filter the supernatant through a 0.45 µm syringe filter before injection.[1]

Signaling Pathway and Neuroprotective Mechanism

Parishin and its derivatives have demonstrated significant neuroprotective effects. Macluraparishin C, a novel parishin compound, has been shown to exert its neuroprotective function by modulating the antioxidant/MAPK signaling pathway against oxidative stress-induced neurodegeneration.[7][8]

MAPK_Signaling_Pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) mapk MAPK Cascade (ERK, JNK, p38) oxidative_stress->mapk activates mpc Macluraparishin C mpc->mapk downregulates antioxidant_enzymes Antioxidant Enzymes (SOD2, GPX1, GPX4, CAT) mpc->antioxidant_enzymes upregulates neuroprotection Neuroprotection mpc->neuroprotection leads to neuronal_injury Neuronal Injury & Apoptosis mapk->neuronal_injury promotes antioxidant_enzymes->oxidative_stress inhibits

Caption: Macluraparishin C modulation of the MAPK signaling pathway.

The diagram illustrates how Macluraparishin C confers neuroprotection. Oxidative stress activates the MAPK cascade (including ERK, JNK, and p38), which promotes neuronal injury and apoptosis.[7] Macluraparishin C intervenes by downregulating the expression of the MAPK cascade proteins and upregulating antioxidant enzymes, thereby mitigating oxidative stress and protecting neurons.[7][8]

Conclusion

This comparative guide highlights that Maclura tricuspidata, particularly its twigs and bark, is a rich source of this compound and its novel derivatives.[1] While Gastrodia elata is a well-known source, the yield of this compound is highly dependent on the extraction method used. The provided experimental protocols offer a standardized approach for the extraction and quantification of these valuable compounds. Furthermore, the elucidation of the MAPK signaling pathway provides a deeper understanding of the neuroprotective mechanisms of parishin derivatives, paving the way for further research and development in the field of neuropharmacology.

References

Evaluating the Safety Profile of Parishin A in Comparison to Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The exploration of natural phenolic compounds for therapeutic applications has gained significant momentum in the scientific community. Among these, Parishin A, a constituent of Gastrodia elata, has demonstrated promising bioactivities. However, a thorough evaluation of its safety is paramount before it can be considered for further development. This guide provides a comparative analysis of the safety profile of this compound against other well-researched phenolic compounds: resveratrol (B1683913), quercetin, and curcumin (B1669340). The comparison focuses on key toxicological endpoints, including cytotoxicity, genotoxicity, and in vivo toxicity, supported by available experimental data.

Executive Summary

This compound, primarily studied as a component of Gastrodia elata water extract (WGE), exhibits a favorable safety profile characterized by low cytotoxicity to normal cells and a lack of genotoxic potential in preclinical studies. In contrast, while resveratrol, quercetin, and curcumin have demonstrated various health benefits, their safety profiles are accompanied by certain considerations, such as dose-dependent cytotoxicity and conflicting reports on genotoxicity. This guide aims to provide a clear, data-driven comparison to aid researchers in the evaluation of this compound as a potential therapeutic candidate.

Data Presentation: A Comparative Overview of Toxicological Data

The following tables summarize the available quantitative data for this compound and the selected phenolic compounds. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources with different experimental setups.

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Reference(s)
This compound Oral Squamous Carcinoma (Ca9-22)>40 (significant viability reduction)Human Gingival Fibroblasts (HGnF)Not significantly affected at 80 µM[1][2]
Oral Squamous Carcinoma (YD-10B)>40 (significant viability reduction)[1][2]
Resveratrol Human T-cell leukemia (Jurkat)~9 (48h)Mouse Macrophages~39 (48h)[3]
Human Epidermoid Carcinoma (A431)~66 (48h)Human Skin Cells~66 (48h)[3][4]
Breast Cancer (4T1)~100 (induces 75% apoptosis)Normal Liver (L02), Kidney (HK-2)No significant effect at 50 µM (24h)[5]
Quercetin Neuronal N2a Cells>12.5 (significant cytotoxicity)--[6]
Curcumin Hepatocellular Carcinoma (Hepa1-6)15.8 (48h)--[7]

Table 2: Comparative Genotoxicity

CompoundAmes TestMicronucleus Assay (in vivo)Comet AssayReference(s)
This compound (as WGE) NegativeNegative (in mice)No data found[1][8][9]
Resveratrol Negative (for a novel analogue)Negative (in mice and rats)Protective effect against radiation-induced DNA damage[7][10][11]
Quercetin Positive in some bacterial strainsNegative (in rats up to 2000 mg/kg)Can reduce DNA damage induced by other agents[9][12][13]
Curcumin No data foundNo data foundNo data found

Table 3: Comparative In Vivo Acute Toxicity

CompoundSpeciesRouteLD₅₀ / NOAELReference(s)
This compound (as WGE) MiceOralNOAEL: >8065 mg/kg/day (28-day study)[1][8][9]
Resveratrol Rats, DogsOralNOAEL: 750 mg/kg/day (90-day study in rats)[7][14]
Quercetin RatsOralNo genotoxic effects up to 2000 mg/kg[9]
Curcumin Rats, MiceOralLD₅₀: >5000 mg/kg[15]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the safety evaluation of phenolic compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, resveratrol) and incubate for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Preparation: Prepare different concentrations of the test compound. The assay is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • Incubation: Mix the bacterial tester strain, the test compound, and the S9 mix (if applicable) and incubate.

    • Plating: Plate the mixture onto a minimal agar (B569324) plate lacking histidine.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and can now grow).

    • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity Assessment: In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in bone marrow is an indicator of genotoxic damage.

  • Methodology:

    • Animal Dosing: Administer the test substance to a group of rodents (usually mice or rats) via an appropriate route (e.g., oral gavage). Include positive and negative control groups.

    • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur or tibia.

    • Slide Preparation: Prepare bone marrow smears on microscope slides.

    • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa and May-Grunwald).

    • Scoring: Under a microscope, score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.

    • Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the negative control group.

In Vivo Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

  • Principle: A stepwise procedure is used where a small number of animals are dosed at a time. The outcome of the first group determines the dose for the next group.

  • Methodology:

    • Animal Selection: Use a small group of animals (typically 3) of a single sex (usually females).

    • Dosing: Administer a single oral dose of the test substance. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Stepwise Procedure:

      • If mortality is observed in the first group, the dose for the next group is lowered.

      • If no mortality is observed, the dose for the next group is increased.

    • Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed.

Mandatory Visualization

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assessment Workflow (MTT Assay) start Seed cells in 96-well plate treat Treat with varying concentrations of phenolic compound start->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate cell viability and IC50 read->analyze

General workflow for in vitro cytotoxicity assessment using the MTT assay.

signaling_pathway_parishin_a cluster_pathway Proposed Anti-Cancer Signaling Pathway of this compound ParishinA This compound PI3K PI3K ParishinA->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Discussion and Conclusion

The available data suggests that this compound, particularly as a component of Gastrodia elata water extract, has a promising safety profile. It demonstrates selective cytotoxicity towards cancer cells while sparing normal cells and shows no evidence of genotoxicity in the Ames and in vivo micronucleus tests.[1][2][8] The high No-Observed-Adverse-Effect Level (NOAEL) in a 28-day oral toxicity study further supports its low toxicity potential.[8][9]

In comparison, resveratrol, while also showing some selectivity for cancer cells, can be cytotoxic to normal cells at higher concentrations.[3] Its genotoxicity profile appears to be largely negative in vivo.[7] Quercetin presents a more complex picture, with some in vitro studies indicating genotoxic potential, while in vivo studies have generally not supported this finding.[9][12] Curcumin is widely regarded as safe, with a high oral LD₅₀, though its bioavailability is a known limitation.[15]

It is crucial to acknowledge the limitations of the current comparison. The data for this compound is primarily from studies on a water extract of Gastrodia elata, and further studies on the purified compound are necessary to establish a definitive safety profile. Direct comparative studies evaluating these phenolic compounds under identical experimental conditions are lacking, which makes a precise comparison of potency and safety challenging.

References

Harnessing Synergy: A Comparative Guide to Parishin A and Other Natural Compounds in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. The synergistic application of natural compounds with conventional chemotherapeutic agents presents a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce side effects. This guide provides a comparative analysis of the therapeutic potential of Parishin A in such combinations.

While direct experimental studies on the synergistic effects of this compound are still emerging, its well-documented mechanism of action provides a strong rationale for its potential in combination therapy. This guide will objectively compare the projected synergistic capabilities of this compound, based on its known signaling pathways, with the proven synergistic effects of other natural compounds that have been subjected to rigorous experimental evaluation.

This compound: A Strong Candidate for Synergistic Therapy

This compound, a bioactive compound extracted from Gastrodia elata, has demonstrated significant anti-cancer properties in preclinical studies.[1] Its primary mechanism involves the potent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth in many cancers.[2][3] By disrupting this pathway, this compound can induce cancer cell death and inhibit tumor progression.[1]

Furthermore, preliminary evidence suggests that Parishin-related compounds may moderately reduce the activity of the multidrug resistance (MDR) efflux pump and enhance antibody-dependent cellular cytotoxicity (ADCC).[1] These mechanisms are prime targets for creating synergy, as they can respectively counteract chemotherapy resistance and boost the efficacy of immunotherapy agents.

Below is a diagram illustrating the key signaling pathway targeted by this compound.

G node_agent node_agent node_pathway node_pathway node_effect node_effect node_process node_process ParishinA This compound PI3K PI3K ParishinA->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Comparative Case Studies: Proven Synergies in Action

To contextualize the potential of this compound, we present data from two natural compounds that have demonstrated clear synergistic effects with established chemotherapeutic agents.

Case Study 1: Planispine A and Cisplatin (B142131)

Planispine A, a phytocompound, has been shown to sensitize cancer cells to cisplatin, a cornerstone of chemotherapy that is often limited by resistance and toxicity.[4][5] The combination allows for a significant reduction in the required dose of cisplatin to achieve a potent anti-cancer effect.

Quantitative Data Summary: Planispine A + Cisplatin vs. Monotherapy

Cell LineTreatmentIC50 ValueFold Change in IC50Reference
HeLaPlanispine A21.38 µMN/A[4]
HeLaPlanispine A + Cisplatin (25 µM)3.9 µM5.54 [4]
HeLaCisplatin55.3 µMN/A[4]
HeLaCisplatin + Planispine A (5 µM)17.43 µM3.17 [4]

IC50: The concentration of a drug required for 50% inhibition of cell viability.

The synergistic mechanism involves the inhibition of the Fanconi Anemia (FA) pathway by Planispine A.[5] The FA pathway is a crucial DNA repair mechanism that cancer cells use to survive the DNA damage inflicted by cisplatin. Its inhibition leaves cancer cells vulnerable to cisplatin-induced apoptosis.

cluster_0 Cisplatin Action cluster_1 Planispine A Action cluster_2 Cellular Response Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage FA_Pathway Fanconi Anemia (FA) Pathway DNA_Damage->FA_Pathway Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Induces PlanispineA Planispine A PlanispineA->FA_Pathway Inhibits DNA_Repair DNA Repair FA_Pathway->DNA_Repair Promotes DNA_Repair->Apoptosis Prevents

Planispine A blocks DNA repair, enhancing cisplatin-induced apoptosis.
Case Study 2: Puerarin (B1673276) and 5-Fluorouracil (B62378) (5-FU)

Puerarin, an isoflavone, exhibits significant synergy with 5-Fluorouracil (5-FU), a common antimetabolite chemotherapy drug. This combination has shown superior efficacy in inhibiting the growth of esophageal and gastric cancer cells both in vitro and in vivo.[6][7]

Quantitative Data Summary: Puerarin + 5-FU vs. Monotherapy

Model SystemTreatmentKey Finding (Inhibition/Apoptosis Rate)Reference
Eca-109 Esophageal Cancer CellsPuerarin + 5-FU87.27% Growth Inhibition Rate[6]
Eca-109 Esophageal Cancer CellsPuerarin + 5-FU36.18% Apoptotic Rate at 48h[6]
Xenograft Tumor ModelPuerarin alone76.93% Tumor Inhibition[6]
Xenograft Tumor Model5-FU alone72.21% Tumor Inhibition[6]
Xenograft Tumor ModelPuerarin + 5-FU89.06% Tumor Inhibition[6]
BGC-823 Gastric Cancer CellsPuerarin + 5-FUSynergistic effect (CI < 1)[7]

CI: Combination Index. A value < 1 indicates synergy.

The combination of puerarin and 5-FU leads to enhanced apoptosis in cancer cells without increasing side effects, highlighting its potential as a safe and effective chemosensitizing agent.[6][7]

Experimental Protocols for Synergy Assessment

The evaluation of synergistic effects requires a standardized workflow. The key experiments cited in the case studies above follow a logical progression from in vitro screening to in vivo validation.

G A 1. In Vitro Cell Viability Assay (e.g., MTT, CCK-8) B Determine IC50 values for single agents A->B C 2. Combination Treatment (Checkerboard Assay) B->C D Calculate Combination Index (CI) & Dose Reduction Index (DRI) C->D E Synergy Confirmed? (CI < 1) D->E F 3. Mechanistic Assays (Apoptosis, Cell Cycle, Western Blot) E->F Yes I End E->I No G 4. In Vivo Validation (Tumor Xenograft Model) F->G H Evaluate tumor growth, survival, and toxicity G->H H->I

A typical experimental workflow for evaluating drug synergy.
Detailed Methodologies

  • Cell Viability Assay (e.g., CCK-8 or MTT):

    • Objective: To determine the cytotoxic effects of the compounds, alone and in combination, and to calculate IC50 values.

    • Protocol: Cancer cells are seeded in 96-well plates. After cell adherence, they are treated with various concentrations of each agent individually or in combination for a specified time (e.g., 24, 48, 72 hours). A reagent (like CCK-8 or MTT) is then added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured with a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • Combination Index (CI) Calculation:

    • Objective: To quantitatively determine if the drug interaction is synergistic, additive, or antagonistic.

    • Protocol: Data from the cell viability assays (checkerboard format) are analyzed using software like CompuSyn. The software applies the Chou-Talalay method to calculate CI values. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death) induced by the treatments.

    • Protocol: Cells are treated with the compounds at predetermined concentrations (e.g., their IC50 values). After treatment, cells are harvested and stained with Annexin V-FITC (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The stained cell populations are then analyzed and quantified using a flow cytometer.

  • Tumor Xenograft Model:

    • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

    • Protocol: Immunocompromised mice are subcutaneously injected with cancer cells. Once tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, agent A alone, agent B alone, combination A+B). The agents are administered according to a defined schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed, and toxicity to major organs can be assessed.

Conclusion and Future Directions

The potent inhibitory effect of this compound on the PI3K/Akt/mTOR pathway strongly suggests its potential as a synergistic partner in combination cancer therapy. This mechanism is complementary to many standard chemotherapies that act by inducing DNA damage or inhibiting cell division. By blocking the primary survival signals within cancer cells, this compound could lower the threshold for apoptosis induced by other agents, potentially mirroring the success seen with compounds like Planispine A and Puerarin.

The data presented in this guide underscore the significant potential of combining natural compounds with conventional drugs. However, the synergistic potential of this compound remains a hypothesis that requires rigorous experimental validation. Future research should focus on screening this compound in combination with a panel of chemotherapeutic and targeted agents across various cancer cell lines, following the experimental workflow outlined above. Such studies are critical to unlock the full therapeutic potential of this compound and to develop more effective and safer combination strategies for cancer treatment.

References

Assessing the Translational Potential of Parishin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of Parishin A, a bioactive phenolic glucoside derived from the medicinal plant Gastrodia elata. By objectively comparing its performance with alternative therapeutic agents in oncology, neuroprotection, and anti-inflammatory applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its prospects as a lead compound for novel therapeutics.

Anti-Cancer Potential: Oral Squamous Cell Carcinoma

This compound has demonstrated significant anti-cancer properties, particularly in the context of oral squamous cell carcinoma (OSCC). Its mechanism of action involves the inhibition of critical cell signaling pathways that govern cell proliferation, survival, migration, and invasion.

Quantitative Data Comparison: this compound vs. Cisplatin (B142131)

The following table summarizes the in vitro efficacy of this compound compared to Cisplatin, a standard-of-care chemotherapeutic agent for OSCC, based on their half-maximal inhibitory concentrations (IC50) in various OSCC cell lines.

CompoundCell LineTreatment DurationIC50 (µM)Reference
This compound YD-10B48h~40[1]
Ca9-2248h~40[1]
Cisplatin H10348h4.57[2]
H31448h100[2]
FaDu24h11.25[3]
PE/CA-PJ4924h10.55[3]
SCC448h3.178[4]
SCC948h3.891[4]
SCC2548h3.493[4]
Signaling Pathway of this compound in OSCC

This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][5] This pathway is crucial for cell growth and proliferation, and its downregulation by this compound leads to decreased viability of cancer cells.

ParishinA_Anticancer_Pathway ParishinA This compound PI3K PI3K ParishinA->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's inhibition of the PI3K/Akt/mTOR pathway in OSCC.
Experimental Protocols: Anti-Cancer Studies

Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed OSCC cells (e.g., YD-10B, Ca9-22) in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.[6]

  • Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) and incubate for 24, 48, or 72 hours.[5][6]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[5]

Wound Healing Assay for Cell Migration

  • Cell Seeding: Grow cells in 6-well plates to form a confluent monolayer.[6]

  • Wound Creation: Create a linear scratch in the monolayer with a sterile pipette tip.[6]

  • Treatment: Wash with PBS to remove detached cells and incubate with medium containing different concentrations of this compound.[6]

  • Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours) to assess cell migration into the wounded area.[6]

Transwell Invasion Assay

  • Chamber Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel.[5]

  • Cell Seeding: Seed OSCC cells in serum-free medium in the upper chamber.[5][6]

  • Treatment: Add medium with this compound to the upper chamber and a chemoattractant (e.g., 10% FBS) to the lower chamber.[5][6]

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.[5]

  • Staining and Quantification: Remove non-invading cells, fix and stain the invading cells on the lower surface with crystal violet, and count the number of invaded cells.[5]

Neuroprotective Potential

Parishin compounds, particularly Parishin C, have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and neuroinflammation. The primary mechanism involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Quantitative Data Comparison: Parishin C vs. Riluzole (B1680632)

The following table compares the neuroprotective effects of Parishin C in a rat model of middle cerebral artery occlusion (MCAO) with preclinical data for Riluzole, a drug approved for amyotrophic lateral sclerosis (ALS) that has also been studied in stroke models.

CompoundModelDosageKey FindingsReference
Parishin C Rat MCAO25, 50, 100 mg/kg/day, i.p. for 21 daysDose-dependently decreased neurological deficit scores and reduced brain water content.[7] Suppressed oxidative stress and the release of pro-inflammatory factors (TNF-α, IL-6, IL-1β).[7][8][7][8]
Riluzole Rat MCAO8 mg/kg, i.p. at 30 min and 24.5h post-occlusionSignificantly reduced the volume of infarcted cortex.[9][9]
Mouse model of familial ALSNot specifiedSignificantly preserved motor function.[10][10]
Signaling Pathway of Parishin C in Neuroprotection

Parishin C activates the Nrf2 signaling pathway, which leads to the transcription of antioxidant genes and a reduction in oxidative stress and inflammation.[11]

ParishinC_Neuroprotection_Pathway ParishinC Parishin C Nrf2 Nrf2 ParishinC->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress & Inflammation AntioxidantEnzymes->OxidativeStress reduces

Activation of the Nrf2 signaling pathway by Parishin C.
Experimental Protocols: Neuroprotection Studies

Middle Cerebral Artery Occlusion (MCAO) Model

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.[7]

  • Anesthesia and Surgery: Anesthetize the animal and expose the carotid arteries through a midline neck incision.[7]

  • Occlusion: Insert a nylon monofilament suture into the internal carotid artery to occlude the middle cerebral artery. For transient MCAO, withdraw the filament after a set period (e.g., 2 hours) to allow reperfusion.[7]

  • Treatment: Administer Parishin C (e.g., 25, 50, or 100 mg/kg/day, i.p.) for a specified period before or after MCAO.[8]

  • Assessment: Evaluate neurological deficit scores, brain water content, and infarct volume.[8] Analyze brain tissue for markers of oxidative stress (e.g., SOD, MDA) and inflammation (e.g., TNF-α, IL-6, IL-1β) using ELISA or RT-qPCR.[8]

In Vitro Neuroprotection Assay

  • Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y, HT22) in appropriate medium.[12]

  • Treatment: Pre-treat cells with various concentrations of Macluraparishin C (a Parishin derivative) (e.g., 1, 5, 10 µM) for 2 hours.[12]

  • Induction of Neurotoxicity: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) and incubate for 24 hours.[12]

  • Assessment: Measure cell viability using an MTT assay and cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release.[12] Assess intracellular reactive oxygen species (ROS) levels using probes like DCFH-DA.[12]

Anti-inflammatory Potential

Parishin compounds have demonstrated notable anti-inflammatory effects, primarily by modulating key signaling pathways such as NF-κB and reducing the production of pro-inflammatory cytokines.

Quantitative Data Comparison: Parishin vs. NSAIDs

The following table compares the effects of Parishin on plasma pro-inflammatory cytokine levels in a mouse model of sepsis with the effects of the NSAID Naproxen (B1676952) on cytokine production in human umbilical vein endothelial cells (HUVECs).

CompoundModelStimulusCytokineEffectReference
Parishin Sepsis in miceCecal Ligation and Puncture (CLP)TNF-αSignificant reduction vs. sepsis group[13]
IL-1βSignificant reduction vs. sepsis group[13]
IL-6Significant reduction vs. sepsis group[13]
Naproxen HUVECsIL-1βTNF-αDose-dependent reduction in secretion[14][15]
IL-6Dose-dependent reduction in secretion[14][15]
IL-12Dose-dependent reduction in secretion[14][15]
Signaling Pathway in Anti-inflammation

Parishin compounds can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response, thereby preventing the transcription of pro-inflammatory genes.

Parishin_Antiinflammatory_Pathway Parishin Parishin IKK IKK Parishin->IKK inhibits LPS LPS LPS->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProinflammatoryGenes

Inhibition of the NF-κB signaling pathway by Parishin.
Experimental Protocols: Anti-inflammatory Studies

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

  • Animal Model: Use mice for the induction of sepsis.[13]

  • Procedure: Anesthetize the mice, make an abdominal incision, ligate the cecum, and puncture it with a needle to induce polymicrobial sepsis.[13]

  • Treatment: Administer Parishin at a specified dose and time relative to the CLP procedure.

  • Assessment: Collect blood samples to measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[13]

In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) or other relevant cell types.

  • Treatment: Pre-treat cells with various concentrations of Parishin for 1-2 hours.[13]

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[13]

  • Assessment:

    • Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the cell supernatant using the Griess reagent.[13]

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatant by ELISA.

    • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IκBα, NF-κB p65).[13]

General Experimental Workflow

The following diagram outlines a general workflow for investigating the therapeutic potential of this compound and its derivatives.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Translational Assessment CellCulture Cell Line Selection (e.g., OSCC, Neuronal, Macrophage) Treatment Treatment with this compound (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability & Cytotoxicity Assays Treatment->Viability Mechanistic Mechanistic Assays (Western Blot, qPCR, etc.) Viability->Mechanistic Functional Functional Assays (Migration, Invasion, ROS production) Mechanistic->Functional DataAnalysis Data Analysis & Comparison with Alternatives Functional->DataAnalysis AnimalModel Animal Model Selection (e.g., Xenograft, MCAO, Sepsis) Dosing Dosing Regimen Determination AnimalModel->Dosing Efficacy Efficacy Evaluation (Tumor size, Neurological score, etc.) Dosing->Efficacy Toxicity Toxicology & Safety Assessment Efficacy->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Toxicity->PKPD PKPD->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt PreclinicalDev Preclinical Development LeadOpt->PreclinicalDev

General workflow for assessing the translational potential of this compound.

Conclusion

The available preclinical data suggests that this compound and its related compounds hold significant therapeutic potential across multiple disease areas. In oncology, this compound demonstrates potent anti-cancer activity against OSCC cell lines, albeit with higher IC50 values compared to cisplatin in some lines, indicating that further optimization may be necessary. Its favorable characteristic of inhibiting key cancer-driving pathways like PI3K/Akt/mTOR warrants further investigation.

In the realm of neuroprotection, Parishin C shows promising efficacy in a preclinical stroke model, comparable to that of riluzole, by targeting oxidative stress and inflammation through the Nrf2 pathway. This suggests a potential role for Parishin compounds in the treatment of neurodegenerative diseases where these processes are implicated.

As an anti-inflammatory agent, Parishin effectively reduces pro-inflammatory cytokine levels, a mechanism shared with established NSAIDs. Its ability to modulate the NF-κB pathway provides a strong rationale for its development as a novel anti-inflammatory drug.

Overall, the studies on this compound and its analogues provide a solid foundation for their translational potential. Further research, including in vivo efficacy studies in a broader range of models, detailed pharmacokinetic and toxicology profiling, and lead optimization, is crucial to advance these promising natural compounds towards clinical development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Parishin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper disposal of chemical compounds is a critical responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Parishin A, a phenolic glycoside. Adherence to these protocols is essential for mitigating risks and ensuring compliance with safety regulations.

The primary source of safety information for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS indicates that it is harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be familiar with the hazards associated with this compound.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves must be worn.

  • Skin and Body Protection: A lab coat or other impervious clothing is necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

Handling Guidelines:

  • Avoid inhalation, and contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₄₅H₅₆O₂₅Cayman Chemical[2], United States Biological[3]
Molecular Weight 996.9 g/mol Cayman Chemical[2]
CAS Number 62499-28-9Cayman Chemical[2], United States Biological[3]
Appearance Crystalline solidCayman Chemical[4]
Storage Temperature -20°CCayman Chemical[2][4]
Solubility DMF: 20 mg/mlDMSO: 25 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 10 mg/mlCayman Chemical[2]
GHS Classification Acute toxicity - oral (Category 4), H302: Harmful if swallowed.Cayman Chemical[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1] The following protocol provides a general framework for its safe disposal.

Step 1: Container Preparation

  • Ensure the original container of this compound is securely sealed.

  • If transferring to a new container for disposal, use one that is clearly labeled, chemically resistant, and has a tight-fitting lid.

Step 2: Waste Labeling

  • Label the waste container clearly as "Hazardous Waste: this compound".

  • Include any other information required by your institution's waste management program, such as the date of accumulation and primary hazards.

Step 3: Waste Segregation and Storage

  • Segregate chemical waste based on compatibility to prevent dangerous reactions. For instance, store flammable liquids separately from oxidizers.

  • Store the sealed and labeled waste container in a designated, well-ventilated secondary containment area until disposal.

Step 4: Waste Collection and Disposal

Solid Waste:

  • Carefully sweep up any solid this compound, ensuring to avoid dust generation.

  • Place the solid waste into the labeled hazardous waste container.

  • Any contaminated materials, such as weighing paper or used PPE, should also be placed in this container.

Liquid Waste (Solutions of this compound):

  • Do not dispose of solutions containing this compound down the drain.

  • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with all necessary information about the waste, including its composition and any associated hazards.

In Case of a Spill:

  • Evacuate the immediate area.

  • Avoid breathing any dust or vapors.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For a small spill, carefully collect the material and place it in a labeled hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Parishin_A_Disposal_Workflow start Start: this compound Disposal assess_form Is this compound in solid or liquid form? start->assess_form solid_waste Solid Waste Collection: - Sweep carefully, avoid dust. - Place in labeled hazardous waste container. - Include contaminated materials (e.g., PPE). assess_form->solid_waste Solid liquid_waste Liquid Waste Collection: - Do not pour down the drain. - Collect in a labeled, sealed hazardous waste container. assess_form->liquid_waste Liquid prepare_container Prepare Waste Container: - Ensure it is sealed, compatible, and chemically resistant. - Label clearly: 'Hazardous Waste: this compound' and other required information. solid_waste->prepare_container liquid_waste->prepare_container store_waste Store Waste: - Segregate from incompatible chemicals. - Place in a designated, well-ventilated secondary containment area. prepare_container->store_waste contact_ehs Contact EHS Department: - Arrange for pickup and disposal. - Provide all necessary waste information. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.